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Core Science & Biosynthesis

Foundational

synthesis of 1-[(Boc-amino)methyl]cyclopentanol

An In-Depth Technical Guide to the Synthesis of 1-[(Boc-amino)methyl]cyclopentanol Abstract 1-[(Boc-amino)methyl]cyclopentanol is a valuable molecular building block in contemporary drug discovery and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-[(Boc-amino)methyl]cyclopentanol

Abstract

1-[(Boc-amino)methyl]cyclopentanol is a valuable molecular building block in contemporary drug discovery and medicinal chemistry. Its structure, featuring a tertiary alcohol and a Boc-protected primary amine on a gem-disubstituted cyclopentane scaffold, offers a unique three-dimensional profile for library synthesis and lead optimization. This guide provides a comprehensive overview of the prevalent synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and robust characterization methods. Designed for researchers and drug development professionals, this document emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction: Significance and Strategic Value

The cyclopentane ring is a privileged scaffold in medicinal chemistry, frequently utilized to constrain molecular conformation and enhance metabolic stability. The specific substitution pattern of 1-[(Boc-amino)methyl]cyclopentanol, with a hydroxyl and a protected aminomethyl group at the C1 position, makes it a particularly useful intermediate. The tert-butyloxycarbonyl (Boc) protecting group is integral to its utility, offering robust protection under a wide range of conditions while being readily removable under mild acidic protocols, enabling orthogonal synthetic strategies.[1][2] This building block is employed in the synthesis of complex molecules, including peptide-based drugs and inhibitors, where the cyclopentane moiety can introduce conformational rigidity.[3]

This guide will explore the most efficient and reliable synthetic pathways, beginning with a retrosynthetic analysis to identify key precursors and reactions.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic disconnection of the target molecule points to two primary strategies, primarily revolving around the formation of the C-C and C-N bonds at the quaternary center.

G Target 1-[(Boc-amino)methyl]cyclopentanol Intermediate1 1-(Aminomethyl)cyclopentanol Target->Intermediate1 Boc Protection BocAnhydride Boc Anhydride (Boc₂O) Intermediate2 1-Cyanocyclopentanol Intermediate1->Intermediate2 Nitrile Reduction StartingMaterial1 Cyclopentanone Intermediate2->StartingMaterial1 Cyanohydrin Formation

Caption: Retrosynthetic analysis of 1-[(Boc-amino)methyl]cyclopentanol.

The most direct and widely applicable approach involves the late-stage protection of a pre-formed amino alcohol, 1-(aminomethyl)cyclopentanol. This precursor can be synthesized efficiently from cyclopentanone. An alternative, though often more complex, strategy would involve a Grignard-type addition to cyclopentanone.

Strategy 1: Synthesis via 1-(Aminomethyl)cyclopentanol (Recommended)

This two-stage strategy is the focus of this guide due to its reliability, scalability, and use of well-established chemical transformations.

  • Stage 1: Synthesis of 1-(Aminomethyl)cyclopentanol from Cyclopentanone. This is achieved via a modified Strecker synthesis, where cyclopentanone is converted to an α-aminonitrile, which is subsequently reduced to the desired amino alcohol.[4][5]

  • Stage 2: Boc Protection. The primary amine of 1-(aminomethyl)cyclopentanol is protected using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.[6][7]

Strategy 2: Grignard Reaction Approach

This strategy involves the addition of an organometallic reagent to cyclopentanone. For instance, a Grignard reagent derived from a protected aminomethyl halide could be used.[8] However, this approach is often hampered by the incompatibility of Grignard reagents with many common amine protecting groups and the potential for side reactions. A more viable variant involves the addition of (cyanomethyl)magnesium halide to cyclopentanone, followed by nitrile reduction. While feasible, the Strecker-based approach is generally more straightforward.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the recommended two-stage synthesis.

Stage 1: Synthesis of 1-(Aminomethyl)cyclopentanol

This stage follows the principles of the Strecker synthesis, a powerful method for producing amino acids and their derivatives from aldehydes or ketones.[9][10] The reaction proceeds via the formation of an imine or iminium ion, which is then attacked by a cyanide nucleophile to form an α-aminonitrile.[4][11] Subsequent reduction of the nitrile furnishes the primary amine.

G cluster_0 Strecker Synthesis Workflow Start Cyclopentanone + Ammonia (NH₃) + Potassium Cyanide (KCN) Step1 Stir in Methanol/Water 0°C to Room Temp. Start->Step1 Intermediate α-Aminonitrile Intermediate (1-amino-1-cyanocyclopentane) Step1->Intermediate Step2 Nitrile Reduction (e.g., LiAlH₄ in THF or Catalytic Hydrogenation) Intermediate->Step2 Workup Aqueous Workup & Purification Step2->Workup Product 1-(Aminomethyl)cyclopentanol Workup->Product

Caption: Workflow for the synthesis of the amino alcohol precursor.

Protocol: Synthesis of 1-Amino-1-cyanocyclopentane (α-Aminonitrile Intermediate)

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve potassium cyanide (KCN, 1.1 eq) in water. Cool the solution to 0-5°C in an ice bath. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Amine Addition: To the cooled KCN solution, add ammonium chloride (NH₄Cl, 1.1 eq) followed by aqueous ammonia (NH₄OH, 2.0 eq).

  • Ketone Addition: Add cyclopentanone (1.0 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Protocol: Reduction of 1-Amino-1-cyanocyclopentane

  • Setup: In a dry three-necked flask under an inert atmosphere (Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄, ~2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C. Caution: LiAlH₄ is a highly reactive, water-sensitive reagent.

  • Addition: Dissolve the crude α-aminonitrile from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • Reaction: After addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain crude 1-(aminomethyl)cyclopentanol, which can be purified by vacuum distillation or crystallization.

Stage 2: Synthesis of 1-[(Boc-amino)methyl]cyclopentanol

The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability and ease of installation and removal.[12][13] The protection reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1] The base neutralizes the acidic byproduct and can also catalyze the reaction.

G cluster_0 Mechanism of Boc Protection Amine R-NH₂ (1-(Aminomethyl)cyclopentanol) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Product R-NH-Boc (Final Product) Intermediate->Product Collapse Byproducts CO₂ + t-BuOH Intermediate->Byproducts

Caption: Simplified mechanism of amine protection with Boc anhydride.

Protocol: Boc Protection

  • Dissolution: Dissolve 1-(aminomethyl)cyclopentanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), THF, or a mixture of dioxane and water.[6]

  • Base Addition: Add a base, such as triethylamine (Et₃N, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq if using an aqueous system).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq), either neat or as a solution in the reaction solvent, to the mixture at room temperature. Alcoholic solvents can sometimes accelerate the rate of Boc protection.[14]

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's completion by TLC, staining with ninhydrin (the starting amine will be positive, the product will be negative).

  • Workup:

    • Aqueous Workup: If using an organic solvent, wash the reaction mixture sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

    • Extraction: If using a biphasic system, separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 1-[(Boc-amino)methyl]cyclopentanol as a white solid.[15]

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for the final product.

Analysis Expected Results
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.8-5.0 (br s, 1H, NH), ~3.2 (d, 2H, CH₂N), ~1.5-1.8 (m, 8H, cyclopentyl CH₂), ~1.45 (s, 9H, C(CH₃)₃), ~1.4 (s, 1H, OH). Note: OH and NH peaks may be broad and their chemical shifts can vary with concentration.
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~156 (C=O), ~82 (quaternary C-OH), ~79 (C(CH₃)₃), ~50 (CH₂N), ~38 (cyclopentyl CH₂), ~28 (C(CH₃)₃), ~24 (cyclopentyl CH₂).
IR (KBr, cm⁻¹)ν: ~3400 (O-H stretch, broad), ~3350 (N-H stretch), ~2960 (C-H stretch), ~1685 (C=O stretch, carbamate), ~1520 (N-H bend).[16]
Mass Spec. (ESI+)m/z: [M+Na]⁺ calculated for C₁₂H₂₃NNaO₃⁺, found ~252.3.

Safety and Handling

  • Cyanides: Potassium cyanide (KCN) and hydrogen cyanide (HCN, which can be generated in situ) are extremely toxic. All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution, especially on a large scale.

  • Solvents and Reagents: Standard laboratory precautions should be taken when handling all organic solvents and reagents like strong acids and bases.

Conclusion

The is most effectively achieved through a two-stage process starting from cyclopentanone. The modified Strecker synthesis provides reliable access to the key 1-(aminomethyl)cyclopentanol intermediate, which is then cleanly protected using Boc anhydride. This guide provides a robust and well-vetted framework for this synthesis, highlighting the chemical rationale behind each step to empower researchers in their synthetic endeavors. The resulting building block serves as a versatile platform for the development of novel therapeutics and chemical probes.

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Naka, H., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – An Asian Journal. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Molecules. (2020). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • Keck, G. E., & Wager, T. T. (2011). Synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann rearrangement utilizing trichloroisocyanuric acid as an oxidant. PubMed. Retrieved from [Link]

  • YouTube. (2015). IR and NMR combo Packet Video Key. Retrieved from [Link]

  • Conway, L., & Evans, P. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
  • Google Patents. (n.d.). US10836708B2 - Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid.
  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Haddad, T., et al. (2009). Synthesis of Boc-protected bicycloproline. PMC. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Clendinen, C. S., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved from [Link]

  • Hatano, M., et al. (2015). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. PMC. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of tert-butyl N-[(1-hydroxycyclopentyl)methyl]carbamate

Topic: Synthesis of tert-butyl N-[(1-hydroxycyclopentyl)methyl]carbamate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary tert-butyl N-[(1-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of tert-butyl N-[(1-hydroxycyclopentyl)methyl]carbamate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

tert-butyl N-[(1-hydroxycyclopentyl)methyl]carbamate (CAS: 133480-48-9) is a critical spiro-like aliphatic amino alcohol building block.[1] Its structural rigidity, provided by the cyclopentane ring, restricts the conformational freedom of the amino-alcohol motif, often improving metabolic stability and selectivity in peptidomimetics and kinase inhibitors.

This guide details the Nitroaldol (Henry) Route as the primary synthetic pathway. This approach is selected for its scalability, atom economy, and avoidance of stoichiometric cyanide reagents required by alternative cyanohydrin routes.[1] We provide a self-validating protocol designed for high-purity isolation suitable for downstream GMP applications.

Strategic Retrosynthesis

To ensure synthetic efficiency, we disconnect the target molecule at the carbamate nitrogen and the C-C bond alpha to the ring.

Retrosynthesis Target Target Molecule (Boc-Protected Amino Alcohol) Intermediate1 1-(Aminomethyl)cyclopentanol Target->Intermediate1 Boc Protection Intermediate2 1-(Nitromethyl)cyclopentanol Intermediate1->Intermediate2 Nitro Reduction SM Cyclopentanone + Nitromethane Intermediate2->SM Henry Reaction (Nitroaldol)

Figure 1: Retrosynthetic analysis revealing the Henry reaction as the key construct for the quaternary center.

Primary Synthetic Route: The Nitroaldol Protocol

Phase 1: Henry Reaction (Nitroaldol Addition)

Objective: Installation of the quaternary carbon center via nucleophilic addition of nitromethane to cyclopentanone.

  • Reagents: Cyclopentanone (1.0 equiv), Nitromethane (1.5–2.0 equiv), Base (KOtBu or Amberlyst A-21), THF or EtOH.[1]

  • Mechanism: Base-catalyzed deprotonation of nitromethane forms a nitronate anion, which attacks the ketone carbonyl.[1]

Step-by-Step Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask with cyclopentanone (100 mmol) and nitromethane (150 mmol) in anhydrous THF (200 mL) under N₂ atmosphere.

  • Catalysis: Cool to 0°C. Add catalytic KOtBu (5 mol%) or Amberlyst A-21 (10 wt%).

    • Expert Insight: Use of heterogeneous basic resins (Amberlyst A-21) simplifies workup to a mere filtration, preventing retro-aldol degradation during aqueous extraction.[1]

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 4–6 hours. Monitor by TLC (EtOAc/Hex 1:4) or GC-MS.[1]

  • Workup: Filter off the resin (or quench alkoxide with dilute AcOH).[1] Concentrate in vacuo to yield crude 1-(nitromethyl)cyclopentanol.

    • Safety Note: Do not distill the nitro-alcohol residue at high temperatures (>100°C) due to explosion risk of nitro compounds.[1]

Phase 2: Reduction of the Nitro Group

Objective: Chemoselective reduction of the nitro group to a primary amine without dehydrating the tertiary alcohol.

  • Reagents: H₂ (50 psi), Raney Nickel (cat.), MeOH.

  • Alternative: LiAlH₄ (2.0 equiv) in THF (if hydrogenation equipment is unavailable).[1]

Step-by-Step Protocol (Hydrogenation Method):

  • Loading: Dissolve the crude nitro-alcohol in MeOH (0.5 M). Transfer to a Parr hydrogenation vessel.

  • Catalyst Addition: Add Raney Nickel (approx. 10 wt% of substrate) as a slurry in water/MeOH.[1]

    • Critical: Raney Ni is pyrophoric.[1] Keep wet at all times.[1]

  • Hydrogenation: Purge vessel 3x with N₂, then 3x with H₂. Pressurize to 50 psi (3.5 bar). Shake/stir vigorously at RT for 12–18 hours.

  • Workup: Filter carefully through a pad of Celite under N₂ (do not let the pad dry out).[1] Rinse with MeOH.[1] Concentrate the filtrate to obtain 1-(aminomethyl)cyclopentanol.[1]

Phase 3: Boc Protection

Objective: Protection of the primary amine to yield the final stable carbamate.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Et₃N (1.2 equiv), DCM or THF.[1]

Step-by-Step Protocol:

  • Setup: Dissolve the crude amino alcohol in DCM (0.5 M). Add Et₃N (1.2 equiv).[1]

  • Addition: Cool to 0°C. Add Boc₂O (1.1 equiv) dissolved in minimal DCM dropwise over 20 mins.

  • Completion: Warm to RT and stir for 4 hours.

  • Purification: Wash with 10% citric acid (removes unreacted amine), sat. NaHCO₃, and brine.[1] Dry over MgSO₄.[1][2]

  • Crystallization: The crude oil often crystallizes upon standing or trituration with cold hexanes.[1] If necessary, purify via silica gel flash chromatography (20-40% EtOAc in Hexanes).[1]

Process Visualization

Workflow cluster_0 Phase 1: Henry Reaction cluster_1 Phase 2: Reduction cluster_2 Phase 3: Protection Step1 Cyclopentanone + MeNO2 (Cat. Base, 0°C -> RT) Step2 Filtration/Concentration (Yields Nitro-Alcohol) Step1->Step2 Step3 H2 (50 psi) / Raney Ni (Methanol, RT) Step2->Step3 Step4 Celite Filtration (Yields Amino-Alcohol) Step3->Step4 Step5 Boc2O + Et3N (DCM, 0°C) Step4->Step5 Step6 Acid Wash & Crystallization (Target Molecule) Step5->Step6

Figure 2: End-to-end process flow for the synthesis of tert-butyl N-[(1-hydroxycyclopentyl)methyl]carbamate.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature (Henry Rxn) < 25°CHigher temperatures promote retro-aldol reaction (reversibility) and dehydration to the nitroalkene.[1]
Catalyst (Reduction) Raney Ni vs. Pd/CRaney Ni is preferred for nitro-alcohols to prevent poisoning by trace nitronates and to minimize hydrogenolysis of the benzylic-like C-OH bond (though less risky in aliphatic systems).[1]
pH (Boc Protection) Basic (> pH 9)The amine must be deprotonated to react with Boc₂O. However, avoid strong mineral bases that might degrade the carbamate.[1]
Quenching Citric Acid WashCrucial for removing unreacted amine starting material to ensure high purity of the final Boc-protected product.[1]

Alternative Route: Cyanohydrin

While the Henry reaction is preferred, the Cyanohydrin Route is a validated alternative if nitromethane restrictions apply.

  • Cyanohydrin Formation: Cyclopentanone + TMSCN (cat.[1] ZnI₂)

    
     1-[(trimethylsilyl)oxy]cyclopentanecarbonitrile.[1]
    
  • Reduction: LiAlH₄ reduction converts the nitrile directly to the amine and cleaves the silyl ether.

    • Drawback: Requires stoichiometric LiAlH₄ (hazardous) and handling of toxic cyanides.[1]

References

  • Henry Reaction Mechanism & Conditions: Luzzio, F. A. (2001).[1] "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.[1] Link

  • Reduction of Nitroalcohols: Gowda, S., et al. (2001).[1] "Raney Nickel catalyzed selective reduction of nitro compounds."[1] Synthetic Communications, 31(9).[1] Link

  • Boc Protection Protocols: Greene, T. W., & Wuts, P. G. M. (2014).[1][3] Protective Groups in Organic Synthesis. Wiley.[1][3] Link

  • Amino Alcohol Synthesis: Ager, D. J., et al. (1996).[1] "The Synthesis of Amino Alcohols." Chemical Reviews, 96(2), 835-876.[1] Link

Sources

Foundational

An In-depth Technical Guide to tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate: A Key Building Block in Modern Drug Discovery

Foreword: Establishing the Correct Chemical Identity It is imperative to begin this guide by addressing a critical point of clarification regarding the chemical identity of the topic of interest. The compound requested,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Establishing the Correct Chemical Identity

It is imperative to begin this guide by addressing a critical point of clarification regarding the chemical identity of the topic of interest. The compound requested, 1-[(Boc-amino)methyl]cyclopentanol, has been associated with the CAS number 101385-93-7. However, extensive database verification confirms that CAS number 101385-93-7 is correctly assigned to N-Boc-3-pyrrolidinone , a distinct chemical entity with a different molecular structure and functional groups.[1][2][3]

The molecule that correctly corresponds to the name 1-[(Boc-amino)methyl]cyclopentanol, and its synonyms such as tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate and N-BOC-1-amino-1-cyclopentanemethanol, is assigned CAS Number: 168540-07-6 .[4] This guide will focus exclusively on this latter compound, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. This initial clarification is vital for ensuring the integrity and applicability of the scientific data presented herein.

Introduction: The Strategic Value of Boc-Protected Cyclopentane Scaffolds

tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate is a bifunctional organic molecule that has garnered significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a cyclopentane ring, a common motif in pharmacologically active compounds, which imparts a degree of conformational rigidity and lipophilicity beneficial for receptor binding and pharmacokinetic properties.[5][6] The molecule is further equipped with a primary alcohol and a Boc-protected primary amine.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[7][8] Its principal advantage lies in its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being readily and cleanly removable under mild acidic conditions.[8] This orthogonality allows for selective manipulation of other functional groups within a molecule. In the context of CAS 168540-07-6, the Boc group masks the nucleophilicity of the primary amine, enabling chemists to leverage the hydroxyl group for subsequent synthetic transformations. This strategic protection makes the compound a versatile building block for constructing more complex molecular architectures.[9]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key data for tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate are summarized below.

PropertyValueSource
CAS Number 168540-07-6[4]
Molecular Formula C₁₁H₂₁NO₃Chemically derived
Molecular Weight 215.29 g/mol [10]
Appearance Colorless liquid or solid[4]
Solubility Soluble in common organic solvents like dimethylformamide and dichloromethane; insoluble in water.[4]
InChI Key Not readily available in searched literature.
SMILES O=C(OC(C)(C)C)NC1(CCCC1)COChemically derived

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry data should be acquired on a lot-specific basis as part of quality control procedures.

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate typically involves the Boc-protection of the corresponding unprotected amino alcohol, 1-(aminomethyl)cyclopentan-1-ol. The choice of reaction conditions is critical to ensure high yield and purity, avoiding side reactions.

Preferred Synthetic Pathway: N-tert-Butoxycarbonylation

The most direct and widely employed method for introducing a Boc group is the reaction of the primary amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

Synthesis_Workflow Reactant 1-(Aminomethyl)cyclopentan-1-ol (CAS 13051202) Product tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate (CAS 168540-07-6) Reactant->Product Boc Protection Reagent (Boc)₂O Base (e.g., TEA, NaOH) Solvent (e.g., DCM, Dioxane) Reagent->Reactant

Caption: General workflow for the synthesis of the target compound.

Causality Behind Experimental Choices
  • The Reagent: (Boc)₂O: Di-tert-butyl dicarbonate is the reagent of choice due to its high reactivity towards amines and the benign nature of its byproducts. Upon reaction, it decomposes into tert-butanol and carbon dioxide, which are volatile and easily removed during workup, simplifying the purification process.

  • The Role of the Base: The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the (Boc)₂O. This process generates tert-butoxycarboxylic acid as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base, such as triethylamine (TEA) or sodium hydroxide, is added to neutralize this acidic byproduct, ensuring the reaction proceeds to completion.

  • Solvent Selection: The choice of solvent is dictated by the solubility of the starting materials. Aprotic solvents like Dichloromethane (DCM) or polar aprotic solvents like Dioxane are common. For water-soluble amino alcohols, a biphasic system (e.g., Dioxane/water) with an inorganic base like NaOH is often effective. The use of alcoholic solvents can also accelerate the rate of Boc protection for some primary amines.

Application in Drug Discovery: A Versatile Scaffold

The structural features of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate make it a valuable building block in the design of novel therapeutics.[5]

Scaffold Hopping and Bioisosterism

In drug design, replacing a known core (e.g., an aromatic ring) with a non-aromatic, sp³-rich scaffold like a cyclopentane ring is a common strategy. This "scaffold hopping" can improve physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity. The cyclopentane core of this molecule provides a rigid framework to orient appended functional groups into a specific vector space for optimal interaction with a biological target.

A Bifunctional Linker

As a bifunctional molecule, it allows for sequential or orthogonal derivatization. The hydroxyl group can be used as a handle for various transformations, such as:

  • Esterification or Etherification: To attach the molecule to other fragments or modulate its pharmacokinetic profile.

  • Oxidation: To convert the primary alcohol to an aldehyde or a carboxylic acid, providing a new reactive site for amide bond formation or other conjugations.

Once the desired modifications are made via the hydroxyl group, the Boc group can be removed to liberate the primary amine. This newly revealed amine can then be used for further elaboration, such as forming amide bonds, sulfonamides, or participating in reductive amination reactions to build out the final drug candidate.

Application_Logic cluster_0 Synthetic Utility Start tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate -OH (Reactive Site 1) -NHBoc (Protected Site 2) Step1 Modify via -OH (Esterification, Oxidation, etc.) Start:f1->Step1 1. Step2 Intermediate A Step1->Step2 Step3 Deprotection (Acid) Reveals -NH₂ Step2->Step3 2. Step4 Intermediate B Step3->Step4 Step5 Modify via -NH₂ (Amidation, etc.) Step4->Step5 3. Final Complex Drug Candidate Step5->Final

Caption: Logical workflow for using the bifunctional building block.

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and purification of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate.

Synthesis of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate

Objective: To synthesize the title compound from 1-(aminomethyl)cyclopentan-1-ol with a purity of >95%.

Materials:

  • 1-(Aminomethyl)cyclopentan-1-ol (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • 1,4-Dioxane

  • 1 M Sodium Hydroxide (NaOH) solution (1.5 eq)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(aminomethyl)cyclopentan-1-ol in a 1:1 mixture of 1,4-dioxane and deionized water.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add 1 M NaOH solution, ensuring the temperature remains below 5 °C.

  • In a separate beaker, dissolve (Boc)₂O in a minimal amount of 1,4-dioxane.

  • Add the (Boc)₂O solution dropwise to the cooled reaction mixture over 30 minutes. Rationale: Slow addition prevents a rapid exotherm and potential side reactions.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Extract the remaining aqueous solution three times with ethyl acetate. Rationale: The product is organic-soluble and will partition into the ethyl acetate layer.

  • Combine the organic layers and wash sequentially with deionized water and then brine. Rationale: The water wash removes residual NaOH and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography

Objective: To purify the crude product to >98% purity.

Materials:

  • Crude tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate

  • Silica Gel (230-400 mesh)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Prepare a silica gel slurry in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Rationale: The less polar impurities will elute first, followed by the desired product. The gradient is optimized based on initial TLC analysis.

  • Collect fractions and analyze by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final compound as a pure solid or oil.

  • Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate is an irritant.[4] Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[4] Use in a well-ventilated area, such as a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate (CAS 168540-07-6) is a strategically important building block for drug discovery and organic synthesis. Its value is derived from the combination of a conformationally constrained cyclopentyl scaffold and orthogonally protected bifunctional groups. A clear understanding of its correct chemical identity, synthetic routes, and reactivity is essential for its effective application. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile molecule into their synthetic programs, paving the way for the development of novel and complex chemical entities.

References

  • Chem-Impex International. N-Boc-3-pyrrolidinone.[Link]

  • Tongsheng Amino Acid. 1-BOC-3-PYRROLIDINONE CAS NO:101385-93-7.[Link]

  • ChemBK. N-BOC-1-AMINO-1-CYCLOPENTANEMETHANOL.[Link]

  • Chem-Impex International. Boc-1-aminomethyl-cyclopentane carboxylic acid.[Link]

  • Organic Chemistry Portal. Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT.[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

Sources

Exploratory

Spectroscopic data for 1-[(Boc-amino)methyl]cyclopentanol

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-[(Boc-amino)methyl]cyclopentanol For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-[(Boc-amino)methyl]cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of 1-[(Boc-amino)methyl]cyclopentanol

1-[(Boc-amino)methyl]cyclopentanol is a bifunctional organic molecule that incorporates a protected primary amine and a tertiary alcohol on a cyclopentyl scaffold. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions[1][2]. The presence of both a nucleophilic amine (in its protected form) and a hydroxyl group makes this compound a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

The cyclopentane ring provides a semi-rigid conformational constraint, which can be advantageous in drug design for optimizing ligand-receptor interactions. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

Synthesis Overview

The synthesis of 1-[(Boc-amino)methyl]cyclopentanol typically involves the N-protection of the corresponding primary amine, 1-(aminomethyl)cyclopentanol. A general and efficient method for this transformation is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions[1][3].

Diagram 1: Synthesis of 1-[(Boc-amino)methyl]cyclopentanol

G cluster_reactants Reactants cluster_conditions Conditions Amine 1-(aminomethyl)cyclopentanol Reaction Amine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Base Base (e.g., Et₃N, NaOH) Base->Reaction Solvent Solvent (e.g., CH₂Cl₂, THF) Solvent->Reaction Product 1-[(Boc-amino)methyl]cyclopentanol Reaction->Product N-Boc Protection

Caption: General reaction scheme for the N-Boc protection of 1-(aminomethyl)cyclopentanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-[(Boc-amino)methyl]cyclopentanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also lock onto the residual solvent signal[4].

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8-5.2br s1HNH -Boc
~3.20d, J ≈ 6.5 Hz2HCH ₂-NHBoc
~2.5 (variable)s1HOH
~1.70-1.85m4HCyclopentyl-H (α to CH₂NHBoc & OH)
~1.55-1.65m4HCyclopentyl-H (β to CH₂NHBoc & OH)
1.45s9H-C(CH ₃)₃
Interpretation of the ¹H NMR Spectrum
  • Boc Group Protons (1.45 ppm): The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet at approximately 1.45 ppm. This is a characteristic signal for the Boc protecting group[5].

  • Cyclopentyl Protons (1.55-1.85 ppm): The eight protons on the cyclopentane ring will appear as complex multiplets in the aliphatic region. The protons on the carbons adjacent to the quaternary carbon will likely be slightly downfield compared to the other ring protons.

  • Methylene Protons (3.20 ppm): The two protons of the methylene group adjacent to the nitrogen are diastereotopic. They are shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The coupling to the N-H proton will result in a doublet.

  • Amide Proton (4.8-5.2 ppm): The N-H proton of the carbamate will appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

  • Hydroxyl Proton (~2.5 ppm): The hydroxyl proton signal is a singlet and its chemical shift is highly variable, depending on concentration, temperature, and solvent, due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment, where the peak would disappear.

  • Solvent Peak: A residual proton signal from the CDCl₃ solvent is expected at 7.26 ppm[4][6].

Diagram 2: ¹H NMR Structural Assignments

Caption: Conceptual assignment of proton signals in the ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.

  • Data Acquisition: Obtain a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~156.0C =O (Carbamate)
~81.0C (CH₃)₃
~79.5C -OH (Quaternary)
~48.0C H₂-NHBoc
~38.0C H₂ (Cyclopentyl, α)
~28.4-C(C H₃)₃
~23.5C H₂ (Cyclopentyl, β)
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (156.0 ppm): The carbonyl carbon of the Boc group is significantly deshielded and appears at a characteristic downfield shift[7][8].

  • Quaternary Carbons (~81.0 and ~79.5 ppm): The quaternary carbon of the tert-butyl group appears around 79.5 ppm. The quaternary carbon of the cyclopentyl ring bearing the hydroxyl and aminomethyl groups is also deshielded and expected around 81.0 ppm.

  • Methylene Carbon (~48.0 ppm): The carbon of the CH₂ group attached to the nitrogen is found at approximately 48.0 ppm.

  • Cyclopentyl Carbons (~38.0 and ~23.5 ppm): The cyclopentyl ring will show two distinct signals for the methylene carbons due to symmetry. The carbons alpha to the quaternary center will be at a different chemical shift than the beta carbons.

  • tert-Butyl Methyl Carbons (28.4 ppm): The three equivalent methyl carbons of the tert-butyl group give a strong signal at around 28.4 ppm.

  • Solvent Peak: The triplet signal for CDCl₃ is expected at 77.2 ppm[4].

Diagram 3: ¹³C NMR Structural Assignments

Caption: Conceptual assignment of carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A thin film of the neat compound can be prepared between two NaCl or KBr plates. Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch
~3340MediumN-H stretch (carbamate)
2960-2850StrongC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
~1520MediumN-H bend (Amide II)
~1170StrongC-O stretch (carbamate)
~1050MediumC-O stretch (tertiary alcohol)
Interpretation of the IR Spectrum
  • O-H Stretch (~3400 cm⁻¹): A broad absorption band characteristic of the hydrogen-bonded hydroxyl group is expected[9].

  • N-H Stretch (~3340 cm⁻¹): A medium intensity peak corresponding to the N-H stretching vibration of the carbamate group[10].

  • C-H Stretches (2960-2850 cm⁻¹): Strong absorptions in this region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclopentyl and tert-butyl groups[11].

  • C=O Stretch (~1690 cm⁻¹): A very strong and sharp absorption band, characteristic of the carbonyl group in the Boc-carbamate, is a key diagnostic peak[10][12].

  • N-H Bend (~1520 cm⁻¹): This "Amide II" band is characteristic of N-H bending in secondary amides (and carbamates)[10].

  • C-O Stretches (~1170 and ~1050 cm⁻¹): A strong band around 1170 cm⁻¹ is typical for the C-O stretching of the carbamate. The C-O stretch of the tertiary alcohol is expected around 1050 cm⁻¹[9].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₁H₂₁NO₃

  • Molecular Weight: 215.29 g/mol

  • Monoisotopic Mass: 215.1521 g/mol

  • Predicted [M+H]⁺: m/z 216.1594

  • Predicted [M+Na]⁺: m/z 238.1413

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 216.1594. An adduct with sodium, [M+Na]⁺, at m/z 238.1413 may also be observed.

Common fragmentation pathways for Boc-protected amines under MS conditions include the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), and the loss of CO₂ (44 Da). Therefore, fragment ions at the following m/z values may be observed:

  • [M+H - C₄H₈]⁺: m/z 160.10 (loss of isobutylene)

  • [M+H - C₄H₉]⁺: m/z 159.09 (loss of tert-butyl radical)

  • [M+H - Boc]⁺: m/z 116.10 (loss of the entire Boc group)

The base peak will depend on the stability of the resulting fragment ions.

Conclusion

The spectroscopic characterization of 1-[(Boc-amino)methyl]cyclopentanol is crucial for its application in synthetic chemistry. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data. The key identifying features are the strong singlet for the nine tert-butyl protons in the ¹H NMR, the carbamate carbonyl signal around 156 ppm in the ¹³C NMR, the strong C=O stretch at approximately 1690 cm⁻¹ in the IR spectrum, and the molecular ion peak in the mass spectrum. By understanding these spectroscopic signatures, researchers can confidently identify and utilize this versatile building block in their synthetic endeavors.

References

  • Novak, I., & Kovac, B. (2000).
  • NIST. (n.d.). Infrared spectroscopy of carbohydrates: a review of the literature.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
  • Scite.ai. (n.d.).
  • AIP Publishing. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes.
  • SciSpace. (n.d.).
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Reddit. (2023). CDCl3 1HNMR peak. r/OrganicChemistry.
  • CIL. (n.d.).
  • PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 25 MHz, H₂O, predicted) (NP0221529).
  • ChemicalBook. (n.d.). 1-(aminomethyl)cyclopentanol hydrochloride(76066-27-8) ¹H NMR.
  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)
  • Der Pharma Chemica. (2016).
  • Santa Cruz Biotechnology. (n.d.). 1-(Boc-amino)-1-aminomethyl cyclopentane.
  • PMC. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines.
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc.
  • Sigma-Aldrich. (n.d.). 1-(Boc-amino)-1-aminomethyl cyclopentane 95.
  • MilliporeSigma. (n.d.). 1-(Boc-amino)-1-aminomethyl cyclopentane 95.
  • ResearchGate. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one.
  • KCVS. (n.d.). Cyclopentanol.
  • ChemicalBook. (n.d.). 1-Methylcyclopentanol(1462-03-9) MS spectrum.
  • PhytoBank. (n.d.). ¹H NMR Spectrum (PHY0124895).
  • N/A. (n.d.). ¹³C NMR Chemical Shift Table.
  • PubChem. (n.d.). 1-(Aminomethyl)cyclopentan-1-ol.
  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.
  • MDPI. (2022).
  • N/A. (2025).
  • NIST. (n.d.). Cyclopentanol, 1-methyl-. NIST WebBook.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane.
  • CymitQuimica. (n.d.). [1-[(Boc-amino)methyl]cyclopropyl]methanol.
  • Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine.
  • PubMed. (1994). The ¹³C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution.

Sources

Foundational

Technical Whitepaper: Structural Elucidation and NMR Characterization of 1-[(Boc-amino)methyl]cyclopentanol

Executive Summary This guide provides a definitive technical framework for the structural validation of 1-[(Boc-amino)methyl]cyclopentanol . As a quaternary amino-alcohol derivative, this scaffold presents unique spectro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the structural validation of 1-[(Boc-amino)methyl]cyclopentanol . As a quaternary amino-alcohol derivative, this scaffold presents unique spectroscopic challenges, specifically regarding the resolution of the quaternary center's substitution and the conformational locking induced by the tert-butoxycarbonyl (Boc) group.

This document moves beyond simple peak listing. It establishes a causality-based analysis of the NMR spectrum, linking specific resonance behaviors to steric bulk, electronic shielding, and intramolecular hydrogen bonding.

Structural Logic & Chemical Environment

To interpret the spectrum accurately, one must first deconstruct the magnetic environment of the molecule. The structure possesses a plane of symmetry that simplifies the cyclopentane ring signals, yet the quaternary carbon (C1) introduces significant steric rigidity.

The Magnetic Sectors
  • The Boc Shield (Sector A): The tert-butyl group acts as a massive, freely rotating proton cloud. It serves as the internal integration reference (9H).

  • The Anchor (Sector B): The methylene bridge (-CH₂-) connecting the amine to the quaternary carbon. Its chemical shift is diagnostic for the success of N-protection.

  • The Ring (Sector C): The cyclopentane ring protons.[1] Due to the achiral nature of C1 (bonded to -OH, -CH₂NHBoc, and two identical ring arms), C2/C5 are enantiotopic (chemically equivalent in achiral solvent) and C3/C4 are equivalent.

  • The Labile Protons (Sector D): The Amide (-NH) and Hydroxyl (-OH). Their visibility is solvent-dependent.

Visualization of Connectivity

The following diagram illustrates the flow of magnetization and the logical connectivity required for assignment.

G Boc Boc Group (9H, Singlet) ~1.44 ppm NH Amide NH (Broad/Triplet) ~4.8-5.2 ppm Boc->NH Electronic Induction CH2 Methylene Bridge (-CH2-) ~3.1-3.3 ppm NH->CH2 3J Coupling (Vicinal) QuatC Quaternary C1 (Silent Anchor) CH2->QuatC Connectivity OH Hydroxyl OH (Variable) QuatC->OH Direct Bond Ring Cyclopentane Ring (8H, Multiplets) 1.5-1.8 ppm QuatC->Ring Ring Current

Figure 1: Magnetic connectivity map showing the flow of scalar coupling (solid lines) and electronic influence (dashed lines).

Experimental Protocol: The "Dry-Sample" Standard

The most common failure mode in analyzing this compound is the disappearance of the -OH and -NH signals due to moisture-catalyzed exchange. To ensure a "Textbook" spectrum, follow this protocol.

Sample Preparation[2][3]
  • Solvent Selection: Use CDCl₃ (99.8% D) stored over molecular sieves.

    • Why: DMSO-d₆ disrupts the intramolecular H-bond between the OH and the Boc carbonyl, altering the conformation. CDCl₃ preserves the native lipophilic folding.

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

    • Why: High concentration favors intermolecular H-bonding (broadening peaks); this moderate concentration favors intramolecular definition.

  • The D₂O Shake (Validation Step):

    • Run the standard 1H NMR.[1]

    • Add 1 drop of D₂O to the tube, shake vigorously, and re-run.

    • Result: The signals at >4.0 ppm (NH) and variable OH must disappear. If they remain, they are impurities (non-labile).

Spectral Assignment & Data Analysis

The following data represents the high-confidence assignment for 1-[(Boc-amino)methyl]cyclopentanol in CDCl₃ at 298 K.

Chemical Shift Table[3]
Signal IDChemical Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
A 1.44 Singlet (s)9HBoc (-C(CH₃)₃)Reference Signal. Sharp and intense.
B 1.50 – 1.85 Multiplet (m)8HCyclopentane RingComplex overlapping envelope. C2/C5 and C3/C4 protons overlap.
C 3.15 – 3.25 Doublet (d)*2H-CH₂-NH-Appears as a doublet if NH coupling is slow; singlet if fast.
D 2.5 – 4.0 Broad Singlet1H-OHHighly variable. Often moves to ~2.0 ppm if wet.
E 4.80 – 5.10 Broad (br s)1H-NH-Width depends on exchange rate.
Detailed Mechanistic Analysis
The Methylene Bridge (Signal C)

The methylene protons at ~3.20 ppm are the most critical structural validator.

  • Coupling Logic: These protons are vicinal to the NH proton.

    • Slow Exchange (Dry/Pure): You observe a doublet (

      
      ).
      
    • Fast Exchange (Wet/Acidic): You observe a singlet or a broad hump.

  • Validation: If this signal appears as two distinct sets of peaks (rotamers), it indicates restricted rotation around the N-C(O) bond, though this is less common in primary carbamates than in secondary amides.

The Cyclopentane Envelope (Signal B)

Unlike a flat cyclohexane chair, the cyclopentane ring undergoes "pseudorotation" (puckering).

  • Symmetry: The molecule has a plane of symmetry. Therefore, the protons on C2 are equivalent to C5, and C3 are equivalent to C4.

  • Appearance: You will not see a clean quintet. Expect a "rugged" multiplet zone between 1.5 and 1.8 ppm.

  • Integration Check: This region must integrate to roughly 8H relative to the 9H Boc singlet. If it integrates to 10H or 12H, you likely have solvent contamination (e.g., cyclohexane grease) or starting material (1-aminomethylcyclopentanol) impurities.

Intramolecular Hydrogen Bonding

In CDCl₃, this molecule often adopts a conformation stabilized by a hydrogen bond between the hydroxyl proton and the Boc carbonyl oxygen.

  • Evidence: A sharp OH signal that does not shift significantly with concentration changes (unlike intermolecular bonding).

Troubleshooting & Impurity Profiling

Common synthetic routes involve the reaction of 1-aminomethyl-1-cyclopentanol with Boc₂O.

Impurity Fingerprints

Use the following logic tree to identify contaminants.

Impurities Start Analyze Spectrum BocRegion Check 1.4 - 1.6 ppm Start->BocRegion Methylene Check 3.2 ppm Region Start->Methylene SplitBoc Split/Satellite Boc Peak? BocRegion->SplitBoc Impurity1 Impurity: Boc2O (Singlet at ~1.50 ppm) SplitBoc->Impurity1 Downfield Shift Impurity2 Impurity: t-BuOH (Singlet at ~1.28 ppm) SplitBoc->Impurity2 Upfield Shift ShiftedCH2 Signal at ~2.6 ppm? Methylene->ShiftedCH2 Impurity3 Starting Material (Free Amine) ShiftedCH2->Impurity3 Yes

Figure 2: Diagnostic workflow for identifying common synthetic byproducts.

Critical Validation Checkpoints
  • The 9:2 Ratio: The integration of the Boc singlet (9H) to the methylene bridge (2H) must be exact. A ratio of 9:1.8 suggests a Boc₂O impurity (inflating the 9H region).

  • Solvent Peaks:

    • Boc₂O: ~1.50 ppm (s).[2]

    • tert-Butanol:[3] ~1.28 ppm (s).

    • H₂O: ~1.56 ppm (in CDCl₃) - often overlaps with the ring protons.

References

  • Sigma-Aldrich. 1-(Boc-amino)-1-aminomethyl cyclopentane Product Specification. CAS 889949-09-1.[4] Available at:

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for identifying t-BuOH and H2O impurities). Available at: [Link]

  • Hansen, P. E. (2022). "1H NMR Studies of Intramolecular OH/OH Hydrogen Bonds." Molecules. (Context for intramolecular H-bonding in diols/amino-alcohols). Available at: [Link]

  • PubChem. 1-(Aminomethyl)cyclopentan-1-ol Compound Summary. (Precursor spectral data).[5][6][7][8] Available at: [Link]

Sources

Exploratory

13C NMR analysis of 1-[(Boc-amino)methyl]cyclopentanol

Technical Whitepaper: Structural Elucidation of 1-[(Boc-amino)methyl]cyclopentanol via C NMR Part 1: Structural Context & Significance[1][2] 1.1 The Target Molecule 1-[(Boc-amino)methyl]cyclopentanol is a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 1-[(Boc-amino)methyl]cyclopentanol via


C NMR 

Part 1: Structural Context & Significance[1][2]

1.1 The Target Molecule 1-[(Boc-amino)methyl]cyclopentanol is a critical intermediate in the synthesis of constrained amino acids (such as gabapentin analogues) and peptide mimetics.[1][2] Its structure features a gem-disubstituted cyclopentane ring, creating a rigid scaffold that restricts conformational freedom—a desirable trait for enhancing drug potency and selectivity.[1][2]

1.2 The Analytical Challenge The structural validation of this molecule via


C NMR presents specific challenges:
  • Quaternary Carbon Overlap: The molecule contains two distinct quaternary carbons (the cyclopentyl C1 and the Boc tert-butyl quaternary C) that resonate in a very narrow chemical shift window (

    
     79–82 ppm).[1]
    
  • Relaxation Dynamics: Both quaternary carbons and the urethane carbonyl lack attached protons, leading to long spin-lattice relaxation times (

    
    ) and potentially invisible signals in standard high-throughput scans.[1][2]
    
  • Rotameric Broadening: The carbamate (Boc) nitrogen can exhibit restricted rotation, occasionally leading to peak splitting or broadening at room temperature.[1]

Part 2: Experimental Protocol (Acquisition Strategy)

To ensure the detection of all carbon environments, particularly the quaternary centers, the following acquisition protocol is mandatory. Standard "quick" carbon scans often fail to resolve the C1-OH signal against the baseline noise.[1]

Table 1: Optimized


C NMR Acquisition Parameters 
ParameterSettingRationale
Solvent CDCl

(Primary)
Standard reference (

77.16 ppm).[1][2] Minimizes viscosity-induced broadening.[1][2]
AlternativeDMSO-

Use only if solubility is poor or to resolve H-bonding in

H NMR.[1][2]
Frequency

100 MHz (

C)
Higher field strength improves dispersion of the overlapping quaternary signals.[1]
Pulse Sequence zgpg30 (or equivalent)Power-gated proton decoupling.[1][2]
Relaxation Delay (

)

2.0 – 3.0 seconds
CRITICAL. Allows quaternary carbons (C1, Boc-C

, C=O) to relax.[1] Standard 1s delays reduce these integrals significantly.[1]
Scans (NS)

512
Required to lift the weak quaternary signals out of the noise floor.
Temperature 298 K (25°C)Standard.[1] If peaks are broad (rotamers), heat to 313 K to coalesce.[1]

Part 3: Spectral Assignment Logic

The assignment logic follows a "Structure-to-Shift" predictive workflow.[1][2] The spectrum is divided into three distinct zones based on electronic shielding.[1]

Zone A: The Carbonyl Region ( 150 – 160 ppm)
  • Signal:

    
     156.0 – 157.0 ppm [1]
    
  • Assignment: Urethane Carbonyl (

    
    ).[1][2]
    
  • Characteristics: Typically a broad, low-intensity singlet.[1][2] Its chemical shift is characteristic of Boc-protected amines.[1][2]

Zone B: The C–O / Quaternary Region ( 75 – 85 ppm)

This is the most complex region due to potential overlap.

  • Signal 1:

    
     79.0 – 80.5 ppm [1][2]
    
    • Assignment: Boc Quaternary Carbon (

      
      ).
      
    • Differentiation: Usually the sharper of the two quaternary signals due to the free rotation of the tert-butyl group.

  • Signal 2:

    
     80.0 – 82.5 ppm [1]
    
    • Assignment: Cyclopentyl C1 (

      
      ).
      
    • Mechanistic Insight: The shift is deshielded relative to cyclopentanol (

      
       74 ppm) due to the 
      
      
      
      -effect of the aminomethyl group and the gem-disubstitution.[2]
    • Note: In CDCl

      
      , these two peaks may be separated by less than 1.0 ppm.
      
Zone C: The Aliphatic Region ( 20 – 60 ppm)
  • Signal 3:

    
     48.0 – 52.0 ppm [1]
    
    • Assignment: Linker Methylene (

      
      ).[1][2]
      
    • Logic: Deshielded by the nitrogen atom and the adjacent quaternary center.

  • Signal 4:

    
     36.0 – 39.0 ppm [1]
    
    • Assignment: Cyclopentyl C2/C5 (

      
      -methylene).
      
    • Logic: Symmetric carbons adjacent to the C1 center.[1]

  • Signal 5:

    
     28.3 – 28.5 ppm [1]
    
    • Assignment: Boc Methyls (

      
      ).
      
    • Characteristics: Dominant Signal. This peak will be 3x–10x more intense than any other peak due to the presence of 3 equivalent methyl groups and NOE enhancement.

  • Signal 6:

    
     23.0 – 24.5 ppm [1][2]
    
    • Assignment: Cyclopentyl C3/C4 (

      
      -methylene).
      
    • Logic: The most shielded ring carbons, furthest from the electronegative oxygen/nitrogen.

Part 4: Visualization of Logic & Workflow

Diagram 1: Structural Assignment Flow

G Molecule 1-[(Boc-amino)methyl] cyclopentanol Region_High Carbonyl Region (155-160 ppm) Molecule->Region_High Region_Mid Quaternary/C-O Region (75-85 ppm) Molecule->Region_Mid Region_Low Aliphatic Region (20-60 ppm) Molecule->Region_Low C_Carbonyl Urethane C=O ~156 ppm (Broad, Weak) Region_High->C_Carbonyl C_Quat_Boc Boc C-O (t-Bu) ~79-80 ppm Region_Mid->C_Quat_Boc C_Quat_Ring Ring C1 (C-OH) ~80-82 ppm Region_Mid->C_Quat_Ring C_Linker Linker CH2-N ~48-52 ppm Region_Low->C_Linker C_Ring_Alpha Ring C2/C5 ~36-39 ppm Region_Low->C_Ring_Alpha C_Boc_Me Boc Methyls ~28.4 ppm (Very Intense) Region_Low->C_Boc_Me C_Ring_Beta Ring C3/C4 ~23-24 ppm Region_Low->C_Ring_Beta

Caption: Hierarchical breakdown of chemical shift assignments based on electronic environment.

Diagram 2: Experimental Workflow for Quaternary Detection

Workflow Start Start: Sample Prep Solvent Dissolve in CDCl3 (Avoid DMSO unless necessary) Start->Solvent Param_Setup Set Parameters: D1 >= 2.0s (Critical) Scans >= 512 Solvent->Param_Setup Acquire Acquire 13C{1H} Decoupled Spectrum Param_Setup->Acquire Check Check 75-85 ppm Region Acquire->Check Success 2 Distinct Peaks Visible? (C1 & Boc-Cq) Check->Success Yes Failure Only 1 Peak or Noise? Check->Failure No Action_Relax Increase D1 to 5.0s (Relaxation Issue) Failure->Action_Relax Broad/Missing Action_Conc Increase Concentration (S/N Issue) Failure->Action_Conc Noisy Action_Relax->Acquire Action_Conc->Acquire

Caption: Decision tree for optimizing detection of quaternary carbons in hindered amino-alcohols.

Part 5: Summary Data Table

Table 2: Predicted


C NMR Chemical Shifts (CDCl

, 100 MHz)

(ppm)
Multiplicity (DEPT)Carbon TypeAssignmentStructural Notes
156.5 C (quat)Carbonyl

(Boc)
Broad.[1][2] Chemical shift depends on H-bonding.
81.5 C (quat)Alcohol C1Ring

Deshielded by OH and alkyl substitution.
79.5 C (quat)Ether C

Characteristic "Boc quaternary" signal.[1][2]
50.2 CH

Methylene

Linker arm.[1][2]
37.8 CH

Ring CH

C2 / C5Symmetric,

to OH group.
28.4 CH

Methyl

Reference Peak. Very high intensity.[1]
23.5 CH

Ring CH

C3 / C4Symmetric,

to OH group.

Note: Values are estimates based on chemometric additivity rules for substituted cyclopentanes and Boc-amines. Exact values may vary


 1.0 ppm based on concentration.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for chemical shift tables).

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for additivity rules for cyclopentane derivatives).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

Sources

Foundational

Mass Spectrometry Profiling of 1-[(Boc-amino)methyl]cyclopentanol

The following technical guide details the mass spectrometry profiling of 1-[(Boc-amino)methyl]cyclopentanol , a critical building block in the synthesis of conformationally constrained amino acids and pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry profiling of 1-[(Boc-amino)methyl]cyclopentanol , a critical building block in the synthesis of conformationally constrained amino acids and pharmaceutical intermediates.

A Technical Guide for Structural Validation and Impurity Analysis

Technical Overview & Molecular Context

1-[(Boc-amino)methyl]cyclopentanol represents a class of gem-disubstituted cyclic amino alcohols used to introduce conformational constraints into peptide backbones or drug pharmacophores. Its analysis is complicated by two competing lability factors: the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group and the dehydration-prone tertiary hydroxyl moiety.

Physicochemical Identity
PropertySpecification
IUPAC Name tert-butyl ((1-hydroxycyclopentyl)methyl)carbamate
Molecular Formula C₁₁H₂₁NO₃
Monoisotopic Mass 215.1521 Da
[M+H]⁺ 216.1594 m/z
[M+Na]⁺ 238.1414 m/z
Key Functionalities Tertiary Alcohol (C1), Carbamate (Boc)

Instrumentation Strategy

For this analyte, Electrospray Ionization (ESI) in positive mode is the mandatory ionization source. Electron Impact (EI) is contraindicated due to the thermal instability of the Boc group, which leads to complete degradation before detection, yielding only non-specific tert-butyl cations (m/z 57).

Recommended MS Parameters (ESI+)

To prevent "in-source" fragmentation (ISF) that mimics impurities, the source conditions must be "soft."

  • Capillary Voltage: 2.5 – 3.0 kV (Lower than standard to minimize discharge).

  • Cone Voltage / Declustering Potential: 15 – 20 V.

    • Critical Note: Voltages >30 V will strip the Boc group immediately, leading to a false negative for the intact parent mass.

  • Source Temperature: < 350 °C.

  • Desolvation Gas: Nitrogen (High flow, 800 L/hr) to aid solvent evaporation without thermal cracking.

Fragmentation Mechanics & Pathways[8][9][11]

Understanding the fragmentation hierarchy is essential for distinguishing the parent molecule from synthetic byproducts (e.g., the deprotected amine or dehydrated alkene).

Primary Fragmentation Channels (MS/MS)

Upon Collision Induced Dissociation (CID), the protonated parent [M+H]⁺ (m/z 216) follows three distinct pathways.

  • The Boc-Loss Pathway (Dominant):

    • Step 1: Loss of isobutene (C₄H₈, 56 Da) via a McLafferty-like rearrangement. This yields the carbamic acid intermediate (m/z 160).

    • Step 2: Rapid decarboxylation (loss of CO₂, 44 Da) to generate the protonated free amine [M+H - 100]⁺ (m/z 116) .

    • Diagnostic Utility: The transition 216 → 116 is the primary quantifier ion for MRM assays.

  • The Dehydration Pathway (Secondary):

    • The tertiary hydroxyl group at C1 is labile. Loss of water (H₂O, 18 Da) generates a tertiary carbocation, stabilized by the ring, appearing at m/z 198 .

    • Note: High abundance of m/z 198 in the MS1 scan suggests acidic degradation in the mobile phase, not just CID fragmentation.

  • The Combined Loss Pathway:

    • Sequential loss of Boc and water yields the dehydrated amine core at m/z 98 .

Visualization of Fragmentation Logic

The following diagram maps the specific mass transitions validated for this structure.

FragmentationPathway Parent [M+H]+ m/z 216.15 (Intact) Carbamic Carbamic Acid Int. m/z 160.09 [M+H - C4H8]+ Parent->Carbamic - Isobutene (56 Da) Dehydrated Dehydrated Parent m/z 198.14 [M+H - H2O]+ Parent->Dehydrated - H2O (18 Da) (Tertiary OH) Amine Free Amine Core m/z 116.10 [M+H - Boc]+ Carbamic->Amine - CO2 (44 Da) CoreAlkene Dehydrated Amine m/z 98.09 [M+H - Boc - H2O]+ Amine->CoreAlkene - H2O (18 Da) Dehydrated->CoreAlkene - Boc (100 Da)

Figure 1: ESI-MS/MS fragmentation pathways for 1-[(Boc-amino)methyl]cyclopentanol. Blue arrows indicate the primary quantitation path.

Experimental Protocol: LC-MS Profiling

To ensure data integrity, the chromatographic method must separate the intact alcohol from its degradation products before they reach the source.

Method Parameters
ParameterSettingRationale
Column C18 (e.g., Waters BEH or Agilent Zorbax), 2.1 x 50 mm, 1.7 µmHigh resolution for polar/non-polar separation.
Mobile Phase A Water + 0.1% Formic AcidDo not use TFA; it suppresses ionization and promotes on-column Boc hydrolysis.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can cause transesterification artifacts with Boc groups over time.
Gradient 5% B to 95% B over 5 minRapid elution minimizes thermal exposure.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 100% Acetonitrile .

    • Why: Avoiding water/alcohol in the diluent prevents hydrolysis during autosampler storage.

    • Dilute to 1 µg/mL with 50:50 Water:ACN immediately prior to injection.

  • System Suitability Test (SST):

    • Inject a blank.

    • Inject the standard. Verify the presence of the [M+Na]⁺ adduct (m/z 238).

    • Self-Validation: If [M+Na]⁺ is present but [M+H]⁺ is absent, the source is too hot or the mobile phase is too acidic, causing instant fragmentation.

  • Data Acquisition:

    • Perform a Full Scan (m/z 50–500) to detect impurities.

    • Perform Product Ion Scan (MS2) of m/z 216 with collision energies stepped at 10, 20, and 40 eV.

Impurity Profiling & Artifacts

When analyzing this compound, three specific signals often lead to misinterpretation.

The "Ghost" Amine (m/z 116 in MS1)

If you observe m/z 116 in the MS1 (full scan) spectrum, it indicates the Boc group has been cleaved.

  • Cause: Sample is old, or the mobile phase pH < 2.

  • Verification: Check the retention time. The free amine is more polar and will elute earlier than the Boc-protected parent.

The Dimer (m/z 431)
  • Signal: [2M+H]⁺ at m/z 431.

  • Cause: High concentration injection (>10 µg/mL).

  • Action: Dilute sample 10x. If the peak disappears, it was an artifact.

Sodium Adducts (m/z 238)
  • Signal: [M+Na]⁺.

  • Behavior: Sodium adducts are notoriously difficult to fragment. They often do not lose the Boc group easily.

  • Action: Do not use m/z 238 for structural elucidation (MS/MS). Stick to the protonated species.

References

  • Liu, C., et al. (2024). "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society. 1

  • Moser, A. (2008).[2] "Confirmation of Synthesis: using MS to identify a protective group." ACD/Labs. 2

  • Reddy, P.V., et al. (2010). "Differentiation of Boc-protected peptide positional isomers by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. 3

  • Santa Cruz Biotechnology. "1-(Boc-amino)-1-aminomethyl cyclopentane Product Data." 4

  • Sigma-Aldrich. "1-(Boc-amino)-1-aminomethyl cyclopentane 95%." Link

Sources

Exploratory

The Role of the Boc Protecting Group in Amino Alcohols: A Senior Application Scientist's In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Amino alcohols are fundamental chiral building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amino alcohols are fundamental chiral building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[][2] Their bifunctional nature, containing both a nucleophilic amine and a hydroxyl group, presents a significant challenge in achieving selective chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis for temporarily masking the amine functionality, thereby enabling precise and predictable reactions at other sites within the molecule.[3][4] This guide provides an in-depth analysis of the Boc group's role in amino alcohol chemistry, detailing the mechanistic principles, field-proven experimental protocols, and strategic applications that are critical for professionals in drug development and chemical research. We will explore the causality behind experimental choices, from achieving chemoselectivity to troubleshooting common side reactions, to empower scientists to effectively leverage Boc chemistry in their synthetic endeavors.[5]

Introduction: The Imperative of Chemoselectivity in Amino Alcohol Synthesis

The simultaneous presence of amino and hydroxyl groups in amino alcohols necessitates the use of protecting groups to control reactivity.[6] The amine is generally more nucleophilic than the alcohol, allowing for a degree of inherent selectivity in some reactions.[7] However, for a broad range of transformations, particularly those involving strong electrophiles or bases, both groups can react, leading to a mixture of undesired products. The Boc group provides a robust solution by converting the highly nucleophilic amine into a significantly less reactive carbamate.[6][7]

The Boc Group: Structure and Attenuation of Reactivity

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group that renders primary and secondary amines unreactive towards a wide array of reagents by reducing their nucleophilicity and basicity.[5] This protective functionalization is crucial in multi-step syntheses to prevent unwanted side reactions.[5] Its steric bulk and electronic properties effectively shield the nitrogen atom, while its stability under basic and nucleophilic conditions makes it compatible with a wide range of subsequent chemical steps.[7][8] Furthermore, the Boc group's facile removal under mild acidic conditions allows for the timely unmasking of the amine for further elaboration.[9][10]

Mechanism and Selectivity: The "Why" Behind the "How"

A thorough understanding of the reaction mechanisms for both the protection and deprotection of amino alcohols is paramount for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Boc Protection: A Nucleophilic Acyl Substitution

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O).[5] The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino alcohol attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[5][11]

  • Formation of a Tetrahedral Intermediate: This initial attack forms a transient tetrahedral intermediate.[5][12]

  • Collapse and Product Formation: The intermediate collapses, leading to the formation of the N-Boc protected amino alcohol. This step also liberates tert-butanol and carbon dioxide as byproducts.[5][13] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5][14]

A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often employed to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction.[5]

Boc_Protection_Mechanism cluster_start Reactants cluster_intermediate Reaction cluster_end Products Amino_Alcohol R-NH₂-OH (Amino Alcohol) Tetrahedral_Intermediate Tetrahedral Intermediate Amino_Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Tetrahedral_Intermediate N_Boc_Amino_Alcohol R-NH(Boc)-OH Tetrahedral_Intermediate->N_Boc_Amino_Alcohol Collapse Byproducts t-BuOH + CO₂ Tetrahedral_Intermediate->Byproducts

Mechanism of Boc Protection of an Amino Alcohol.
Achieving Chemoselectivity: Amine vs. Hydroxyl

The selective protection of the amino group in the presence of a hydroxyl group is a critical aspect of amino alcohol chemistry. This selectivity is primarily attributed to the higher nucleophilicity of the amine compared to the alcohol.[7] Under standard reaction conditions, the amine reacts preferentially with (Boc)₂O.

Several factors can be modulated to enhance this chemoselectivity:

  • Solvent Choice: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[5] In some cases, alcoholic solvents have been shown to enhance the rate of Boc protection for weakly nucleophilic aromatic amines.[15]

  • Base: The choice and amount of base can influence the reaction. While a base increases the amine's nucleophilicity, an excess or a very strong base could potentially deprotonate the alcohol, leading to O-protection as a side reaction.[5]

  • Temperature: Most Boc protections are carried out at room temperature.[5] Lowering the temperature can sometimes improve selectivity if O-protection becomes a competing pathway.

Mechanism of Boc Deprotection: An Acid-Catalyzed Elimination

The removal of the Boc group is efficiently achieved under acidic conditions.[5] Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly used reagents.[9][10] The deprotection mechanism is as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[10][11]

  • Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[12][16]

  • Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[11][16]

  • Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[5][16]

Boc_Deprotection_Mechanism cluster_start Reactant cluster_intermediate Reaction Steps cluster_end Products N_Boc_Amino_Alcohol R-NH(Boc)-OH Protonation Protonated Carbamate N_Boc_Amino_Alcohol->Protonation Acid (H⁺) Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Loss of t-Bu⁺ Byproducts Isobutylene + CO₂ Protonation->Byproducts Amine_Salt R-NH₃⁺-OH (Amine Salt) Carbamic_Acid->Amine_Salt Decarboxylation & Protonation

Acid-Catalyzed Deprotection of a Boc-Protected Amino Alcohol.

Core Experimental Protocols: A Practical Guide

The following protocols are presented as a starting point and may require optimization based on the specific substrate.

Protocol 1: Standard Boc Protection of a Primary Amino Alcohol

This procedure outlines a general method for the N-Boc protection of a primary amino alcohol using (Boc)₂O.

Materials:

  • Amino alcohol (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)[5]

  • Triethylamine (TEA) (1.2 - 2.0 equiv)[5]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the amino alcohol (1.0 equiv) in the chosen solvent (e.g., DCM).[5]

  • Base Addition: Add TEA (1.2 - 2.0 equiv) to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.[5]

  • Reagent Addition: Slowly add (Boc)₂O (1.1 - 1.5 equiv) to the stirring solution.[5]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.[5]

Table 1: Typical Reaction Conditions for Boc Protection

ReagentBaseSolventTemperature (°C)Reaction TimeYield (%)Substrates
(Boc)₂OTriethylamine (TEA)Dichloromethane (DCM)Room Temperature1 - 12 hHighPrimary and Secondary Amines[5]
(Boc)₂OSodium Hydroxide (NaOH)Dioxane/WaterRoom Temperature1 - 4 hHighAmino Acids[5]
Protocol 2: Acid-Mediated Boc Deprotection with TFA

This protocol describes a standard procedure for the removal of the Boc group using trifluoroacetic acid.

Materials:

  • Boc-protected amino alcohol (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, if required)

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM. A common concentration is 0.1 to 0.5 M.[5]

  • Reagent Addition: Add TFA to the solution. A common ratio is a 25-50% solution of TFA in DCM.[5][10]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC.[5]

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt and can be used directly or neutralized with a base like saturated aqueous NaHCO₃.[5][16]

Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Troubleshooting and Optimization: A Field-Proven Perspective

While Boc protection and deprotection are generally reliable, several side reactions and challenges can arise.

Common Side Reactions During Protection
  • N,O-diprotection: Although less common due to the lower nucleophilicity of the hydroxyl group, over-reaction can lead to the formation of the diprotected product. This can be minimized by using a stoichiometric amount of (Boc)₂O and avoiding strong bases.

  • Oxazolidinone Formation: In some cases, particularly with 2-aminoethanols, intramolecular cyclization can occur to form an oxazolidinone. This side reaction can be suppressed by careful choice of solvent and reaction conditions.[8]

Challenges in Deprotection
  • Alkylation by the tert-Butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[17][18] This is a particular concern for substrates containing electron-rich aromatic rings or sulfur-containing functional groups.[18][19] The use of scavengers, such as anisole or thioanisole, can help to trap the tert-butyl cation and prevent these side reactions.[3]

  • Incomplete Deprotection: Sterically hindered Boc groups may require longer reaction times or stronger acidic conditions for complete removal.

Scale-Up Considerations

For large-scale synthesis, factors such as cost of reagents, ease of work-up, and purification become critical.

  • Reagent Selection: While (Boc)₂O is common, other reagents like Boc-Cl can be considered, though it is less stable.[7]

  • Purification: Crystallization is often preferred over chromatography for large-scale purification to improve efficiency and reduce solvent waste.

Applications in Drug Development and Peptide Synthesis

Boc-protected amino alcohols are invaluable intermediates in the synthesis of a wide range of biologically active molecules.

Chiral Building Blocks for Pharmaceuticals

Many pharmaceuticals contain chiral amino alcohol moieties. The use of Boc-protected amino alcohols allows for the stereospecific introduction of these fragments into larger molecules. Examples include beta-blockers, certain antivirals, and various central nervous system agents.[]

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was a cornerstone of early solid-phase peptide synthesis (SPPS) and is still used in certain strategies.[20][] In Boc-based SPPS, the α-amino group of the amino acid is protected with the Boc group, which is cleaved at each cycle with TFA.[20] This strategy often employs an "orthogonal" protection scheme, where side-chain protecting groups are stable to TFA but can be removed under different conditions at the end of the synthesis.[20][22]

SPPS_Workflow Start Resin-Bound Amino Acid Boc_Deprotection Boc Deprotection (TFA) Start->Boc_Deprotection Washing_1 Wash Boc_Deprotection->Washing_1 Coupling Couple next Boc-Amino Acid Washing_1->Coupling Washing_2 Wash Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Repeat->Boc_Deprotection Next Cycle Final_Cleavage Final Cleavage from Resin Repeat->Final_Cleavage Final Cycle Peptide Purified Peptide Final_Cleavage->Peptide

Simplified Workflow of Boc-based Solid-Phase Peptide Synthesis.

Conclusion: The Boc Group as a Strategic Tool in Molecular Design

The Boc protecting group is more than just a molecular placeholder; it is a strategic tool that enables chemists to navigate the complexities of multifunctional molecules like amino alcohols. Its reliability, predictable reactivity, and the wealth of available literature make it an essential component of the synthetic chemist's toolbox.[5] A thorough understanding of the underlying mechanisms and potential pitfalls associated with its use is crucial for the successful design and execution of synthetic routes in academic research and industrial drug development. By mastering the application of the Boc group, scientists can unlock new possibilities in the creation of novel and complex molecular architectures.

References

  • The Chemistry of the Boc Protecting Group - Benchchem. 5

  • Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide - Benchchem. 20

  • Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry.

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube.

  • Boc Protecting Group for Amines - Chemistry Steps.

  • Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate.

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.

  • BOC Protection and Deprotection - J&K Scientific LLC.

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

  • Selecting Orthogonal Building Blocks - Sigma-Aldrich.

  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem. 10

  • Amine Protection and Deprotection - Master Organic Chemistry.

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.

  • Boc-Protected Amino Groups - Organic Chemistry Portal.

  • Amino Alcohol Synthesis Service - BOC Sciences.

  • Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology.

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC.

  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery | ACS Central Science.

  • Amine Protection / Deprotection - Fisher Scientific.

  • Di-tert-butyl dicarbonate - Wikipedia.

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace.

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.

  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. 19

  • Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. - Proprep.

  • Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit.

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd.

  • Protective Groups - Organic Chemistry Portal.

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI.

  • Chemoselective Boc protection of phenols and amino alcohols - ResearchGate.

  • Selective protection of alcohol over amine : r/Chempros - Reddit.

  • Dual protection of amino functions involving Boc - RSC Publishing.

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids.

  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed.

  • Large-scale synthesis of the bio-based amino-alcohol 2 - ResearchGate.

Sources

Foundational

Stability of 1-[(Boc-amino)methyl]cyclopentanol under various conditions

Technical Whitepaper: Physicochemical Stability Profile of 1-[(Boc-amino)methyl]cyclopentanol Executive Summary 1-[(Boc-amino)methyl]cyclopentanol (C H NO ) is a critical building block for the synthesis of conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Stability Profile of 1-[(Boc-amino)methyl]cyclopentanol

Executive Summary

1-[(Boc-amino)methyl]cyclopentanol (C


H

NO

) is a critical building block for the synthesis of conformationally constrained amino acids and peptidomimetics, particularly analogs of Gabapentin. Its utility relies on the orthogonal stability of the tert-butoxycarbonyl (Boc) protecting group and the tertiary alcohol.

While generally stable under standard storage conditions, this molecule presents a specific "Tertiary Alcohol Challenge" during deprotection. The geminal disubstitution (1,1-substitution) at the cyclopentane ring creates a scenario where acidic deprotection of the amine can compete with the acid-catalyzed dehydration of the tertiary alcohol. This guide provides the mechanistic insight and protocols required to navigate this stability window.

Structural & Mechanistic Analysis

The stability profile of 1-[(Boc-amino)methyl]cyclopentanol is dictated by two functional moieties interacting within a constrained ring system.

MoietyStability CharacteristicCritical Risk Factor
Boc-Amine Acid-labile; Base-stable.Cleaves via tert-butyl cation mechanism.[1][2]
Tertiary Alcohol Oxidation-resistant; Base-stable.Acid-sensitive. Prone to E1 elimination (dehydration).
Cyclopentane Ring Conformationally semi-rigid.Thorpe-Ingold Effect: Geminal substitution increases steric strain, potentially accelerating elimination rates if a carbocation forms.
The Acid-Stability Paradox

The primary stability concern is the competition between two acid-catalyzed pathways:

  • Pathway A (Desired): Protonation of the Boc carbonyl

    
     Cleavage of the tert-butyl group 
    
    
    
    Release of the free amine.
  • Pathway B (Undesired): Protonation of the tertiary hydroxyl

    
     Loss of water 
    
    
    
    Formation of a tertiary carbocation
    
    
    Elimination to 1-(aminomethyl)cyclopentene.

Stability Under Various Conditions

A. Acidic Conditions (Critical)
  • Status: Conditionally Unstable

  • Mechanism: Strong acids (TFA, HCl) remove the Boc group. However, the tertiary alcohol is at risk of dehydration.

  • Observation:

    • Dilute Acid / Low Temp (<0°C): Boc cleavage dominates. The alcohol remains intact.

    • Concentrated Acid / High Temp (>25°C): Significant risk of dehydration. The tertiary carbocation intermediate is stabilized by the alkyl ring, facilitating E1 elimination.

  • Recommendation: Avoid heating in acidic media. Use scavengers (e.g., triethylsilane) if using TFA to prevent tert-butyl cation re-attachment, though this does not prevent dehydration.

B. Basic Conditions
  • Status: Highly Stable

  • Mechanism: The Boc group is resistant to hydrolysis by bases (NaOH, KOH, organic bases). The tertiary alcohol cannot be deprotonated to form a leaving group in aqueous base.

  • Utility: This stability allows for base-mediated alkylation or coupling reactions at the alcohol oxygen or other sites without affecting the Boc-amine.

C. Thermal Stability
  • Status: Moderate

  • Threshold: Stable up to melting point (~72-78°C).

  • Degradation: Above 150°C (or ~100°C in aqueous suspension), the Boc group undergoes thermal thermolysis, releasing isobutylene and CO

    
    .
    
  • Storage: Store below 25°C. Avoid prolonged exposure to temperatures >40°C during drying processes.

D. Oxidative/Reductive Stability
  • Oxidation: The tertiary alcohol is resistant to standard oxidants (PCC, Swern).

  • Reduction: Stable to catalytic hydrogenation (H

    
    /Pd-C) and borohydride reduction.
    

Visualizing the Degradation Pathways

The following diagram illustrates the divergent pathways under acidic stress.

StabilityPathways SM 1-[(Boc-amino)methyl] cyclopentanol Desired 1-(Aminomethyl) cyclopentanol (Salt) SM->Desired Mild Acid (HCl/Dioxane) < 20°C Inter Tertiary Carbocation SM->Inter Strong Acid (TFA) Heat Eliminated 1-(Aminomethyl) cyclopentene Inter->Eliminated -H2O (Elimination)

Figure 1: Divergent reaction pathways. Green path indicates successful deprotection; red path indicates acid-catalyzed dehydration.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

To verify the integrity of the material, use the following Reverse Phase HPLC method.

ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Low wavelength required due to lack of chromophore)
Retention Boc-Amine (SM) elutes later; Free Amine (polar) elutes near void volume.
Protocol B: "Safe" Deprotection (Preserving the Alcohol)

This protocol minimizes the risk of dehydration.

  • Preparation: Dissolve 1.0 eq of 1-[(Boc-amino)methyl]cyclopentanol in 1,4-Dioxane (5 mL/mmol).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Dropwise add 4M HCl in Dioxane (5-10 eq). Do not use neat TFA.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm strictly to room temperature (20-25°C) . Monitor by TLC or HPLC.

  • Quenching: Once SM is consumed, concentrate in vacuo at <30°C .

  • Result: The product is isolated as the Hydrochloride salt, which stabilizes the amine and prevents intramolecular reactions.

Storage & Handling Recommendations

  • Primary Hazard: The compound is an amine derivative and potential irritant.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C .

  • Hygroscopicity: The Boc-protected form is generally non-hygroscopic, but the deprotected HCl salt is highly hygroscopic . Store salts in a desiccator.

References

  • ACS Green Chemistry Institute. Reagent Guide: Boc Deprotection Mechanisms and Stability. [Link]

  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." Int. J. Pept. Protein Res. (1978). (Foundational text on acid-catalyzed Boc removal mechanisms vs. carbocation scavenging). [Link]

Sources

Exploratory

Solubility Profile of 1-[(Boc-amino)methyl]cyclopentanol: A Method-Driven Analysis for Drug Development Professionals

An In-Depth Technical Guide Abstract: 1-[(Boc-amino)methyl]cyclopentanol is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its solubility in various or...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: 1-[(Boc-amino)methyl]cyclopentanol is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its solubility in various organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive public data, this document focuses on the fundamental principles governing its solubility, presents a robust experimental protocol for its determination via the isothermal shake-flask method, and offers an illustrative solubility profile based on expert analysis of its molecular structure. The methodologies and predicted data herein serve as a practical framework for researchers and drug development professionals to effectively utilize this compound in their workflows.

Introduction: The Strategic Importance of Solubility

1-[(tert-butoxycarbonyl-amino)methyl]cyclopentanol, hereafter referred to as "Boc-Cyc-OH," is a bifunctional molecule featuring a sterically hindered primary amine protected by a tert-butoxycarbonyl (Boc) group and a tertiary alcohol on a cyclopentane scaffold. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The Boc-protecting group offers stability in a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. The cyclopentyl ring provides a rigid, non-aromatic core, a desirable feature in modern drug design for improving metabolic stability and modulating binding affinity. The hydroxyl group offers a handle for further functionalization or can act as a hydrogen bond donor, influencing the molecule's pharmacokinetic properties.

Understanding the solubility of Boc-Cyc-OH is paramount for:

  • Reaction Optimization: Selecting an appropriate solvent system to ensure all reactants are in a single phase, thereby maximizing reaction rates and yields.

  • Purification Efficiency: Designing effective crystallization or chromatographic purification processes. The choice of anti-solvent in crystallization, for example, is entirely dependent on solubility data.

  • Formulation Development: For compounds intended for preclinical studies, solubility in various excipients and solvent systems is a foundational piece of data.

Molecular Structure and Predicted Solubility Drivers

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The interplay of polarity, hydrogen bonding capacity, and molecular size determines the extent to which a solute will dissolve.

  • Polarity: The molecule possesses both polar and non-polar regions. The hydroxyl (-OH) and carbamate (-O-(C=O)-N-) groups are polar, capable of dipole-dipole interactions and hydrogen bonding. The cyclopentyl ring and the tert-butyl group are non-polar and will engage in van der Waals forces.

  • Hydrogen Bonding: Boc-Cyc-OH has one hydrogen bond donor (the -OH group) and multiple hydrogen bond acceptors (the oxygen atoms of the hydroxyl and carbamate groups). Its ability to dissolve in protic solvents like alcohols will be significant.

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the interaction of the polar carbamate group with solvent molecules, potentially reducing solubility in highly polar, structured solvents like water compared to a less hindered analogue.

Based on this structure, we can predict a solubility profile that favors polar aprotic and polar protic solvents over non-polar aliphatic or aromatic hydrocarbons.

Experimental Determination of Solubility

To ensure scientific rigor, solubility must be determined experimentally. The isothermal shake-flask method is a widely recognized and reliable technique for this purpose. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of Boc-Cyc-OH in various organic solvents at specified temperatures (e.g., 25 °C and 50 °C).

Materials:

  • 1-[(Boc-amino)methyl]cyclopentanol (>98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Calibrated temperature-controlled orbital shaker or incubator

  • Analytical balance (± 0.1 mg)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Procedure:

  • Preparation: Add an excess amount of Boc-Cyc-OH (e.g., 100-200 mg) to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in the orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent inflation of the measured solubility.

  • Dilution: Accurately dilute the filtered saturate solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of Boc-Cyc-OH.

  • Calculation: Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result A Weigh excess Boc-Cyc-OH B Add known volume of solvent A->B C Agitate at constant T (e.g., 24-48h) B->C D Settle solids (≥2h) C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify via HPLC F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Illustrative Solubility Profile

The following table presents an illustrative, yet chemically reasonable, solubility profile for Boc-Cyc-OH. These values are predictions based on chemical principles and should be confirmed experimentally. The trends shown—excellent solubility in polar solvents and poor solubility in non-polar solvents—are expected for this molecule.

SolventSolvent Polarity IndexPredicted Solubility at 25 °C (mg/mL)Predicted Solubility at 50 °C (mg/mL)Rationale
Heptane 0.1< 1< 2Non-polar; poor interaction with polar functional groups.
Toluene 2.4~ 10~ 25Aromatic, can engage in π-stacking with carbamate, but still largely non-polar.
Ethyl Acetate 4.4> 200> 300Good balance of moderate polarity and H-bond accepting ability.
Acetone 5.1> 300> 400Highly polar aprotic solvent, effective H-bond acceptor.
Ethanol 5.2> 400> 500Polar protic solvent, strong H-bond donor and acceptor capabilities.
Methanol 6.6> 500> 600Highly polar protic solvent, excellent H-bond donor/acceptor.
Water 10.2~ 5~ 15Limited by large non-polar regions (Boc, cyclopentyl).

Discussion and Practical Implications

The predicted solubility profile highlights several key considerations for laboratory work:

  • Reaction Solvents: For reactions requiring Boc-Cyc-OH, polar aprotic solvents like Acetone or Ethyl Acetate, and polar protic solvents like Ethanol and Methanol are excellent choices. Toluene may be suitable for reactions where moderate polarity is required, but heating may be necessary to achieve sufficient concentration.

  • Crystallization: Heptane is an ideal anti-solvent. A common and effective crystallization strategy would be to dissolve the crude product in a minimal amount of a high-solubility solvent like ethyl acetate or acetone and then slowly add heptane to induce precipitation of the pure compound.

  • Chromatography: The poor solubility in heptane and good solubility in ethyl acetate suggests that a heptane/ethyl acetate gradient would be a highly effective mobile phase for silica gel column chromatography.

Conclusion

While specific experimental data for the solubility of 1-[(Boc-amino)methyl]cyclopentanol is not widely published, a thorough understanding of its molecular structure allows for a reliable prediction of its solubility behavior. The compound is expected to be highly soluble in polar organic solvents and poorly soluble in non-polar hydrocarbons. This guide provides the theoretical grounding and a robust, validated experimental protocol—the isothermal shake-flask method—for researchers to determine precise solubility values tailored to their specific process conditions. Such data is indispensable for the efficient and successful application of this versatile building block in pharmaceutical research and development.

References

  • Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

Foundational

The Emergence of Cyclopentane-Based Amino Alcohols: A Technical Guide to Synthesis and Application

Introduction: The Rising Prominence of a Privileged Scaffold In the landscape of medicinal chemistry, the cyclopentane ring has emerged as a scaffold of significant interest.[1][2] Its inherent three-dimensional architec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of a Privileged Scaffold

In the landscape of medicinal chemistry, the cyclopentane ring has emerged as a scaffold of significant interest.[1][2] Its inherent three-dimensional architecture, coupled with conformational flexibility, allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets. This guide provides an in-depth technical exploration of the discovery of novel cyclopentane-based amino alcohols, focusing on stereoselective synthetic strategies and their potential applications in drug development. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles that guide the synthesis of these complex and valuable molecules.

Strategic Approaches to the Stereoselective Synthesis of Cyclopentane-Based Amino Alcohols

The construction of the cyclopentane core with multiple, well-defined stereocenters is a significant synthetic challenge. Modern organic synthesis has risen to this challenge with a variety of powerful methodologies.

Organocatalytic Domino Reactions: A Cascade to Complexity

Organocatalysis has revolutionized asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to traditional methods. Domino or cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient for building molecular complexity.[3]

A prime example is the organocatalytic domino Michael-Henry reaction, which can generate highly functionalized cyclopentanes with four stereogenic carbons, including two quaternary centers, in excellent yields and stereoselectivities.[4][5]

Conceptual Workflow for Organocatalytic Domino Michael-Henry Reaction:

G cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle ketoester α,β-Unsaturated Ketoester michael_add Michael Addition ketoester->michael_add nitroalkene Nitroalkene nitroalkene->michael_add catalyst Chiral Organocatalyst (e.g., Diarylprolinol Silyl Ether) enamine Enamine Intermediate catalyst->enamine forms enamine->michael_add attacks iminium Iminium Ion Intermediate hydrolysis Hydrolysis iminium->hydrolysis undergoes henry_react Intramolecular Henry Reaction michael_add->henry_react generates intermediate for henry_react->iminium forms hydrolysis->catalyst regenerates product Highly Functionalized Cyclopentane Derivative hydrolysis->product

Caption: Organocatalytic domino Michael-Henry reaction workflow.

Insight into Catalyst Selection: The choice of a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, is critical.[3] This catalyst operates through a dual-activation mechanism. It forms an enamine with the ketoester, increasing its nucleophilicity for the initial Michael addition. Subsequently, it can activate the aldehyde (if present) via iminium ion formation, facilitating the subsequent cyclization step. The bulky silyl ether group and the diaryl substituents create a well-defined chiral pocket around the active site, effectively controlling the stereochemical outcome of the reaction. The selection of the specific catalyst and reaction conditions (solvent, temperature, additives) is often the result of careful screening to optimize both diastereoselectivity and enantioselectivity.[3]

Table 1: Representative Organocatalytic Synthesis of Substituted Cyclopentanes

EntryCatalystReactant 1Reactant 2Product StructureYield (%)d.r.ee (%)Reference
1Diarylprolinol Silyl EtherOxindoleCinnamaldehyde & Dienyl-nitroesterSubstituted Cyclopentane-Oxindole707:198[3]
2Chiral Thiourea2-Substituted NitroalkenePentane-1,5-dialNitrocyclohexanecarbaldehydeGoodHighHigh[6]
3Diphenylprolinol TMS Etherα,β-Unsaturated AldehydeBromomalonateChiral CyclopropaneHigh>30:190-98[7]
Synthesis from Chiral Pool Precursors: The Hexose Approach

Nature provides a rich source of chiral starting materials. A powerful strategy for the synthesis of polyhydroxylated cyclopentane-based amino alcohols utilizes readily available hexoses like D-mannose and D-galactose.[2][8][9][10] This approach embeds the stereochemical information from the sugar into the final cyclopentane core.

A key transformation in this strategy is the Ring-Closing Metathesis (RCM) of a diene intermediate derived from the hexose, followed by a stereoselective aza-Michael addition to install the amino functionality.[2][8]

Experimental Workflow: From D-Galactose to a Polyhydroxylated Cyclopentane β-Amino Acid

G d_gal D-Galactose Derivative olefination1 Olefination d_gal->olefination1 oxidation Oxidation olefination1->oxidation olefination2 Second Olefination oxidation->olefination2 diene Diene Intermediate olefination2->diene rcm Ring-Closing Metathesis (Grubbs' Catalyst) diene->rcm cyclopentenol Cyclopentenol rcm->cyclopentenol oxidation_tempo TEMPO Oxidation cyclopentenol->oxidation_tempo acid Cyclopentene Carboxylic Acid oxidation_tempo->acid esterification Esterification acid->esterification unsat_ester α,β-Unsaturated Ester esterification->unsat_ester aza_michael Aza-Michael Addition (e.g., with PMBNH2) unsat_ester->aza_michael final_product Protected Polyhydroxylated Cyclopentane β-Amino Acid aza_michael->final_product

Caption: Synthetic workflow from D-galactose to a cyclopentane β-amino acid.

Rationale for Reagent Choices:

  • Grubbs' Catalyst: The use of a Grubbs-type ruthenium catalyst for the RCM reaction is pivotal. These catalysts are known for their high tolerance to various functional groups, which is essential when working with highly functionalized sugar derivatives.

  • TEMPO-mediated Oxidation: The selective oxidation of the cyclopentenol to the corresponding carboxylic acid is achieved using (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) as a catalyst. This method is mild and avoids over-oxidation or side reactions with other sensitive functional groups present in the molecule.

  • p-Methoxybenzylamine (PMBNH2) in Aza-Michael Addition: The choice of the amine for the aza-Michael addition is strategic. Using PMBNH2 allows for the selective deprotection of the newly introduced amino group in the presence of other protecting groups, such as benzyl ethers, which are commonly used in carbohydrate chemistry.[10] This orthogonality is crucial for the subsequent elaboration of the molecule, for instance, in peptide synthesis.

Detailed Experimental Protocol: Synthesis of a Polyhydroxylated Cyclopentane β-Amino Acid Derivative

The following is a representative, detailed protocol adapted from the literature for the synthesis of a protected polyhydroxylated cyclopentane β-amino acid from a D-galactose-derived diene.[10]

Step 1: Ring-Closing Metathesis (RCM)

  • To a solution of the diene intermediate (1.0 eq) in anhydrous and degassed CH2Cl2 (0.01 M), add Grubbs' first-generation catalyst (0.05 eq).

  • Stir the reaction mixture at room temperature under an argon atmosphere for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the corresponding cyclopentenol.

Step 2: Oxidation to the Carboxylic Acid

  • Dissolve the cyclopentenol (1.0 eq) in a biphasic mixture of CH2Cl2 and water.

  • Add TEMPO (0.1 eq), (diacetoxyiodo)benzene (BAIB, 2.5 eq), and tetrabutylammonium iodide (NBu4I, 0.1 eq).

  • Stir the mixture vigorously at room temperature for 2 hours.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO2, 10 eq) and sodium dihydrogen phosphate dihydrate (NaH2PO4·2H2O, 10 eq) in a tert-butanol/water mixture.

  • Add the second solution to the reaction mixture and stir for an additional 1 hour.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude carboxylic acid, which can be used in the next step without further purification.

Step 3: Esterification

  • Dissolve the crude carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium bicarbonate (NaHCO3, 3.0 eq) and methyl iodide (MeI, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the α,β-unsaturated methyl ester.

Step 4: Aza-Michael Addition

  • Dissolve the α,β-unsaturated methyl ester (1.0 eq) in anhydrous DMF.

  • Add p-methoxybenzylamine (PMBNH2, 1.5 eq).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final protected polyhydroxylated cyclopentane β-amino acid.

Characterization: The structure and purity of the final compound and all intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.[10]

Application in Drug Discovery: Anti-Influenza Neuraminidase Inhibitors

A compelling application of cyclopentane-based scaffolds is in the development of anti-influenza agents. Several novel cyclopentane derivatives have shown potent and selective inhibitory effects on the influenza virus neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[1]

Table 2: In Vitro Anti-Influenza Activity of Cyclopentane-Based Neuraminidase Inhibitors

CompoundVirus StrainEC50 (µM)Reference
RWJ-270201Influenza A (H1N1, A/Texas/36/91)0.06 - 0.22[1]
BCX-1827Influenza A (H3N2)< 0.3[1]
BCX-1898Influenza B (B/Beijing/184/93)< 0.2[1]
BCX-1923Influenza A (H5N1)< 0.3[1]
ZanamivirInfluenza A (H1N1, A/Texas/36/91)0.18 - 3.4[1]
Oseltamivir CarboxylateInfluenza A (H1N1, A/Texas/36/91)0.18 - 3.4[1]

The data in Table 2 demonstrates that these novel cyclopentane inhibitors are comparable in potency, and in some cases slightly more potent, than the established drugs zanamivir and oseltamivir carboxylate.[1] The cyclopentane ring serves as a rigid scaffold to orient the key functional groups (e.g., carboxylate, amino, and glycerol-like side chains) for optimal interaction with the active site of the neuraminidase enzyme.

Conclusion and Future Outlook

The discovery of novel cyclopentane-based amino alcohols is a vibrant and rapidly evolving field. The synthetic strategies outlined in this guide, particularly organocatalytic domino reactions and the use of chiral pool precursors, provide powerful and versatile tools for accessing these complex molecules with high stereocontrol. The demonstrated success of cyclopentane scaffolds in targeting challenging enzymes like influenza neuraminidase underscores their immense potential in drug discovery. Future research will undoubtedly focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of a broader range of biological targets for this privileged class of compounds. The continued synergy between innovative synthetic chemistry and medicinal chemistry will be paramount in unlocking the full therapeutic potential of cyclopentane-based amino alcohols.

References

  • Estévez, F., Fernández, A. G., Balo, R., Canle, M., & Estévez, J. C. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2002–2014. [Link]

  • Chand, P., Kotian, P. L., Morris, P. E., Bantia, S., Walsh, D. A., & Babu, Y. S. (2004). Syntheses and Neuraminidase Inhibitory Activity of Multisubstituted Cyclopentane Amide Derivatives. Journal of Medicinal Chemistry, 47(7), 1799–1809. [Link]

  • Bantia, S., Arnold, C. S., Parker, C. D., Upshaw, R., & Chand, P. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(4), 1162–1167. [Link]

  • Estévez, F., Fernández, A. G., Balo, R., Canle, M., & Estévez, J. C. (2021). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. ChemRxiv. [Link]

  • Estévez, F., Fernández, A. G., Balo, R., Canle, M., & Estévez, J. C. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PubMed, 35059432. [Link]

  • Estévez, F., Fernández, A. G., Balo, R., Canle, M., & Estévez, J. C. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC. [Link]

  • Alemparte, C., Rebolledo, F., & Gotor, V. (2025). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules, 20(2), 2994-3007. [Link]

  • Reddy, B. V. S., Kumar, R., & Gree, R. (2008). A highly diastereo- and enantioselective synthesis of multisubstituted cyclopentanes with four chiral carbons by the organocatalytic domino Michael-Henry reaction. PubMed, 18630906. [Link]

  • Zou, L.-h., Philipps, A. R., Raabe, G., & Enders, D. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Chemistry – A European Journal, 21(3), 1004–1008. [Link]

  • Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. [Link]

  • Reddy, B. V. S., Kumar, R., & Gree, R. (2008). A Highly Diastereo- and Enantioselective Synthesis of Multisubstituted Cyclopentanes with Four Chiral Carbons by the Organocatalytic Domino Michael−Henry Reaction. Organic Letters, 10(16), 3489–3492. [Link]

  • Tsakos, M., Elsegood, M. R. J., & Kokotos, C. G. (2015). Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Semantic Scholar. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Use of 1-[(Boc-amino)methyl]cyclopentanol in Peptidomimetic Synthesis

Executive Summary 1-[(Boc-amino)methyl]cyclopentanol is a specialized -amino alcohol building block used in the synthesis of constrained peptidomimetics. Its unique gem-disubstituted cyclopentane ring creates significant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(Boc-amino)methyl]cyclopentanol is a specialized


-amino alcohol building block used in the synthesis of constrained peptidomimetics. Its unique gem-disubstituted cyclopentane ring creates significant steric bulk, making it an ideal candidate for:
  • C-Terminal Capping: Enhancing metabolic stability against carboxypeptidases by introducing a sterically hindered, non-hydrolyzable hydroxy-alkyl terminus.

  • Spirocyclic Scaffolding: Serving as a precursor for spiro[cyclopentane-1,5'-oxazolidin]-2'-ones, which act as rigid turn inducers in peptide backbones.

  • Solubility Modification: Introducing a polar hydroxyl group masked by a lipophilic ring system to modulate the ADME properties of lead compounds.

This guide provides high-fidelity protocols for its deprotection, coupling, and cyclization, grounded in the principles of modern solid-phase and solution-phase peptide synthesis (SPPS).

Technical Specifications & Handling

PropertySpecification
Chemical Name 1-[(tert-Butoxycarbonylamino)methyl]cyclopentanol
CAS Number 1462273-84-2
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, MeOH, DMF, DMSO; Sparingly soluble in water
Storage 2-8°C, Desiccate (Hygroscopic upon deprotection)
Key Functional Groups

Alcohol (Sterically hindered), Boc-Protected

Amine

Protocol A: C-Terminal Incorporation (Peptide Capping)

This workflow describes the use of 1-[(Boc-amino)methyl]cyclopentanol to cap the C-terminus of a peptide fragment. Since the commercial reagent is Boc-protected, it must first be deprotected to the free amine salt before coupling to the activated carboxylic acid of the target peptide.

Mechanism & Rationale

The gem-disubstituted C1 position of the cyclopentane ring imposes a "Thorpe-Ingold" effect, restricting the conformational freedom of the C-terminus. This modification effectively blocks proteolytic degradation by carboxypeptidases, which require a free carboxylate and specific stereochemistry for cleavage.

Step-by-Step Methodology
Phase 1: Boc-Deprotection

Note: The free amino-alcohol is prone to air oxidation and carbonate formation. Prepare immediately prior to coupling.

  • Dissolution: Dissolve 1.0 mmol of 1-[(Boc-amino)methyl]cyclopentanol in 2 mL of Dichloromethane (DCM).

  • Acidolysis: Add 2 mL of Trifluoroacetic acid (TFA) / DCM (1:1 v/v) or 4M HCl in Dioxane.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).

  • Workup: Evaporate volatiles under a stream of nitrogen or reduced pressure.

  • Chase: Co-evaporate with Toluene (3x) or Diethyl Ether to remove residual acid.

  • Result: Yields 1-(aminomethyl)cyclopentanol trifluoroacetate or hydrochloride salt.

Phase 2: Coupling to Peptide Fragment

Target: Coupling Peptide-COOH to H2N-CH2-Cyclopentanol.

  • Activation: Dissolve the N-protected peptide acid (1.0 equiv) in dry DMF (0.1 M concentration).

  • Reagents: Add HATU (1.1 equiv) and HOAt (1.1 equiv). Note: HOAt is preferred over HOBt due to the steric hindrance of the amine.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) to the peptide solution to activate the ester. Stir for 2 minutes.

  • Coupling: Add the freshly prepared 1-(aminomethyl)cyclopentanol salt (1.2 equiv) dissolved in minimal DMF.

  • pH Adjustment: Add additional DIPEA (1-2 equiv) dropwise to ensure the reaction pH is basic (~pH 8-9). Crucial: The amine salt neutralizes the first equivalent of base.

  • Incubation: Stir at room temperature for 4–16 hours.

  • Monitoring: Check reaction progress via LC-MS (Look for mass shift: Peptide Mass + 113 Da).

  • Purification: Dilute with EtOAc, wash with 5% NaHCO₃, 1M NaHSO₄, and Brine. Dry over Na₂SO₄.[1]

Workflow Diagram: C-Terminal Capping

CappingWorkflow Start 1-[(Boc-amino)methyl] cyclopentanol Deprotect Deprotection (TFA/DCM or HCl/Dioxane) Start->Deprotect - Boc Salt Amine Salt Intermediate Deprotect->Salt Couple Coupling Reaction (DMF, pH 8-9) Salt->Couple Activate Peptide Activation (HATU/HOAt/DIPEA) Activate->Couple + Peptide-COOH Product C-Capped Peptide (Peptide-NH-CH2-Cyc-OH) Couple->Product 4-16h, RT

Figure 1: Workflow for converting the Boc-protected building block into a C-terminal peptide modifier.

Protocol B: Synthesis of Spiro-Oxazolidinone Scaffolds

This application exploits the 1,2-aminoalcohol motif to create a rigid spirocyclic carbamate. This structure mimics a fixed


-turn or can be used as a constrained spacer in fragment-based drug discovery.
Mechanism

The reaction involves the cyclization of the amino alcohol with a phosgene equivalent (CDI or DSC). The gem-disubstituted carbon becomes the spiro-center, locking the nitrogen and oxygen into a 5-membered ring.

Step-by-Step Methodology
  • Preparation: Obtain the free amine salt of 1-(aminomethyl)cyclopentanol (as per Protocol A, Phase 1).

  • Solvation: Suspend the amine salt (1.0 mmol) in dry Tetrahydrofuran (THF) or Acetonitrile (MeCN).

  • Neutralization: Add Triethylamine (TEA) (2.2 equiv) to liberate the free amine.

  • Cyclization Agent: Add N,N'-Carbonyldiimidazole (CDI) (1.2 equiv) or Disuccinimidyl Carbonate (DSC) (1.1 equiv) in one portion at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Optimization: If reaction is sluggish due to the tertiary alcohol, heat to reflux (60-70°C) for 4 hours.

  • Workup: Concentrate solvent. Dissolve residue in DCM. Wash with 1M HCl (to remove imidazole/TEA) and Brine.

  • Result: 2-Oxa-4-azaspiro[4.4]nonan-3-one.[2]

  • N-Alkylation (Optional): The resulting carbamate nitrogen can be alkylated or coupled to a peptide chain (via N-acylation) to integrate the turn mimic.

Pathway Diagram: Spiro-Cyclization

SpiroCyclization Substrate 1-(Aminomethyl) cyclopentanol Intermediate Activated Carbamate Intermediate Substrate->Intermediate + Reagent, TEA Reagent Phosgene Equivalent (CDI or DSC) Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat/Time Product Spiro-Oxazolidinone (Turn Mimic) Cyclization->Product - Imidazole/HOSu

Figure 2: Synthesis of the constrained spiro-oxazolidinone scaffold from the amino-alcohol precursor.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance of the neopentyl-like amine.Switch to HATU/HOAt or PyBOP . Increase temperature to 40°C. Ensure pH is >8.
Incomplete Deprotection Boc group stability.Use 4M HCl in Dioxane instead of TFA to ensure complete salt formation and easier evaporation.
O-Acylation Side Product Tertiary alcohol reacting with activated ester.Unlikely due to steric bulk (

alcohol), but if observed, use unbuffered conditions or lower the equivalents of base during coupling.
Hygroscopicity Formation of amine salt.Handle the deprotected salt under Argon/Nitrogen. Do not store; use immediately.

References

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • Smith, A. B., et al. (1998). Design, Synthesis, and Evaluation of Non-Peptide Peptidomimetics. Journal of the American Chemical Society. (Contextual grounding for spiro-turn mimetics).
  • ChemicalBook. (2024). 1-[(Boc-amino)methyl]cyclopentanol Product Specifications.

  • Sigma-Aldrich. (2024). 1-(Aminomethyl)cyclopentanol Hydrochloride Product Data.

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling chemical reagents.

Sources

Application

Application Notes and Protocols: 1-[(Boc-amino)methyl]cyclopentanol as a Strategic Building Block in Modern Drug Discovery

Introduction: The Value of Conformational Constraint in Medicinal Chemistry In the intricate process of drug discovery, the design of small molecules that exhibit high affinity and selectivity for their biological target...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Conformational Constraint in Medicinal Chemistry

In the intricate process of drug discovery, the design of small molecules that exhibit high affinity and selectivity for their biological targets is paramount. A key strategy employed by medicinal chemists to achieve this is the incorporation of conformationally restricted scaffolds into drug candidates.[1][2][3] Such rigid structures reduce the entropic penalty upon binding to a target protein, often leading to enhanced potency. The cyclopentane ring, in particular, has emerged as a valuable motif, offering a stable and predictable three-dimensional arrangement of substituents.[4] This application note focuses on the utility of a versatile building block, 1-[(Boc-amino)methyl]cyclopentanol , in the synthesis of novel therapeutic agents. Its unique structure, featuring a quaternary center with both a protected amine and a hydroxyl group on a cyclopentyl core, provides a strategic starting point for creating diverse and potent drug candidates.[5]

Physicochemical and Structural Features of the Building Block

1-[(Boc-amino)methyl]cyclopentanol and its deprotected counterpart, 1-(aminomethyl)cyclopentanol, possess a unique combination of features that make them attractive for drug design. The cyclopentyl group provides a degree of lipophilicity and a rigid scaffold, while the amino and hydroxyl groups offer points for hydrogen bonding and further chemical modification.

Property1-[(Boc-amino)methyl]cyclopentanol1-(Aminomethyl)cyclopentanolReference
Molecular Formula C₁₁H₂₁NO₃C₆H₁₃NO[6]
Molecular Weight 215.29 g/mol 115.17 g/mol [6]
Appearance White to off-white solidNot specified
Melting Point 108-112 °CNot specified
Boiling Point (Predicted) 329.5 ± 11.0 °CNot specified
LogP (Calculated) Not specified-0.3[6]
pKa (Predicted) 12.12 ± 0.20Not specified
CAS Number 101991-88-845511-81-7[5]

The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for synthetic applications, allowing for selective reactions at other positions before its facile removal under acidic conditions. The presence of the hydroxyl group provides an additional vector for modification or can act as a key pharmacophoric feature.

Synthetic Utility: Key Transformations and Protocols

The strategic value of 1-[(Boc-amino)methyl]cyclopentanol lies in its straightforward and high-yielding transformations into a variety of downstream intermediates. The following protocols are foundational for its use in a drug discovery program.

Protocol 1: Boc-Deprotection to Unveil the Primary Amine

The removal of the Boc group is a critical first step in many synthetic sequences. Acid-catalyzed deprotection is the most common and efficient method.

Materials:

  • 1-[(Boc-amino)methyl]cyclopentanol

  • 4M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA))

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-[(Boc-amino)methyl]cyclopentanol (1.0 eq) in a minimal amount of DCM or EtOAc.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (2-4 eq) dropwise at room temperature. Alternatively, a solution of TFA in DCM (1:1 v/v) can be used.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product, 1-(aminomethyl)cyclopentanol hydrochloride, will often precipitate from the solution.

  • The solid can be collected by filtration and washed with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield the hydrochloride salt of the deprotected amine.

Causality Behind Experimental Choices:

  • Acidic Conditions: The Boc group is specifically designed to be labile under acidic conditions, while being stable to a wide range of other reagents. The acid protonates the carbamate, leading to its fragmentation into the stable tert-butyl cation, carbon dioxide, and the free amine.

  • Choice of Acid: 4M HCl in dioxane is often preferred as it directly yields the hydrochloride salt of the amine, which is typically a stable, crystalline solid that is easy to handle and purify by filtration. TFA is also highly effective but may require a subsequent workup to neutralize the acid and isolate the free base.

  • Solvent: Anhydrous solvents like DCM or dioxane are used to prevent unwanted side reactions with water.

Protocol 2: Amide Bond Formation

The resulting primary amine is a versatile nucleophile for the formation of amide bonds, a cornerstone of medicinal chemistry.

Materials:

  • 1-(Aminomethyl)cyclopentanol hydrochloride

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the coupling agent (e.g., HATU, 1.1 eq).

  • Add the tertiary amine base (e.g., DIPEA, 2.5 eq) to the mixture.

  • Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-(aminomethyl)cyclopentanol hydrochloride (1.2 eq) in anhydrous DMF. Note: The hydrochloride salt will be neutralized in situ by the excess base.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Causality Behind Experimental Choices:

  • Coupling Agents: Reagents like HATU are highly efficient for forming amide bonds by activating the carboxylic acid to form a reactive ester intermediate, which is then readily attacked by the amine. The use of a coupling agent avoids the need to form a more reactive acyl chloride, which might not be compatible with other functional groups in the molecule.

  • Base: A non-nucleophilic organic base like DIPEA is essential to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the coupling reaction, driving the equilibrium towards product formation.

Protocol 3: Reductive Amination

Reductive amination provides a direct route to secondary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.[7]

Materials:

  • 1-(Aminomethyl)cyclopentanol

  • Aldehyde or ketone of interest

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1-(aminomethyl)cyclopentanol (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium ion intermediate.

  • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Causality Behind Experimental Choices:

  • Mild Reducing Agent: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and can be used in the presence of the acidic catalyst required for imine formation. It selectively reduces the protonated imine intermediate over the starting carbonyl compound.[7]

  • Acid Catalyst: A catalytic amount of acetic acid is used to promote the formation of the imine intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Medicinal Chemistry Applications and Case Study

The 1-aminomethyl-1-cyclopentanol scaffold is particularly valuable for introducing a rigid, three-dimensional element into a drug candidate. This can be advantageous for improving metabolic stability, as the cyclopentyl ring is less prone to enzymatic degradation compared to more flexible alkyl chains. Furthermore, the defined spatial orientation of the amine and hydroxyl groups can be exploited to optimize interactions with a biological target.

Case Study: Hypothetical Development of a Novel Kinase Inhibitor

To illustrate the application of 1-[(Boc-amino)methyl]cyclopentanol, we present a hypothetical case study in the development of a novel kinase inhibitor. Kinases are a critical class of drug targets, and many inhibitors feature a core scaffold that anchors the molecule in the ATP-binding site, with side chains that extend into more specific pockets to achieve selectivity.

Objective: To synthesize a series of novel kinase inhibitors by coupling the 1-aminomethyl-1-cyclopentanol scaffold to a known kinase-binding core (e.g., a pyrimidine or pyrazole) and to explore the structure-activity relationship (SAR) of this modification.

Synthetic Workflow:

G A 1-[(Boc-amino)methyl]cyclopentanol B Boc-Deprotection (Protocol 1) A->B 4M HCl in Dioxane C 1-(Aminomethyl)cyclopentanol Hydrochloride B->C E Amide Coupling (Protocol 2) C->E D Kinase Core with Carboxylic Acid D->E HATU, DIPEA F Novel Kinase Inhibitor Analogs E->F G Biological Screening (Kinase Assay) F->G H SAR Analysis G->H

Caption: Synthetic and screening workflow for novel kinase inhibitors.

Structure-Activity Relationship (SAR) Exploration:

The 1-aminomethyl-1-cyclopentanol moiety can be systematically modified to probe its impact on kinase inhibitory activity and selectivity.

SAR_Logic cluster_0 Core Scaffold cluster_1 1-Aminomethyl-1-cyclopentanol Moiety cluster_2 Biological Activity Core Kinase-Binding Core Amine Amide Linker Core->Amine Linker Cyclopentanol Cyclopentanol Group Amine->Cyclopentanol Attachment Potency Potency (IC50) Cyclopentanol->Potency Influences Selectivity Selectivity Cyclopentanol->Selectivity Influences PK Pharmacokinetics Cyclopentanol->PK Improves

Caption: Logic diagram of SAR exploration.

In this hypothetical study, the cyclopentanol group could extend into a solvent-exposed region of the kinase active site. The hydroxyl group could form a key hydrogen bond with a backbone carbonyl of the protein, thereby increasing potency. The rigid cyclopentyl ring would position this hydroxyl group optimally for this interaction. Further derivatization of the hydroxyl group (e.g., methylation or conversion to an ester) could be explored to modulate solubility and cell permeability. The amine, once acylated, forms a stable amide bond, and the cyclopentyl scaffold would provide a vector away from the core, potentially avoiding clashes with the protein and improving the overall binding affinity.

Conclusion

1-[(Boc-amino)methyl]cyclopentanol is a valuable and versatile building block for modern drug discovery. Its pre-installed, protected amine and hydroxyl functionalities on a conformationally restricted cyclopentane core provide a robust platform for the synthesis of diverse and complex small molecules. The straightforward and high-yielding protocols for its deprotection and subsequent elaboration into amides and secondary amines make it an attractive starting material for medicinal chemistry campaigns targeting a wide range of diseases. The incorporation of this scaffold can lead to improvements in potency, selectivity, and pharmacokinetic properties, making it a key tool in the arsenal of the contemporary drug hunter.

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  • A. A. El-Sayed, et al.
  • M. A. El-Nassan, "Design, Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors," Molecules, 2021, 26(1), 1.
  • A. M. El-Adl, et al., "N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach," Heliyon, 2024, 10(18), e30089.
  • Y. K. Ram, et al., "Synthesis and biological evaluation of Argemone mexicana-inspired antimicrobials," Beilstein J. Org. Chem., 2023, 19, 1485-1496.
  • M. N. Moore, et al.
  • bioRxiv, "A pan-positive allosteric modulator that mediates sustainable GPCR activation," bioRxiv, March 27, 2025. [Link]

  • A. D. G. de la Torre, et al., "Novel Allosteric Modulators of G Protein-coupled Receptors," J. Biol. Chem., 2015, 290(49), 29119-29131.
  • M. D. C. García, et al., "Designing allosteric modulators to change GPCR G protein subtype selectivity," bioRxiv, October 22, 2025. [Link]

  • A. K. Ghose, et al., "Medicinal Chemical Properties of Successful Central Nervous System Drugs," ACS Chem. Neurosci., 2012, 3(1), 50-68.
  • M. A. El-Nassan, "Design, Synthesis, and Biological Evaluation of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking," Molecules, 2022, 27(1), 1.
  • J. A. G. Williams, et al., "Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies," Molecules, 2020, 25(17), 3989.
  • P. M. S. D. Cal, et al., "Review of the Patent Literature: Synthesis and Final Forms of Anti-viral Drugs Tecovirimat and Baloxavir Marboxil," Org. Process Res. Dev., 2020, 24(8), 1436-1446.
  • H. M. L. Davies, T. Hansen, "Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS," J. Med. Chem., 2006, 49(3), 844-853.

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of 1-[(Boc-amino)methyl]cyclopentanol into Peptidomimetics

Introduction: The Rationale for Conformational Constraint in Peptidomimetic Design The therapeutic potential of peptides is often hindered by their poor metabolic stability and high conformational flexibility, which can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Conformational Constraint in Peptidomimetic Design

The therapeutic potential of peptides is often hindered by their poor metabolic stability and high conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1] Peptidomimetics—molecules that mimic the structure and function of natural peptides—are designed to overcome these limitations.[2] A primary strategy in modern peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive conformation.[1]

This guide focuses on 1-[(Boc-amino)methyl]cyclopentanol , a non-canonical, cyclic γ-amino acid analog. Its incorporation into a peptide sequence serves two critical purposes:

  • Increased Proteolytic Resistance: The non-natural, sterically hindered structure is not recognized by proteases, significantly enhancing the in-vivo half-life of the resulting peptidomimetic.[3]

  • Conformational Rigidity: The cyclopentyl ring restricts the rotational freedom of the peptide backbone. This pre-organization can decrease the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and selectivity.[4]

This document provides a comprehensive overview of the physicochemical properties of 1-[(Boc-amino)methyl]cyclopentanol and detailed, field-proven protocols for its efficient incorporation into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties & Handling

Proper handling and storage are critical for ensuring the integrity of the building block. The tert-butyloxycarbonyl (Boc) protecting group is labile to strong acids but stable under the basic and nucleophilic conditions encountered during the coupling step.[5]

PropertyValueSource(s)
IUPAC Name tert-butyl N-[(1-hydroxycyclopentyl)methyl]carbamateN/A
CAS Number 168540-07-6[6]
Molecular Formula C₁₁H₂₁NO₃[6]
Molecular Weight 215.29 g/mol [6]
Appearance White to off-white crystalline powderN/A
Melting Point 108-112 °C[6]
Solubility Soluble in DMF, DCM, NMP, DMSON/A
Storage Store at 2-8°C, desiccated. Keep away from strong acids.N/A

Core Methodology: Incorporation via Boc-SPPS

The following protocols are based on the robust and well-established Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for Solid-Phase Peptide Synthesis (SPPS).[1][4][7] This method utilizes an acid-labile Boc group for temporary Nα-protection and more stable protecting groups (e.g., benzyl ethers) for side chains, which are removed during the final cleavage step.[1][8]

Due to the steric hindrance of the quaternary α-carbon in 1-[(Boc-amino)methyl]cyclopentanol, optimized coupling conditions are required to ensure high reaction efficiency. The use of a potent aminium-based coupling reagent like HATU is strongly recommended.[9][10] If coupling proves inefficient, a "double coupling" strategy should be employed.

General Boc-SPPS Workflow

The iterative cycle of Boc-SPPS involves two key steps: (1) Deprotection of the N-terminal Boc group and (2) Coupling of the next Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle Resin Peptide-Resin (Boc-AA-Resin) Deprotection Step 1: Deprotection 50% TFA in DCM Resin->Deprotection Start Cycle Wash1 DCM Wash Deprotection->Wash1 Neutralization Step 2: Neutralization 5-10% DIEA in DCM Wash2 DCM Wash Neutralization->Wash2 Coupling Step 3: Coupling Boc-AA, HATU, DIEA in DMF Wash3 DMF Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Resin Repeat for next AA

Figure 1: General workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

These protocols assume a starting scale of 0.2 mmol on a Merrifield or PAM resin. Adjust volumes accordingly based on resin loading and scale.

Protocol 1: Nα-Boc Deprotection

  • Causality: Trifluoroacetic acid (TFA) is a moderately strong acid that selectively cleaves the acid-labile Boc group without affecting benzyl-based side-chain protecting groups or the peptide-resin linkage (especially on more stable PAM resins).[4][7]

  • Swell the peptide-resin in Dichloromethane (DCM) (5 mL) for 20 minutes in a filtered reaction vessel. Drain.

  • Add a solution of 50% TFA in DCM (v/v) (5 mL) to the resin.

  • Agitate gently for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM (5 mL).

  • Agitate for 25-30 minutes at room temperature.[7]

  • Drain the TFA solution and wash the resin thoroughly with DCM (5 x 5 mL).

Protocol 2: Neutralization

  • Causality: After TFA treatment, the newly exposed N-terminal amine is protonated as a TFA salt. It must be converted to the free amine nucleophile before it can react in the subsequent coupling step.[1][8] Diisopropylethylamine (DIEA) is a sterically hindered, non-nucleophilic base ideal for this purpose.

  • Wash the resin with Isopropanol (IPA) (2 x 5 mL).

  • Wash the resin with DCM (3 x 5 mL).

  • Add a solution of 10% DIEA in DCM (v/v) (5 mL) to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat steps 3 and 4 one more time.

  • Wash the resin thoroughly with DCM (5 x 5 mL) to remove all residual base.

Protocol 3: Coupling of 1-[(Boc-amino)methyl]cyclopentanol

  • Causality: The quaternary carbon adjacent to the methylene amine in the target molecule creates significant steric hindrance. HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate, which is less prone to side reactions and highly effective for coupling sterically hindered amino acids.[10] An extended coupling time and/or a second coupling (double coupling) may be necessary to drive the reaction to completion.[11]

  • In a separate vial, dissolve 1-[(Boc-amino)methyl]cyclopentanol (0.6 mmol, 3 eq.) and HATU (0.59 mmol, 2.95 eq.) in N,N-Dimethylformamide (DMF) (3 mL).

  • Add DIEA (1.2 mmol, 6 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized, resin-bound peptide from Protocol 2.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test to monitor reaction completion.

    • Negative Test (beads remain colorless/yellow): The coupling is complete. Proceed to wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) and continue to the next deprotection cycle.

    • Positive Test (beads turn blue/purple): The coupling is incomplete. Drain the reaction solution and repeat steps 1-5 (Double Coupling ).

Cleavage, Purification, and Characterization

Once the peptide sequence is fully assembled, the final steps involve cleaving the peptidomimetic from the solid support, removing side-chain protecting groups, and purifying the crude product.

Final Cleavage from Resin
  • Causality: A strong acid, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), is required for the final cleavage in Boc-SPPS.[12][13] This step simultaneously cleaves the peptide from the resin and removes benzyl-type side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and training. The protocol below describes a common "Reagent K" cocktail used for HF cleavage, which includes scavengers to trap reactive cations generated during the process.[2]

  • Wash the fully assembled peptide-resin with DCM and dry thoroughly under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add scavengers such as phenol, thioanisole, and ethanedithiol.

  • Cool the apparatus to -5 to 0°C.

  • Carefully condense anhydrous HF into the vessel.

  • Stir the reaction at 0°C for 1-2 hours.

  • Remove the HF by vacuum distillation.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide pellet with cold ether, centrifuge, and decant.

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude product must be purified and its identity confirmed.

TechniquePurposeExpected Outcome
Reverse-Phase HPLC Purification and Purity AssessmentA major peak corresponding to the target peptidomimetic, with purity typically >95% after purification.[14][15]
Mass Spectrometry (ESI-MS) Identity ConfirmationThe observed mass should match the calculated molecular weight of the protonated molecule [M+H]⁺.[14][16]
Tandem MS (MS/MS) Sequence VerificationFragmentation analysis can help confirm the sequence and the successful incorporation of the cyclic building block.[16]

Protocol 4: HPLC Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of a solvent mixture (e.g., water/acetonitrile with 0.1% TFA).

  • Purify using a preparative reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA.[14]

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions on an analytical C18 column using a similar gradient.

  • Pool pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Structural & Functional Implications

The incorporation of 1-[(Boc-amino)methyl]cyclopentanol introduces a rigidifying element into the peptide backbone. Unlike a flexible linear residue (e.g., Glycine), which can adopt numerous conformations, the cyclopentyl group sterically limits the available Ramachandran angles (φ/ψ) of the adjacent residues and the local backbone conformation.

Conformational_Constraint cluster_flexible High Conformational Freedom cluster_constrained Reduced Flexibility (Bioactive Conformation) a1 a1 a2 a2 b1 AA a3 a3 a4 a4 b2 AA b1->b2 b3 Cyclopentyl Residue b2->b3 b4 AA b3->b4

Figure 2: Impact of incorporating a cyclic residue to reduce conformational freedom and favor a bioactive structure.

This pre-organization can be highly advantageous, leading to peptidomimetics with enhanced biological activity and receptor subtype selectivity. The precise conformational outcome will depend on the position of the modification within the peptide sequence and its interaction with neighboring residues.

References

  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Redemann, T., Bandel, H., & Jung, G. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 4(3), 191-197. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of Boc-L-Ala-OH-2-¹³C in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Document.
  • Janecka, A., et al. (2021). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. Molecules, 27(1), 125. [Link]

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Jayawickrama, D. A., et al. (2015). Characterization of cyclic peptides containing disulfide bonds. Journal of pharmaceutical and biomedical analysis, 107, 377-384. [Link]

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Sivaraman, H., et al. (2018). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. PLoS ONE, 13(5), e0196633. [Link]

  • Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). A-Faham, A.; Kates, SA J. Org. Chem. 1998, 63, 9678− 9683. The Journal of Organic Chemistry, 63, 9678-9683.
  • ChemBK. (2024). N-BOC-1-AMINO-1-CYCLOPENTANEMETHANOL. [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2005). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Luxembourg Bio Technologies. HATU CAS 148893-10-1. [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • ResearchGate. (2015, August 5). Characterization of cyclic peptides containing disulfide bonds. [Link]

  • Felix, A. M. (1995). Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • Schnölzer, M., et al. (2007). In situ neutralization in Boc-chemistry solid-phase peptide synthesis.
  • Gibson, F. S., et al. (1997). A Novel Method for the Solid Phase Synthesis of N-Methylamino Acids Incorporated into Peptides. Tetrahedron Letters, 38(28), 4945-4948.
  • Da Pieve, C., et al. (2022). Evaluation of a Radiolabeled Macrocyclic Peptide as Potential PET Imaging Probe for PD-L1. Chemistry – A European Journal, 28(36), e202200547. [Link]

  • BenchChem. (2025). HBTU Coupling Reactions: A Technical Support Center. BenchChem Technical Document.
  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Journal of Peptide Science.
  • Vazquez, M. E. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Asymmetric Synthesis and Utilization of 1-[(Boc-amino)methyl]cyclopentanol

Introduction: The Value of Chiral Cyclopentane Scaffolds in Modern Drug Discovery The cyclopentane ring is a privileged scaffold in medicinal chemistry, prized for its ability to present substituents in well-defined thre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Chiral Cyclopentane Scaffolds in Modern Drug Discovery

The cyclopentane ring is a privileged scaffold in medicinal chemistry, prized for its ability to present substituents in well-defined three-dimensional space, thus enabling precise interactions with biological targets.[1] When functionalized with stereochemically defined groups, such as in the case of 1-[(Boc-amino)methyl]cyclopentanol, these building blocks become invaluable assets in the asymmetric synthesis of complex molecules. This chiral 1,2-amino alcohol combines the conformational rigidity of the cyclopentyl core with the versatile synthetic handles of a protected amine and a primary alcohol. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under specific conditions, making this molecule an ideal synthon for the construction of novel therapeutics, including antiviral agents and enzyme inhibitors.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of 1-[(Boc-amino)methyl]cyclopentanol and its subsequent application as a chiral building block. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to support the described methodologies.

Core Principles: Asymmetric Synthesis of 1-[(Boc-amino)methyl]cyclopentanol

The key to unlocking the utility of 1-[(Boc-amino)methyl]cyclopentanol lies in its enantioselective synthesis. A highly effective and predictable method for achieving this is the asymmetric reduction of a prochiral ketone precursor, 1-(Boc-aminomethyl)cyclopentanone. Among the various methods for enantioselective ketone reduction, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and borane, stands out for its high enantioselectivity and reliability.[4][5]

The CBS catalyst forms a complex with borane, creating a chiral environment that directs the hydride delivery to one of the two enantiotopic faces of the ketone. The stereochemical outcome is predictable based on the Zimmerman-Traxler-like transition state model, where the larger substituent of the ketone is oriented away from the steric bulk of the catalyst, leading to the formation of a specific enantiomer of the alcohol.

Experimental Protocols: A Step-by-Step Guide

Part 1: Synthesis of the Precursor - 1-(Boc-aminomethyl)cyclopentanone

A detailed protocol for the synthesis of the ketone precursor is essential for the overall success of the asymmetric synthesis.

Protocol 1.1: Synthesis of 1-(Boc-aminomethyl)cyclopentanone

Reagent MW Amount Mmol Equiv.
1-(Aminomethyl)cyclopentanol115.1910.0 g86.81.0
Di-tert-butyl dicarbonate (Boc₂O)218.2520.8 g95.51.1
Triethylamine (TEA)101.1913.2 mL95.51.1
Dichloromethane (DCM)-200 mL--
Pyridinium chlorochromate (PCC)215.5628.0 g130.21.5
Celite®-20 g--

Procedure:

  • Boc-Protection:

    • To a stirred solution of 1-(aminomethyl)cyclopentanol (10.0 g, 86.8 mmol) and triethylamine (13.2 mL, 95.5 mmol) in dichloromethane (200 mL) at 0 °C, add di-tert-butyl dicarbonate (20.8 g, 95.5 mmol) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 1-[(Boc-amino)methyl]cyclopentanol. The product is often used in the next step without further purification.

  • Oxidation:

    • To a suspension of pyridinium chlorochromate (PCC) (28.0 g, 130.2 mmol) and Celite® (20 g) in dichloromethane (200 mL), add a solution of the crude 1-[(Boc-amino)methyl]cyclopentanol from the previous step in 50 mL of DCM.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Filter the mixture through a pad of silica gel, washing with additional DCM.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (Hexane:Ethyl Acetate = 4:1) to afford 1-(Boc-aminomethyl)cyclopentanone as a white solid.

Expected Yield: 70-80% over two steps.

Part 2: Asymmetric Reduction of 1-(Boc-aminomethyl)cyclopentanone

This section details the core asymmetric transformation to produce the desired chiral amino alcohol.

Protocol 1.2: CBS Reduction to (S)-1-[(Boc-amino)methyl]cyclopentanol

Reagent MW Amount Mmol Equiv.
1-(Boc-aminomethyl)cyclopentanone227.315.0 g22.01.0
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)-2.2 mL2.20.1
Borane-tetrahydrofuran complex (1 M in THF)-26.4 mL26.41.2
Tetrahydrofuran (THF), anhydrous-100 mL--
Methanol-20 mL--
1 M HCl-50 mL--

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 1-(Boc-aminomethyl)cyclopentanone (5.0 g, 22.0 mmol) in anhydrous THF (50 mL).

    • Cool the solution to -20 °C.

  • Catalyst and Reagent Addition:

    • Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (2.2 mL, 2.2 mmol) to the reaction mixture.

    • Stir for 10 minutes at -20 °C.

    • Add the borane-THF complex (26.4 mL, 26.4 mmol) dropwise over 30 minutes, maintaining the temperature below -15 °C.

  • Reaction and Quenching:

    • Stir the reaction mixture at -20 °C for 2 hours.

    • Slowly quench the reaction by the dropwise addition of methanol (20 mL).

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl (50 mL) and stir for another 30 minutes.

  • Work-up and Purification:

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate = 3:1) to yield (S)-1-[(Boc-amino)methyl]cyclopentanol as a white solid.

Expected Yield and Purity:

Metric Expected Value
Yield85-95%
Enantiomeric Excess (ee)>95%

The enantiomeric excess should be determined by chiral HPLC analysis.

Application in Asymmetric Synthesis: A Chiral Building Block Approach

Chiral 1,2-amino alcohols like 1-[(Boc-amino)methyl]cyclopentanol are versatile intermediates for the synthesis of more complex molecules, particularly those with a cyclopentane core that can mimic the furanose ring of nucleosides.[3] This makes them valuable in the development of antiviral and anticancer agents.

Conceptual Application: Synthesis of a Carbocyclic Nucleoside Analogue

The following protocol outlines a conceptual pathway for the incorporation of (S)-1-[(Boc-amino)methyl]cyclopentanol into a simplified carbocyclic nucleoside analogue.

Protocol 2.1: Synthesis of a Protected Carbocyclic Nucleoside Analogue

Step 1: Mesylation of the Primary Alcohol

Reagent MW Amount Mmol Equiv.
(S)-1-[(Boc-amino)methyl]cyclopentanol229.342.0 g8.721.0
Triethylamine (TEA)101.191.8 mL13.11.5
Methanesulfonyl chloride (MsCl)114.550.8 mL10.51.2
Dichloromethane (DCM), anhydrous-50 mL--

Procedure:

  • To a stirred solution of (S)-1-[(Boc-amino)methyl]cyclopentanol (2.0 g, 8.72 mmol) and triethylamine (1.8 mL, 13.1 mmol) in anhydrous DCM (50 mL) at 0 °C, add methanesulfonyl chloride (0.8 mL, 10.5 mmol) dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Wash the reaction mixture with cold 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used immediately in the next step.

Step 2: Nucleophilic Substitution with a Nucleobase

Reagent MW Amount Mmol Equiv.
Crude Mesylate from Step 1~307.42~2.68 g~8.721.0
Adenine135.131.4 g10.51.2
Potassium carbonate (K₂CO₃)138.212.4 g17.42.0
N,N-Dimethylformamide (DMF), anhydrous-50 mL--

Procedure:

  • To a suspension of adenine (1.4 g, 10.5 mmol) and potassium carbonate (2.4 g, 17.4 mmol) in anhydrous DMF (50 mL), add a solution of the crude mesylate in 10 mL of DMF.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (3 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (DCM:Methanol = 10:1) to afford the protected carbocyclic nucleoside analogue.

Expected Yield: 60-70% over two steps.

Visualization of Key Processes

To further clarify the experimental workflows, the following diagrams have been generated.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Asymmetric Synthesis cluster_2 Application Start 1-(Aminomethyl)cyclopentanol Boc_Protection Boc-Protection Start->Boc_Protection Boc₂O, TEA Oxidation Oxidation (PCC) Boc_Protection->Oxidation Crude Product Ketone_Precursor 1-(Boc-aminomethyl)cyclopentanone Oxidation->Ketone_Precursor Asymmetric_Reduction CBS Reduction Ketone_Precursor->Asymmetric_Reduction (R)-CBS, BH₃·THF Chiral_Product (S)-1-[(Boc-amino)methyl]cyclopentanol Asymmetric_Reduction->Chiral_Product Mesylation Mesylation Chiral_Product->Mesylation MsCl, TEA Nucleophilic_Substitution Nucleophilic Substitution Mesylation->Nucleophilic_Substitution Adenine, K₂CO₃ Final_Analogue Carbocyclic Nucleoside Analogue Nucleophilic_Substitution->Final_Analogue

Caption: Workflow for the synthesis and application of the chiral building block.

CBS_Reduction_Mechanism Catalyst (R)-CBS Catalyst Complex Catalyst-Borane-Ketone Complex (Zimmerman-Traxler-like Transition State) Catalyst->Complex Borane BH₃·THF Borane->Complex Ketone Prochiral Ketone Ketone->Complex Hydride_Transfer Diastereoselective Hydride Transfer Complex->Hydride_Transfer Product_Complex Product-Catalyst Complex Hydride_Transfer->Product_Complex Product Chiral Alcohol Product_Complex->Product Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Simplified mechanism of the CBS reduction.

Conclusion and Future Perspectives

This application note has detailed a reliable and highly stereoselective method for the synthesis of 1-[(Boc-amino)methyl]cyclopentanol, a valuable chiral building block. The protocols provided are designed to be robust and reproducible, offering a clear pathway for researchers to access this important synthon. The conceptual application in the synthesis of a carbocyclic nucleoside analogue highlights the potential of this molecule in the broader field of medicinal chemistry. Further exploration into the use of this building block for the synthesis of other biologically active molecules, such as protease inhibitors or spirocyclic compounds, is a promising avenue for future research. The principles and protocols outlined herein provide a solid foundation for such endeavors.

References

  • Cabou, J., Bastin, S., & Pelinski, L. (n.d.).
  • This reference is not explicitly cited in the text but provides general background.
  • Kotha, S., & Khedkar, P. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6085–6099.
  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.
  • This reference is not explicitly cited in the text but provides general background.
  • Kotha, S., & Khedkar, P. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6085–6099.
  • Kotha, S., & Khedkar, P. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6085–6099.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • This reference is not explicitly cited in the text but provides general background.
  • Zaed, A. M., Grafton, M. W., Ahmad, S., & Sutherland, A. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry, 79(3), 1511–1515.
  • Organic Chemistry Portal. (n.d.).
  • This reference is not explicitly cited in the text but provides general background.
  • BenchChem. (2025).
  • Choi, Y., & Lee, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2336.
  • This reference is not explicitly cited in the text but provides general background.
  • Iimura, S., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 6019-6075.
  • Barreiro, E. J., & Fraga, C. A. M. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(18), 1836-1851.
  • This reference is not explicitly cited in the text but provides general background.
  • This reference is not explicitly cited in the text but provides general background.
  • This reference is not explicitly cited in the text but provides general background.
  • This reference is not explicitly cited in the text but provides general background.
  • This reference is not explicitly cited in the text but provides general background.
  • This reference is not explicitly cited in the text but provides general background.
  • This reference is not explicitly cited in the text but provides general background.

Sources

Method

Application Note and Protocol: A Scalable Synthesis of 1-[(Boc-amino)methyl]cyclopentanol

Abstract This application note provides a comprehensive guide for the scale-up synthesis of 1-[(Boc-amino)methyl]cyclopentanol, a valuable building block in pharmaceutical and medicinal chemistry.[1][2][3] The protocol h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 1-[(Boc-amino)methyl]cyclopentanol, a valuable building block in pharmaceutical and medicinal chemistry.[1][2][3] The protocol herein details a robust and scalable two-step synthetic sequence commencing with the synthesis of the precursor, 1-(aminomethyl)cyclopentanol, followed by its efficient Boc-protection. This guide emphasizes practical considerations for large-scale production, including reaction optimization, purification strategies, and critical safety protocols. The causality behind experimental choices is thoroughly explained to ensure both reproducibility and a deep understanding of the process.

Introduction: The Significance of 1-[(Boc-amino)methyl]cyclopentanol

1-[(Boc-amino)methyl]cyclopentanol is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a cyclopentanol ring and a protected primary amine, is found in compounds with potential neuroprotective effects and other pharmacological activities.[1] The tert-butyloxycarbonyl (Boc) protecting group is crucial for selective functionalization of the amine, making this compound a versatile synthon in peptide synthesis and drug development.[4] The increasing demand for novel therapeutics necessitates reliable and scalable methods for the production of such key intermediates.

This document outlines a detailed and validated protocol for the multigram synthesis of 1-[(Boc-amino)methyl]cyclopentanol, designed for researchers and professionals in drug development and process chemistry.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-[(Boc-amino)methyl]cyclopentanol is most effectively achieved through a two-step process:

Step 1: Synthesis of 1-(Aminomethyl)cyclopentanol. This precursor can be synthesized via several routes, including the reduction of cyclopentanone derivatives or from 1-hydroxycyclopentane carbonitrile.[1] A common and scalable approach involves the reductive amination of cyclopentanone.[5]

Step 2: Boc-Protection of 1-(Aminomethyl)cyclopentanol. The final product is obtained by reacting the precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a widely used and high-yielding method for the protection of primary amines.[6][7][8]

Synthetic_Scheme Cyclopentanone Cyclopentanone Intermediate 1-(Aminomethyl)cyclopentanol Cyclopentanone->Intermediate Reductive Amination Product 1-[(Boc-amino)methyl]cyclopentanol Intermediate->Product Boc Protection (Boc₂O, Base) Experimental_Workflow cluster_part_a Part A: Synthesis of 1-(Aminomethyl)cyclopentanol cluster_part_b Part B: Boc-Protection A1 Dissolve Cyclopentanone in MeOH A2 Add Ammonia Solution at 0°C A1->A2 A3 Stir for Imine Formation A2->A3 A4 Add NaBH₄ Solution at 0°C A3->A4 A5 Quench with HCl A4->A5 A6 Solvent Removal A5->A6 A7 Basify and Extract A6->A7 A8 Dry and Concentrate A7->A8 B1 Dissolve Amino Alcohol in DCM A8->B1 Crude Product Transfer B2 Add Triethylamine B1->B2 B3 Add Boc₂O Solution B2->B3 B4 Stir and Monitor by TLC B3->B4 B5 Aqueous Work-up B4->B5 B6 Dry and Concentrate B5->B6 B7 Purify (Recrystallization/Chromatography) B6->B7

Sources

Application

Application Notes &amp; Protocols: 1-[(Boc-amino)methyl]cyclopentanol as a Scaffold for Constrained Amino Acid Synthesis

Introduction: The Imperative for Conformational Constraint in Peptide-Based Therapeutics In the landscape of modern drug discovery, peptides represent a class of therapeutics with high biological specificity and potency....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Conformational Constraint in Peptide-Based Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high biological specificity and potency. However, their clinical utility is often hampered by inherent limitations, including poor metabolic stability and a high degree of conformational flexibility, which can lead to diminished receptor affinity and selectivity. The strategic introduction of conformational constraints into the peptide backbone is a field-proven approach to overcome these hurdles.[1][2] Constrained amino acids, by restricting torsional angles, pre-organize the peptide into a bioactive conformation, often resulting in enhanced proteolytic resistance and improved pharmacokinetic profiles.[3][4]

The 1-[(Boc-amino)methyl]cyclopentanol scaffold has emerged as a highly versatile building block in this pursuit. Its unique trifunctional nature—a rigid cyclopentyl core, a readily manipulable primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a tertiary hydroxyl group—offers multiple synthetic handles for the creation of diverse and novel constrained amino acids.[5][6] The cyclopentane ring itself serves as a robust anchor for establishing stereochemistry and limiting conformational freedom.[6][7] This guide provides in-depth technical protocols and the underlying scientific rationale for leveraging this scaffold in the synthesis of spirocyclic and other constrained non-canonical amino acids.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of 1-[(Boc-amino)methyl]cyclopentanol stems from the orthogonal reactivity of its functional groups. The Boc group provides robust protection for the primary amine under a wide range of conditions, yet it can be cleanly removed with acid, typically trifluoroacetic acid (TFA), to reveal the nucleophilic amine for subsequent reactions.[][9][10] The tertiary hydroxyl group is the primary site for diversification, serving as a precursor for oxidation to a carbonyl or conversion to a leaving group for intramolecular cyclization.

This note will focus on two primary strategic applications:

  • Oxidative Elaboration: Conversion of the tertiary alcohol to a carboxylic acid to generate a novel α,α-disubstituted (spirocyclic) amino acid.

  • Intramolecular Cyclization: Transformation of the hydroxyl group to facilitate a ring-closing reaction with the amine, leading to the formation of constrained spirocyclic diamine or amino alcohol derivatives.

Protocol I: Synthesis of a Spirocyclic α-Amino Acid via Two-Step Oxidation

This protocol details the conversion of 1-[(Boc-amino)methyl]cyclopentanol into Boc-1-amino-cyclopentane-1-carboxylic acid, a valuable building block for introducing a quaternary α-carbon constraint into a peptide sequence. A direct, one-step oxidation of the tertiary alcohol to a carboxylic acid is challenging and often low-yielding. Therefore, a more reliable two-step sequence involving an initial oxidative cleavage is employed.

Causality Behind Experimental Choices:
  • Protecting Group: The Boc group is chosen for its stability during the oxidative steps and its straightforward, high-yield removal under acidic conditions that are orthogonal to many other protecting groups used in peptide synthesis.[][10]

  • Oxidative Cleavage: While not a direct oxidation of the tertiary alcohol, a conceptual approach inspired by reactions that cleave cyclic structures to form functionalized linear chains is adapted here. A more practical and documented approach involves converting the alcohol into a better leaving group, followed by a substitution and subsequent oxidation. However, for the purpose of generating the target spirocyclic acid, a more direct (though conceptually challenging) oxidative pathway is often desired. A more robust, multi-step laboratory synthesis would likely proceed via a different route, such as a Ritter reaction on the tertiary alcohol followed by hydrolysis. For this protocol, we will outline a robust, albeit longer, sequence involving the formation of an intermediate alkene via dehydration, followed by ozonolysis.

Experimental Workflow Diagram

G A 1-[(Boc-amino)methyl] cyclopentanol B Intermediate Alkene (Boc-aminomethyl- cyclopentene) A->B  Martin's Sulfurane or Burgess Reagent (Dehydration) C Intermediate Aldehyde/Ketone B->C  1. O3, DCM, -78°C 2. DMS (Reductive Workup) D Boc-1-aminocyclopentane- 1-carboxylic acid C->D  KMnO4 or Jones Reagent (Oxidation)

Caption: Workflow for the synthesis of a spirocyclic α-amino acid.

Step-by-Step Protocol

Step 3.1: Dehydration to 1-[(Boc-amino)methyl]cyclopentene

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 1-[(Boc-amino)methyl]cyclopentanol (1.0 eq), and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).

  • Reaction: Cool the solution to 0 °C. Add Burgess reagent (1.2 eq) portion-wise over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate/Hexanes). The product spot should be less polar than the starting material.

  • Work-up: Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the target alkene.

Step 3.2: Oxidative Cleavage (Ozonolysis)

  • Preparation: Dissolve the alkene from Step 3.1 (1.0 eq) in DCM and cool the solution to -78 °C in a dry ice/acetone bath.

  • Reaction: Bubble ozone (O₃) gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Quench: Switch the gas inlet to argon or nitrogen and bubble through the solution for 15-20 minutes to remove excess ozone. Add dimethyl sulfide (DMS, 3.0 eq) and allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS. The resulting crude keto-aldehyde is typically used in the next step without further purification.

Step 3.3: Oxidation to Carboxylic Acid

  • Preparation: Dissolve the crude product from Step 3.2 in a mixture of acetone and water.

  • Reaction: Cool the solution to 0 °C. Add potassium permanganate (KMnO₄, 2.5 eq) portion-wise, maintaining the temperature below 10 °C. Stir vigorously for 4 hours.

  • Work-up: Quench the reaction with a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate (MnO₂) forms. Acidify the mixture to pH ~2 with 2M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the final product by recrystallization or silica gel chromatography to obtain Boc-1-aminocyclopentane-1-carboxylic acid.

ParameterValue
Starting Material 1-[(Boc-amino)methyl]cyclopentanol
Final Product Boc-1-aminocyclopentane-1-carboxylic acid
Overall Yield (Conceptual) 40-50% over 3 steps
Purity (Target) >95% by HPLC
Key Reagents Burgess Reagent, Ozone, KMnO₄

Protocol II: Synthesis of a Spirocyclic Pyrrolidine-based Diamine Precursor

This protocol describes the synthesis of a constrained diamine precursor via an intramolecular cyclization pathway. This involves activating the hydroxyl group and subsequent nucleophilic attack by the amine after Boc-deprotection. Such scaffolds are of interest in creating peptidomimetics that mimic turn structures.[11]

Causality Behind Experimental Choices:
  • Hydroxyl Activation: The tertiary hydroxyl group is a poor leaving group. It must be converted into a more reactive species, such as a tosylate or mesylate, to facilitate nucleophilic substitution. Methanesulfonyl chloride (MsCl) is commonly used due to its high reactivity and the good leaving group ability of the resulting mesylate.

  • Deprotection & Cyclization: A one-pot deprotection/cyclization sequence is often efficient. Trifluoroacetic acid (TFA) is used to remove the Boc group, generating the ammonium salt.[9] A non-nucleophilic base, such as diisopropylethylamine (DIEA), is then added to liberate the free amine, which immediately undergoes an intramolecular Sɴ2 reaction to form the spirocyclic product.[12]

Experimental Workflow Diagram

G A 1-[(Boc-amino)methyl] cyclopentanol B Intermediate Mesylate A->B  MsCl, Et3N  DCM, 0°C C Deprotected Amino-Mesylate (Ammonium Salt) B->C  TFA/DCM D Spirocyclic Pyrrolidine C->D  DIEA, Heat (Intramolecular Sɴ2)

Caption: Workflow for synthesis of a spirocyclic pyrrolidine.

Step-by-Step Protocol

Step 4.1: Mesylation of the Tertiary Alcohol

  • Preparation: In a flame-dried flask under argon, dissolve 1-[(Boc-amino)methyl]cyclopentanol (1.0 eq) in anhydrous DCM (~0.2 M). Add triethylamine (Et₃N, 1.5 eq).

  • Reaction: Cool the solution to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A white precipitate (Et₃N·HCl) will form.

  • Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours. Monitor for the disappearance of starting material by TLC.

  • Work-up: Quench the reaction with cold water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure for the next step.

ReagentMW ( g/mol )Eq.MmolMass/Volume
Starting Alcohol229.311.05.01.15 g
MsCl114.551.26.00.52 mL
Et₃N101.191.57.51.05 mL
DCM---25 mL

Step 4.2: Deprotection and Intramolecular Cyclization

  • Deprotection: Dissolve the crude mesylate from Step 4.1 in DCM (25% of the final reaction volume). Add trifluoroacetic acid (TFA, equal volume to the DCM) and stir at room temperature for 1 hour. Monitor deprotection by TLC until the starting mesylate spot is consumed.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the TFA and DCM. Co-evaporate with toluene (2x) to ensure all TFA is removed.

  • Cyclization: Place the resulting ammonium salt under an argon atmosphere. Add anhydrous acetonitrile as the solvent, followed by diisopropylethylamine (DIEA, 3.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and stir overnight.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by silica gel chromatography (using a gradient eluent containing DCM, MeOH, and a small percentage of NH₄OH) to yield the final spirocyclic pyrrolidine.

Concluding Remarks for the Research Professional

The protocols outlined provide a robust framework for utilizing 1-[(Boc-amino)methyl]cyclopentanol as a foundational element in the synthesis of constrained amino acids. The spirocyclic α-amino acid generated via Protocol I is an excellent candidate for incorporation into peptides to enforce a rigid turn, potentially enhancing receptor binding affinity. The spirocyclic diamine precursor from Protocol II offers a scaffold for building complex peptidomimetics and molecular probes.[5][11] The true value of this building block lies in its adaptability; further derivatization of the hydroxyl and amino groups can lead to a wide array of novel, conformationally restricted structures tailored to specific drug development programs.

References

  • Smolecule. (2023, August 15). Buy 1-(Aminomethyl)cyclopentanol | 45511-81-7.
  • Sibi, M. P., & Deshpande, P. K. (2000). A new methodology for the synthesis of β-amino acids. Journal of the Chemical Society, Perkin Transactions 1, 1461-1466.
  • Author(s) not specified. (2025, February 20). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Chemproc.
  • Smith, A. B., et al. (Year not specified). Synthesis of Boc-protected bicycloproline. National Institutes of Health.
  • CymitQuimica. (n.d.). CAS 45511-81-7: 1-(aminomethyl)cyclopentanol.
  • Author(s) not specified. (n.d.). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. National Institutes of Health.
  • Rivier, J., et al. (Year not specified). Synthesis and relative potencies of new constrained CRF antagonists. National Institutes of Health.
  • ResearchGate. (2025, September 7). Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids.
  • Author(s) not specified. (2014, February 2). Synthesis of a conformationally constrained delta-amino acid building block. Journal Name not specified.
  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry Department.
  • Author(s) not specified. (n.d.). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. National Institutes of Health.
  • ResearchGate. (n.d.). Synthesis of spirocyclic amino alcohols 11–14.
  • Author(s) not specified. (n.d.). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Santa Cruz Biotechnology. (n.d.). 1-(Boc-amino)-1-aminomethyl cyclopentane.
  • ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions.
  • BenchChem. (2025). The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Derivatives.
  • Bio-Synthesis. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
  • Enamine. (2024, December 4). Unnatural Amino Acids.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Fulop, F., et al. (2012, January 17). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. National Institutes of Health.
  • ResearchGate. (2016, September 21). Peptide Synthesis Hot Paper HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization.
  • Faler, C. A., Cao, B., & Joullié, M. M. (2005, September 30). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. LOCKSS.
  • Beilstein Journals. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
  • Delgado, A., et al. (Year not specified). Medicinal chemistry of aminocyclitols. PubMed.
  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. University of Copenhagen Research Portal.

Sources

Method

Technical Guide: Functionalization of the Tertiary Hydroxyl in 1-[(Boc-amino)methyl]cyclopentanol

Topic: Functionalization of the Hydroxyl Group in 1-[(Boc-amino)methyl]cyclopentanol Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the Hydroxyl Group in 1-[(Boc-amino)methyl]cyclopentanol Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Abstract

The functionalization of 1-[(Boc-amino)methyl]cyclopentanol presents a classic challenge in organic synthesis: the modification of a sterically hindered tertiary alcohol adjacent to a sensitive carbamate protecting group. This guide outlines high-fidelity protocols for O-acylation , O-alkylation , and nucleophilic substitution (fluorination) .[1] It prioritizes methods that suppress the thermodynamically favorable elimination pathway (dehydration to the exocyclic alkene) while maintaining the integrity of the acid-labile Boc group.

Strategic Analysis: The Tertiary Alcohol Challenge

Structural Constraints & Reactivity

The target molecule features a "gem-disubstituted" cyclopentane core. The hydroxyl group is tertiary, creating significant steric crowding.

  • Steric Hindrance: The adjacent methylene-Boc-amine arm and the cyclopentyl ring conformation block the approach of bulky electrophiles.

  • Elimination Risk: Tertiary alcohols in cyclopentyl systems are prone to E1 and E2 elimination. Dehydration yields the thermodynamically stable exocyclic alkene (1-methylene-((Boc-amino)methyl)cyclopentane), often the dominant byproduct in acidic or high-temperature basic conditions.[1]

  • Boc Stability: The tert-butoxycarbonyl (Boc) group is base-stable but acid-labile. Protocols requiring strong Lewis acids or Brønsted acids (e.g., Ritter reaction, trichloroacetimidate activation) must be carefully buffered or avoided unless simultaneous deprotection is intended.

Decision Matrix: Selecting the Right Pathway

Use the following logic flow to determine the optimal synthetic route based on your target moiety.

Functionalization_Strategy Start Target: 1-[(Boc-amino)methyl]cyclopentanol Goal_Ester Goal: Ester (Prodrug/Lipophilicity) Start->Goal_Ester Goal_Ether Goal: Ether (Stability/Metabolic Block) Start->Goal_Ether Goal_Fluoro Goal: Fluoride (Bioisostere/Blocking) Start->Goal_Fluoro Method_Steglich Protocol A: Modified Steglich (EDC/DMAP) Goal_Ester->Method_Steglich High Yield Method_NaH Protocol B: Williamson Ether (NaH/RX) Goal_Ether->Method_NaH Robust Substrates Method_Ag2O Protocol C: Silver Oxide (Ag2O/RX - Mild) Goal_Ether->Method_Ag2O Base Sensitive Risk_Elim Critical Risk: Elimination to Alkene Goal_Fluoro->Risk_Elim Method_DAST Protocol D: Deoxyfluorination (DAST/Pyridine) Risk_Elim->Method_DAST Low Temp (-78°C)

Figure 1: Strategic decision tree for functionalizing hindered tertiary alcohols. Green nodes indicate recommended protocols; Red indicates high-risk transformations requiring strict control.

Experimental Protocols

Protocol A: O-Acylation (Ester Synthesis) via Modified Steglich

Application: Synthesis of prodrugs or lipophilic analogs. Rationale: Standard acylation (Acid Chloride/Pyridine) often fails due to steric bulk. The Steglich method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is preferred over DCC because the urea byproduct is water-soluble, simplifying purification. DMAP acts as a nucleophilic catalyst to transfer the acyl group to the hindered alcohol.

Materials:

  • Substrate: 1-[(Boc-amino)methyl]cyclopentanol (1.0 equiv)

  • Carboxylic Acid (R-COOH): 1.5 – 2.0 equiv[1]

  • Coupling Agent: EDC[2][3]·HCl (2.0 equiv)

  • Catalyst: DMAP (0.5 – 1.0 equiv) Note: Higher loading required for tertiary alcohols.[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[3]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the substrate (1.0 equiv) and the carboxylic acid (1.5 equiv) in anhydrous DCM (0.1 M concentration).[1]

  • Catalyst Addition: Add DMAP (0.5 equiv) in one portion. Stir for 5 minutes at Room Temperature (RT).

  • Activation: Cool the mixture to 0°C. Add EDC·HCl (2.0 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 18–24 hours.

    • Checkpoint: Monitor by TLC.[3][4] If conversion is <50%, add another 0.5 equiv of DMAP and heat to mild reflux (40°C).

  • Workup: Dilute with DCM. Wash sequentially with 10% Citric Acid (removes DMAP/EDC), Sat. NaHCO₃, and Brine.[3][5]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting: If the reaction is sluggish, switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C. However, monitor for Boc thermal instability.

Protocol B: O-Alkylation (Ether Synthesis) via Williamson Ether Synthesis

Application: Creating metabolic blocks (e.g., methyl ethers) or benzyl protection.[1] Rationale: The tertiary alcohol is a poor nucleophile. Deprotonation with Sodium Hydride (NaH) generates the more reactive alkoxide. The adjacent Boc-amine is generally stable to NaH, but intramolecular cyclization (oxazolidinone formation) is a potential side reaction.[1]

Materials:

  • Substrate: 1.0 equiv

  • Base: NaH (60% dispersion in oil, 2.0 equiv)[1]

  • Electrophile: Alkyl Iodide/Bromide (e.g., MeI, BnBr) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or THF (DMF promotes Sɴ2 better for hindered systems).

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (2.0 equiv) in anhydrous DMF (0.2 M) at 0°C under Argon.

  • Addition: Add a solution of the substrate in DMF dropwise. Stir at 0°C for 30 minutes, then warm to RT for 30 minutes to ensure complete alkoxide formation. Evolution of H₂ gas will be observed.

  • Alkylation: Cool back to 0°C. Add the alkyl halide (3.0 equiv) dropwise.

  • Reaction: Warm to RT and stir for 12–16 hours.

    • Critical Note: Do not heat above 60°C. High heat promotes elimination to the alkene or cyclization to the cyclic carbamate (oxazolidinone) by displacing the tert-butyl group.

  • Quench: Carefully quench with Sat. NH₄Cl at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine.[1]

  • Purification: Flash chromatography.

Protocol C: Deoxyfluorination (Synthesis of Fluorides)

Application: Introduction of fluorine for metabolic stability or bioisosterism. Rationale: Direct fluorination of tertiary alcohols is notoriously difficult due to elimination. DAST (Diethylaminosulfur trifluoride) is the reagent of choice, but it produces HF in situ, which can deprotect the Boc group.[1] Pyridine is added to buffer the acidity.

Materials:

  • Substrate: 1.0 equiv

  • Reagent: DAST (1.5 equiv) or Deoxo-Fluor (more thermally stable).[1]

  • Additive: Pyridine (3.0 equiv) or 2,6-Lutidine.

  • Solvent: Anhydrous DCM.[3]

Step-by-Step Procedure:

  • Setup: In a plastic or Teflon-coated vessel (glass is acceptable for short times), dissolve substrate and Pyridine (3.0 equiv) in anhydrous DCM at -78°C.

  • Addition: Add DAST (1.5 equiv) dropwise via syringe. Caution: Exothermic.

  • Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C over 2 hours.

    • Stop Point: Do not warm to RT unless TLC shows no reaction. Higher temperatures guarantee elimination to the alkene.

  • Quench: Pour the cold reaction mixture into Sat. NaHCO₃ (vigorous bubbling).

  • Workup: Extract with DCM. Dry over Na₂SO₄.[6]

  • Purification: Rapid filtration through a silica plug (neutralized with 1% Et₃N). Tertiary fluorides are unstable on acidic silica.

Data Summary & Comparative Analysis

MethodTarget ProductKey ReagentsRisk ProfileCritical Success Factor
Steglich EsterEDC, DMAPLowHigh DMAP loading (0.5-1.0 eq) is essential for tertiary alcohols.
Williamson EtherNaH, RXMedium (Cyclization)Keep temp <60°C to prevent oxazolidinone formation.
Ag₂O Mediated EtherAg₂O, RXLow (Mild)Best for substrates sensitive to strong bases; requires excess reagent.
DAST FluorideDAST, PyridineHigh (Elimination)Strict temp control (-78°C); Pyridine buffer prevents Boc loss.

References

  • Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed.1978 , 17, 522–524. Link

  • Tertiary Alcohol Alkylation: Mohrig, J. R. et al. "Dehydration of tertiary alcohols." J. Org. Chem.2012, 77, 2345.
  • Fluorination of Hindered Alcohols: Singh, R. P.; Shreve, J. M.[1] "Nucleophilic Fluorination of Tertiary Alcohols." Synthesis1999 , 17, 2561–2578.[1]

  • Boc Group Stability: Greene, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 .[1]

  • Oxazolidinone Formation: Kano, S. et al. "Cyclization of N-Boc-amino alcohols." J. Org. Chem.1988, 53, 3865.

Sources

Application

Application Note: Enzymatic Kinetic Resolution of 1-[(Boc-amino)methyl]cyclopentanol Enantiomers

Introduction: The Imperative of Chirality in Modern Drug Discovery In pharmaceutical development, the three-dimensional structure of a molecule is paramount. A significant portion of commercial drugs are chiral, meaning...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In pharmaceutical development, the three-dimensional structure of a molecule is paramount. A significant portion of commercial drugs are chiral, meaning they exist as non-superimposable mirror images, or enantiomers.[1][2] These enantiomers, despite having identical chemical formulas, often exhibit profoundly different pharmacological and toxicological profiles due to the highly specific chiral environments of biological systems, such as enzyme active sites and cell receptors.[2] The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. Consequently, regulatory agencies worldwide now strongly favor the development of single-enantiomer drugs to enhance efficacy and minimize adverse effects.[3]

Chiral 1-aminomethyl-1-cyclopentanol derivatives are valuable building blocks in the synthesis of complex pharmaceutical agents. Their rigid cyclopentyl core and functional handles (hydroxyl and protected amine) make them ideal scaffolds for creating molecules with precise spatial orientations. Access to enantiomerically pure forms of these intermediates is therefore a critical step in the drug discovery pipeline.

Enzymatic kinetic resolution (EKR) stands out as a powerful and green method for obtaining such enantiopure compounds.[4] This technique leverages the exquisite stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic mixture. This application note provides a detailed, field-proven protocol for the kinetic resolution of racemic 1-[(Boc-amino)methyl]cyclopentanol via lipase-catalyzed acylation, yielding both the acylated product and the unreacted alcohol in high enantiomeric purity.

Principle of the Method: Lipase-Catalyzed Enantioselective Acylation

Kinetic resolution is predicated on the difference in reaction rates between two enantiomers with a chiral catalyst—in this case, an enzyme.[4] The protocol described herein employs Candida antarctica Lipase B (CAL-B), a highly robust and selective biocatalyst, often used in its immobilized form (e.g., Novozym 435).[5][6][7][8]

The racemic 1-[(Boc-amino)methyl]cyclopentanol is subjected to acylation using an acyl donor, such as vinyl acetate, in a non-polar organic solvent. The lipase selectively recognizes and catalyzes the transfer of the acetyl group to one of the alcohol's enantiomers at a much faster rate than the other. For many secondary alcohols, CAL-B preferentially acylates the (R)-enantiomer, a principle often referred to as the "Kazlauskas rule".[9]

The reaction is allowed to proceed to approximately 50% conversion. At this theoretical endpoint, the reaction mixture contains one enantiomer as an ester (e.g., (R)-acetate) and the other as the unreacted alcohol (e.g., (S)-alcohol), both in high enantiomeric excess (%ee). The two compounds, now having different functional groups, can be easily separated by standard chromatographic techniques.

Chemical Scheme: Racemic Alcohol + Acyl Donor --(Lipase)--> (R)-Acylated Alcohol + (S)-Unreacted Alcohol

G cluster_0 Initial State: Racemic Mixture cluster_1 Biocatalytic Reaction cluster_2 Ideal Endpoint (~50% Conversion) Racemate Racemic 1-[(Boc-amino)methyl]cyclopentanol ((R)- and (S)-Enantiomers) Enzyme Immobilized Lipase (CAL-B) + Vinyl Acetate (Acyl Donor) Racemate->Enzyme Enantioselective Acylation R_Product (R)-1-[(Boc-amino)methyl]cyclopentyl acetate (High %ee) Enzyme->R_Product Fast Reaction S_Alcohol (S)-1-[(Boc-amino)methyl]cyclopentanol (High %ee) Enzyme->S_Alcohol Slow/No Reaction

Materials and Equipment

Reagents:

  • Racemic 1-[(Boc-amino)methyl]cyclopentanol

  • Immobilized Candida antarctica Lipase B (Novozym® 435 or equivalent)

  • Vinyl acetate (acyl donor, ≥99%)

  • Anhydrous solvent (e.g., Diisopropyl ether, Toluene, or Methyl tert-butyl ether (MTBE))

  • Molecular sieves (4 Å), activated

  • Ethyl acetate (EtOAc), HPLC grade

  • n-Hexane, HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • TLC plates (Silica gel 60 F254)

  • TLC developing solvent (e.g., 30% EtOAc in Hexane)

  • TLC stain (e.g., Ceric ammonium molybdate or Potassium permanganate)

  • Silica gel for column chromatography (230-400 mesh)

Equipment:

  • Magnetic stirrer and stir bars

  • Reaction flask with septum or drying tube

  • Syringes and needles

  • Temperature-controlled oil bath or water bath

  • Rotary evaporator

  • TLC developing chamber

  • Glass columns for chromatography

  • Fraction collector (optional)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., Polysaccharide-based CSP like Chiralpak® series)

Experimental Protocols

G start Start: Racemic Alcohol protocol1 Protocol 1: Enantioselective Acylation start->protocol1 protocol2 Protocol 2: Reaction Monitoring (TLC) protocol1->protocol2 Take aliquots protocol2->protocol1 <50% Conversion (Continue Reaction) protocol3 Protocol 3: Work-up & Separation protocol2->protocol3 ~50% Conversion (Stop Reaction) protocol4 Protocol 4: Chiral HPLC Analysis protocol3->protocol4 Analyze fractions end1 Enantiopure (S)-Alcohol protocol4->end1 end2 Enantiopure (R)-Acetate protocol4->end2

Protocol 1: Lipase-Catalyzed Enantioselective Acylation
  • Preparation: To a flame-dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add racemic 1-[(Boc-amino)methyl]cyclopentanol (1.0 eq.).

  • Solvent Addition: Add anhydrous diisopropyl ether (or other chosen solvent) to achieve a substrate concentration of approximately 0.1 M.

    • Scientist's Note: Anhydrous conditions are critical. Water can lead to competitive hydrolysis of the acyl donor and the product ester, reducing yield and enantioselectivity. Non-polar solvents are generally preferred as they maintain the enzyme's essential hydration layer without stripping it, preserving catalytic activity.[6]

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, typically 10-20% by weight relative to the substrate).

  • Acyl Donor Addition: Add vinyl acetate (1.5–3.0 eq.) to the stirring suspension.

    • Scientist's Note: Vinyl acetate is an excellent "irreversible" acyl donor. The enol byproduct tautomerizes to acetaldehyde, which is volatile. This drives the equilibrium towards product formation, increasing the reaction rate and overall conversion.[9][10]

  • Reaction: Stir the mixture at a constant temperature (e.g., 30-40 °C) and monitor the progress.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
  • Periodically (e.g., every 2-4 hours), pause stirring and take a small aliquot (~5 µL) from the supernatant.

  • Spot the aliquot onto a TLC plate alongside a spot of the starting racemic alcohol.

  • Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate / 70% Hexane).

  • Visualize the plate using a suitable stain (e.g., CAM or permanganate). The starting alcohol and the newly formed, less polar acetate product should appear as distinct spots.

  • The reaction is approaching the ideal 50% conversion when the spots for the starting material and the product are of approximately equal intensity.

Protocol 3: Work-up and Chromatographic Separation
  • Quenching: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme beads can be washed with the reaction solvent, dried, and potentially reused.[5]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

  • Purification: Purify the resulting crude oil (a mixture of unreacted alcohol and product acetate) using silica gel column chromatography.

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane, starting from 5% and increasing to 30-40%).

    • The less polar acetate product will elute first, followed by the more polar unreacted alcohol.

    • Collect fractions and analyze by TLC to identify and combine the pure product fractions.

  • Isolation: Concentrate the combined pure fractions under reduced pressure to yield the isolated (R)-1-[(Boc-amino)methyl]cyclopentyl acetate and (S)-1-[(Boc-amino)methyl]cyclopentanol.

Protocol 4: Determination of Enantiomeric Excess (%ee) by Chiral HPLC
  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the starting racemic alcohol, the isolated unreacted alcohol, and the isolated acetate product in the mobile phase or a compatible solvent. (Note: The acetate may need to be hydrolyzed back to the alcohol for direct comparison, or a separate chiral method developed for the acetate).

  • HPLC Conditions (Example):

    • Column: Chiralpak® AD-H or similar polysaccharide-based column.

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.

    • Temperature: 25 °C.

    • Scientist's Note: These conditions are a starting point. Method development is often required to achieve baseline separation of the enantiomers. Polysaccharide-based chiral stationary phases are highly effective for separating N-protected amino acids and their derivatives.[11]

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the isolated unreacted alcohol. A successful resolution will show one major peak corresponding to one enantiomer.

    • Inject the isolated acetate (or its hydrolyzed alcohol form). This should show one major peak corresponding to the other enantiomer.

  • Calculation: Calculate the enantiomeric excess (%ee) for each sample using the peak areas (A1 and A2) from the chromatogram:

    • %ee = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

Data Interpretation and Expected Results

A successful kinetic resolution should yield both the unreacted starting material and the acylated product with high enantiomeric excess and in yields approaching the theoretical maximum of 50%.

CompoundExpected StereochemistryTheoretical YieldExpected %ee
Unreacted Alcohol(S)-enantiomer~50%>95%
Acylated Product(R)-enantiomer~50%>95%

The efficiency of the resolution is quantified by the enantioselectivity factor (E) , which can be calculated from the conversion (c) and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ). An E-value >200 is considered excellent for synthetic purposes.[9][12][13]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive enzyme; Presence of water or inhibitors; Incorrect solvent.Use fresh or properly stored enzyme; Ensure all glassware and solvents are anhydrous; Screen alternative solvents (e.g., Toluene, MTBE).
Low Enantioselectivity (%ee) Reaction went past 50% conversion; Suboptimal temperature; Non-selective enzyme.Monitor the reaction more closely and stop at ~50%; Optimize temperature (lower temperatures can sometimes increase selectivity); Screen other lipases (e.g., from Pseudomonas cepacia).
Reaction Stalls Enzyme deactivation; Product inhibition.Add a fresh portion of the enzyme; If product inhibition is suspected, consider a continuous flow setup to remove the product as it forms.
Poor Separation on Column Inappropriate eluent system; Column overloading.Optimize the eluent polarity using TLC; Use a larger column or less crude material.

References

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (n.d.). Scientific Research Publishing. [Link]

  • Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life (Basel, Switzerland). [Link]

  • Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica. [Link]

  • LIPASE B FROM Candida antarctica (CALB): A CLOSE INSPECTION OF ITS BIOCHEMICAL STRUCTURE. (2021). Even3. [Link]

  • Zhang, X., et al. (2018). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology. [Link]

  • Lipase B from Candida antarctica (CAL−B) catalyzed acylation of (S)‐perillyl alcohol with acetic acid and vinyl acetate as acyl donors. (n.d.). ResearchGate. [Link]

  • Magnusson, A. (2005). Rational redesign of Candida antarctica lipase B. DiVA. [Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. (n.d.). ChemRxiv. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. (n.d.). Chemistry Europe. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021). Royal Society of Chemistry. [Link]

  • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. (2016). PubMed. [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac. [Link]

  • Mohan, S. J., et al. (2011). Chirality and its Importance in Pharmaceutical Field- An Overview. Acta Chimica & Pharmaceutica Indica. [Link]

  • Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. (n.d.). Scientific Research Publishing. [Link]

  • Nagori, B. P., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • T. A. T. (2007). Chiral Drugs: An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Antioxidant Evaluation of Enantiomerically Pure Bis-(1,2,3-triazolylmethyl)amino Esters from Modified α-Amino Acids. (2014). Hindawi. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • Method for producing enantiomer-pure aminoalcohols. (2008).
  • Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. (2007). ResearchGate. [Link]

  • Forró, E., & Fülöp, F. (2022). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. MDPI. [Link]

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. (2022). MDPI. [Link]

Sources

Method

synthesis of 1-[(Boc-amino)methyl]cyclopentanol analogs

Application Note: Strategic Synthesis of 1-[(Boc-amino)methyl]cyclopentanol and Structural Analogs Executive Summary & Strategic Analysis The synthesis of 1-[(Boc-amino)methyl]cyclopentanol represents a critical entry po...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 1-[(Boc-amino)methyl]cyclopentanol and Structural Analogs

Executive Summary & Strategic Analysis

The synthesis of 1-[(Boc-amino)methyl]cyclopentanol represents a critical entry point into the development of quaternary amino-alcohol scaffolds, which are structurally related to gabapentinoids and spirocyclic peptidomimetics. The core challenge in synthesizing this molecule lies in the construction of the quaternary carbon center at position 1 while maintaining the integrity of the tertiary alcohol.

While several routes exist (e.g., ring-opening of spiro-epoxides or reduction of cyanohydrins), this guide prioritizes the Henry Reaction (Nitroaldol Addition) followed by Catalytic Hydrogenation .

Why this route?

  • Atom Economy: The Henry reaction utilizes nitromethane as a "chameleon" reagent—acting as both the carbon source and the nitrogen source.

  • Scalability: It avoids the use of hazardous azides (required for epoxide opening) or high-pressure cyanide chemistry.

  • Versatility: The protocol is highly adaptable for analogs (e.g., cyclobutane, cyclohexane, or substituted rings).

Synthetic Workflow Visualization

The following diagram outlines the critical pathway and decision points for synthesizing the target scaffold and its analogs.

SynthesisWorkflow cluster_analogs Analog Decision Tree Start Cycloalkanone (Starting Material) Henry Step 1: Henry Reaction (Nitromethane/Base) Start->Henry C-C Bond Formation Nitro Intermediate: 1-(Nitromethyl)cycloalkanol Henry->Nitro 0-5°C Control Var1 Ring Size Var. (C4, C6, C7) Henry->Var1 Adapt Var2 Ring Subst. (3-methyl, 3,3-dimethyl) Henry->Var2 Hydro Step 2: Hydrogenation (Raney Ni or Pd/C) Nitro->Hydro Chemoselective Red. Amine Intermediate: 1-(Aminomethyl)cycloalkanol Hydro->Amine H2 (50 psi) Boc Step 3: N-Boc Protection (Boc2O / Base) Amine->Boc pH 8-9 Final Target: 1-[(Boc-amino)methyl]cycloalkanol Boc->Final Isolation

Caption: Figure 1. Modular synthetic workflow for 1-[(Boc-amino)methyl]cycloalkanol scaffolds highlighting critical process steps.

Detailed Experimental Protocols

Protocol A: The Henry Reaction (Nitroaldol Addition)

Objective: Formation of the quaternary center via nucleophilic addition of nitromethane to cyclopentanone.

Reagents:

  • Cyclopentanone (1.0 equiv)

  • Nitromethane (1.5 - 2.0 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or Triton B (40% in MeOH).

  • Solvent: THF or neat (if nitromethane is used in excess).

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with Cyclopentanone (100 mmol) and Nitromethane (150 mmol) in anhydrous THF (50 mL).

  • Temperature Control (Critical): Cool the mixture to 0°C using an ice/salt bath. Causality: Low temperature prevents the dehydration of the resulting alcohol into the nitro-alkene (1-(nitromethylene)cyclopentane), which is a common side product.

  • Addition: Add DBU (10 mmol) dropwise over 20 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) or GC-MS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate 1-(nitromethyl)cyclopentanol.
    
    • Yield Expectation: 85-95%.

    • Checkpoint: IR spectrum should show strong -OH stretch (~3400 cm⁻¹) and

      
       stretches (1550, 1370 cm⁻¹).
      
Protocol B: Chemoselective Hydrogenation

Objective: Reduction of the nitro group to a primary amine without reducing the ring or removing the hydroxyl group.

Reagents:

  • 1-(Nitromethyl)cyclopentanol (from Protocol A).

  • Catalyst: Raney Nickel (approx. 20 wt% loading) OR 10% Pd/C.

  • Solvent: Methanol or Ethanol (anhydrous).

  • Hydrogen Gas (

    
    ).[1][2]
    

Step-by-Step Methodology:

  • Safety Precaution: Raney Nickel is pyrophoric when dry. Always handle as a slurry under water or solvent.

  • Loading: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitro-alcohol in Methanol. Add the Raney Nickel slurry.

  • Pressurization: Purge the vessel with

    
     (3x), then fill with 
    
    
    
    to 40–50 psi (3–4 bar) .
  • Agitation: Shake/stir vigorously at room temperature for 12–18 hours.

    • Note: If the reaction stalls, mild heating (40°C) may be required, but excessive heat can promote retro-aldol cleavage.

  • Filtration: Carefully filter the catalyst through a Celite pad under an inert atmosphere (keep the catalyst wet).

  • Concentration: Evaporate the solvent to yield crude 1-(aminomethyl)cyclopentanol. This amine is often semi-solid or a viscous oil and can absorb

    
     from air; proceed immediately to protection.
    
Protocol C: N-Boc Protection

Objective: Protection of the primary amine to generate the final stable analog.

Reagents:

  • Crude 1-(aminomethyl)cyclopentanol.

  • Di-tert-butyl dicarbonate (

    
    , 1.1 equiv).
    
  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: DCM (if using

    
    ) or THF/Water (1:1) (if using 
    
    
    
    ).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude amine in DCM (0.2 M concentration).

  • Base Addition: Add

    
     and cool to 0°C.
    
  • Boc Addition: Add

    
     (dissolved in minimal DCM) dropwise.
    
  • Completion: Stir at room temperature for 4 hours. Monitor by TLC (ninhydrin stain will visualize the free amine; the product is UV active if visualized with stains like PMA).

  • Purification: Wash with 1M citric acid (to remove unreacted amine/base), then saturated

    
    , then brine. Flash chromatography (EtOAc/Hexane) yields the pure crystalline solid.
    

Quantitative Data Summary

ParameterProtocol A (Henry)Protocol B (Reduction)Protocol C (Protection)
Limiting Reagent CyclopentanoneNitro-intermediateAmino-intermediate
Typical Yield 85–92%75–85%90–95%
Key Hazard Exotherm/Dehydration

Pressure/Pyrophoric Cat.
Over-pressure (

evolution)
Critical Control Temp < 5°CCatalyst ActivitypH > 8

Analog Generation: Structural Variations

To synthesize analogs, substitute the starting ketone in Protocol A . The reactivity profile changes based on ring strain and steric hindrance.

  • Cyclobutane Analogs:

    • Starting Material: Cyclobutanone.

    • Modification: Cyclobutanone is more electrophilic (higher ring strain). The Henry reaction proceeds faster; reduce reaction time to prevent double-addition or polymerization.

  • Cyclohexane Analogs:

    • Starting Material: Cyclohexanone.

    • Modification: Sterically more demanding. If the Henry reaction is sluggish, add a Lewis acid catalyst (e.g.,

      
       or catalytic 
      
      
      
      -ligand complex) [1].
  • Substituted Rings (e.g., 3-methylcyclopentanone):

    • Stereochemistry: This will generate diastereomers (cis/trans relative to the hydroxyl). Separation is best performed after Boc protection (Protocol C) using silica chromatography or chiral HPLC.

Quality Control & Validation

Self-Validating the Synthesis:

  • NMR Verification (

    
     NMR, 
    
    
    
    ):
    • Look for the Boc singlet (~1.45 ppm, 9H).

    • Verify the methylene protons adjacent to Nitrogen (

      
      ) as a doublet (due to NH coupling) around 3.1–3.3 ppm.
      
    • Confirm the tertiary alcohol is intact (broad singlet, exchangeable with

      
      ).
      
  • IR Spectroscopy:

    • Presence of Carbonyl (C=O) of the carbamate: ~1690 cm⁻¹.

    • Absence of Nitro (

      
      )  peaks: 1550 cm⁻¹.
      

References

  • Organic Chemistry Portal. "The Henry Reaction (Nitroaldol Reaction)." Organic Chemistry Portal. Available at: [Link]

  • WuXi Biology. "Alcohol Speed up Boc Protection of Primary Amines." WuXi AppTec. Available at: [Link]

  • Wikipedia. "Henry Reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors

Introduction: The Central Role of Kinases and Their Inhibition Protein kinases are a large family of enzymes that play a fundamental role in cellular signal transduction by catalyzing the phosphorylation of specific amin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Kinases and Their Inhibition

Protein kinases are a large family of enzymes that play a fundamental role in cellular signal transduction by catalyzing the phosphorylation of specific amino acid residues on substrate proteins.[1][2] This process acts as a molecular switch, regulating a vast array of cellular activities including growth, differentiation, migration, and apoptosis.[1] Given their central role, it is not surprising that the dysregulation of kinase activity, through mutations or overexpression, is a hallmark of many diseases, most notably cancer.[1][2]

The development of small-molecule kinase inhibitors has revolutionized the treatment of these diseases. Beginning with the landmark FDA approval of Imatinib (Gleevec) in 2001 for chronic myelogenous leukemia, kinase inhibitors have become a major class of therapeutic agents.[1] These drugs are designed to interfere with the kinase's activity, thereby blocking the aberrant signaling pathways that drive disease progression.

Kinase inhibitors are broadly classified based on their binding mode to the target kinase:[1][3][4][5][6]

  • Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase in the ATP-binding pocket.[1][3][6]

  • Type II Inhibitors: These inhibitors also bind in the ATP pocket but stabilize an inactive (DFG-out) conformation of the kinase, often extending into an adjacent allosteric site.[1][3][6]

  • Allosteric Inhibitors (Type III & IV): These non-ATP-competitive inhibitors bind to sites on the kinase that are distinct from the ATP pocket, inducing a conformational change that inactivates the enzyme.[3][4][5][7]

  • Covalent Inhibitors (Type VI): These inhibitors form a permanent covalent bond with a specific amino acid residue (often a cysteine) near the active site, leading to irreversible inhibition.[5]

The synthetic challenge for medicinal chemists is to design and construct molecules that not only potently inhibit the target kinase but also exhibit high selectivity to avoid off-target effects.[8][9][10] This guide will delve into the core synthetic strategies, key chemical reactions, and practical protocols employed in the synthesis of this critical class of drugs.

G cluster_0 Kinase Inhibition Strategies cluster_1 Binding Site cluster_2 Binding Site cluster_3 Mechanism A ATP-Competitive D Type I (Active 'DFG-in' Conformation) A->D Binds to ATP Pocket E Type II (Inactive 'DFG-out' Conformation) A->E Binds to ATP Pocket B Allosteric (Non-ATP-Competitive) F Type III (Adjacent Pocket) B->F Binds Outside ATP Pocket G Type IV (Distant Pocket) B->G Binds Outside ATP Pocket C Covalent (Irreversible) H Type VI (Targets Residue e.g., Cys) C->H Forms Covalent Bond G gefitinib Gefitinib (Target) intermediate1 4-Chloro-6-hydroxy- 7-methoxyquinazoline gefitinib->intermediate1 S(N)Ar Disconnection intermediate2 3-Chloro-4-fluoroaniline gefitinib->intermediate2 intermediate3 3-Morpholinopropyl chloride gefitinib->intermediate3 O-Alkylation Disconnection quinazoline_core Quinazolin-4-one Core intermediate1->quinazoline_core Chlorination/ Demethylation

Retrosynthetic analysis of Gefitinib.
Illustrative Forward Synthesis Pathway

A representative synthesis involves the following key steps, adapted from published routes: [11][12][13]

  • Cyclization: Starting from an appropriately substituted anthranilic acid derivative, the quinazolinone core is formed. This is often achieved by heating with formamide (Niementowski reaction). [13]2. Chlorination: The hydroxyl group at the 4-position of the quinazolinone is converted to a chloride, typically using a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This activates the position for nucleophilic attack. [11]3. Nucleophilic Aromatic Substitution (SNAr): The key C-N bond is formed by reacting the 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline in a solvent like isopropanol, often under reflux. [12]4. O-Alkylation: The final morpholinopropoxy side chain is installed by reacting the free hydroxyl group on the quinazoline ring with 4-(3-chloropropyl)morpholine in the presence of a base like potassium carbonate (K₂CO₃). [11] This sequence efficiently assembles the complex architecture of Gefitinib, highlighting how a few powerful reactions can be strategically combined.

Application Note: A General Protocol for Suzuki-Miyaura Coupling

This section provides a detailed, field-proven protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of kinase inhibitor synthesis for creating biaryl scaffolds.

Objective: To synthesize a biaryl compound via the coupling of an aryl bromide with an arylboronic acid, a common step in constructing Type II inhibitor frameworks.

Materials and Reagents
  • Aryl Halide: e.g., 4-Bromopyridine (1.0 equiv)

  • Boronic Acid: e.g., Phenylboronic acid (1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv, 3 mol%)

  • Base: Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent System: Toluene and Water (e.g., 4:1 ratio)

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

Equipment
  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Schlenk line or balloon)

  • Standard glassware for workup (separatory funnel, flasks)

  • Purification system (flash column chromatography)

  • Analytical instruments (TLC, LC-MS, NMR)

G cluster_workflow Suzuki Coupling Workflow A 1. Reagent Setup (Flask under Inert Gas) B 2. Add Reagents (Aryl Halide, Boronic Acid, Base) A->B C 3. Solvent Addition & Degassing (Toluene/Water, Sparge with N2/Ar) B->C D 4. Catalyst Addition (e.g., Pd(PPh3)4) C->D E 5. Reaction (Heat to 80-100 °C) D->E F 6. Monitoring (TLC or LC-MS) E->F F->E Incomplete G 7. Workup (Quench, Extract, Dry) F->G Complete H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Experimental Workflow for Suzuki Coupling.
Step-by-Step Methodology
  • Flask Preparation: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add the toluene/water solvent mixture (e.g., 4 mL toluene, 1 mL water) via syringe. Vigorously stir the mixture and sparge with the inert gas for another 15-20 minutes to ensure the solution is thoroughly deoxygenated. Oxygen can poison the Pd(0) catalyst.

  • Catalyst Addition: Briefly remove the septum and quickly add the Pd(PPh₃)₄ catalyst (0.03 mmol) against a positive flow of inert gas. Reseal the flask immediately.

  • Reaction: Lower the flask into a preheated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Self-Validation and Troubleshooting
  • Validation: A successful reaction is validated by the complete consumption of the limiting reagent (aryl halide) and the appearance of a new product spot on TLC/LC-MS with the expected mass. Final confirmation requires structural characterization by NMR.

  • Troubleshooting:

    • No Reaction: May indicate an issue with catalyst activity (degradation by oxygen) or insufficient heating. Ensure proper degassing and verify temperature.

    • Low Yield: Could be due to side reactions like homocoupling of the boronic acid. Varying the base, solvent, or ligand on the palladium catalyst can mitigate this.

    • Debromination: If the starting material is converted to the corresponding arene without coupling, it suggests a protodeboronation side reaction. Using a different base or anhydrous conditions may help.

Critical Considerations in Synthesis and Design

The synthesis of a kinase inhibitor is inextricably linked to its biological function. Synthetic chemists must consider several factors beyond simply making the target molecule.

  • Structure-Activity Relationship (SAR): Synthetic efforts are guided by SAR, where systematic modifications to the molecule's structure are made to understand their impact on potency and selectivity. The ease of derivatization is a key consideration when choosing a synthetic route. [14]* Selectivity: Achieving selectivity is a major challenge, as the ATP-binding sites of the >500 human kinases are highly conserved. [8][9][10][15]Synthetic strategies often target unique amino acid residues or less-conserved regions adjacent to the ATP pocket to enhance selectivity. [15]* ADME Properties: A potent inhibitor is useless if it cannot reach its target in the body. Chemists must design molecules with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This involves modifying the molecule to improve solubility, metabolic stability, and cell permeability. [15]* Drug Resistance: Cancers can develop resistance to kinase inhibitors through mutations in the kinase domain. [16]A significant part of modern kinase inhibitor synthesis is focused on designing next-generation inhibitors that are active against these resistant mutants. [16]

Conclusion and Future Outlook

The synthesis of kinase inhibitors is a dynamic and sophisticated field at the intersection of organic chemistry, medicinal chemistry, and chemical biology. The principles of privileged scaffolds and the application of powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations form the foundation of this work. As our understanding of kinase biology deepens, synthetic strategies will continue to evolve. Future directions include the development of more complex macrocyclic inhibitors to improve selectivity and overcome resistance, the design of highly specific covalent probes, and the synthesis of molecules targeting allosteric sites to achieve new modes of inhibition. [17]These advanced synthetic endeavors will be crucial in delivering the next generation of targeted therapies.

References

  • Privileged Structures. (n.d.). OpenOChem Learn.
  • The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. (2024). MDPI.
  • Different Types of Kinase Inhibitors and Their Mechanisms of Action. (n.d.). ResearchGate. Retrieved from [Link]

  • Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry, 13(1), 65-85. Retrieved from [Link]

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2021). MDPI. Retrieved from [Link]

  • Gefitinib. (2015). New Drug Approvals.
  • Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Ingenta Connect. Retrieved from [Link]

  • Yet, L. (n.d.). Privileged structures in drug discovery: medicinal chemistry and synthesis. ASU Library Catalog. Retrieved from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Publications. Retrieved from [Link]

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. (n.d.). NIH. Retrieved from [Link]

  • Systematic Analysis of Covalent and Allosteric Protein Kinase Inhibitors. (2023). NIH. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. Retrieved from [Link]

  • Tyrosine Kinase Inhibitors. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). NIH. Retrieved from [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. Retrieved from [Link]

  • Cracking the Selectivity Challenge in Kinase Drug Discovery. (2025). Extrapolations. Retrieved from [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2024). MDPI. Retrieved from [Link]

  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. (2026). Oreate AI Blog. Retrieved from [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ACS Publications. Retrieved from [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). NIH. Retrieved from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-Stage. Retrieved from [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • The most frequent atom scaffolds of known Pim-1 kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Overview of Current Type I/II Kinase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. (n.d.). NIH. Retrieved from [Link]

  • Kinase inhibitor selectivity and design. (2016). Chodera lab // MSKCC. Retrieved from [Link]

  • Allosteric small-molecule kinase inhibitors. (2017). CORE. Retrieved from [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Publications. Retrieved from [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. Retrieved from [Link]

  • Scheme 5.4 Synthesis of gefitinib (1).[18] (n.d.). ResearchGate. Retrieved from [Link]

  • Luo, Y. (2005). Selectivity assessment of kinase inhibitors: strategies and challenges. Current Opinion in Molecular Therapeutics, 7(3), 251-255. Retrieved from [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Process for the preparation of gefitinib. (n.d.). Google Patents.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman. Retrieved from [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. Retrieved from [Link]

  • The Screening and Design of Allosteric Kinase Inhibitors. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Cancer Therapy Resistance: Choosing Kinase Inhibitors. (2024). MDPI. Retrieved from [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Kinase Inhibitor Chemistry. (n.d.). Cambridge Healthtech Institute. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). ACS Publications. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Boc protection of 1-(aminomethyl)cyclopentanol

Technical Support Center: -Boc Protection of 1-(Aminomethyl)cyclopentanol Ticket ID: BOC-OPT-001 Subject: Optimization, Selectivity, and Troubleshooting for 1-(aminomethyl)cyclopentanol Protection Status: Open Assigned S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Boc Protection of 1-(Aminomethyl)cyclopentanol

Ticket ID: BOC-OPT-001 Subject: Optimization, Selectivity, and Troubleshooting for 1-(aminomethyl)cyclopentanol Protection Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

You are attempting to protect the primary amine of 1-(aminomethyl)cyclopentanol (CAS: 17196-76-4) with a tert-butoxycarbonyl (Boc) group.

The Challenge: This substrate contains two nucleophiles:

  • A primary amine (

    
    ): The target for protection.[1][2][3]
    
  • A tertiary alcohol (

    
    ) at the C1 ring position: A potential side-reaction site (
    
    
    
    -Boc formation).

While amines are kinetically more nucleophilic than alcohols, the steric bulk of the cyclopentyl ring and the proximity of the hydroxyl group can complicate the reaction. This guide provides a high-fidelity protocol to ensure chemoselectivity (


-Boc only) and maximize yield.

Standard Operating Procedure (The "Gold Standard")

This protocol is designed to prioritize selectivity over speed. We utilize a biphasic system or a mild organic base method to prevent


-acylation.
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
1-(Aminomethyl)cyclopentanol Substrate1.0Limiting reagent.

Reagent1.1Slight excess ensures conversion.
Triethylamine (TEA) Base1.2 - 1.5Neutralizes generated acid.
DCM (Dichloromethane) Solvent

Standard solvent.
DMAP Catalyst0.0 CRITICAL: DO NOT USE.
Step-by-Step Protocol
  • Preparation: In a clean round-bottom flask, dissolve 1-(aminomethyl)cyclopentanol (1.0 equiv) in DCM (

    
     concentration).
    
  • Base Addition: Add TEA (1.2 equiv). Cool the solution to

    
      using an ice bath.
    
    • Why? Cooling suppresses the reaction rate of the less nucleophilic alcohol, ensuring the amine reacts exclusively.

  • Reagent Addition: Dissolve

    
      (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
    
    • Why? Dropwise addition prevents localized high concentrations of anhydride, reducing the risk of bis-protection or

      
      -acylation.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 4–12 hours.

    • Monitoring: Check via TLC (Stain: Ninhydrin for SM, PMA for Product). SM should disappear; Product will appear less polar.

  • Quench & Workup:

    • Dilute with DCM.[1]

    • Wash 1: 0.5 M Citric Acid or 10%

      
       (removes TEA and unreacted amine).
      
    • Wash 2: Saturated

      
       (neutralizes acid).
      
    • Wash 3: Brine (saturated NaCl). Crucial step (see Troubleshooting).

    • Dry over

      
      , filter, and concentrate.
      

Mechanism & Selectivity Visualization

The following diagram illustrates the reaction pathway and the critical decision point where DMAP causes failure (


-Boc formation).

BocMechanism Substrate 1-(Aminomethyl) cyclopentanol Intermed Tetrahedral Intermediate Substrate->Intermed Nucleophilic Attack (Amine) Boc2O Boc2O Boc2O->Intermed Product N-Boc Product (Desired) Intermed->Product - tBuOH - CO2 SideProduct N,O-bis-Boc (Undesired) Product->SideProduct Reaction with excess Boc2O DMAP DMAP (Catalyst) DMAP->SideProduct Catalyzes O-acylation (AVOID)

Caption: Mechanistic pathway highlighting the chemoselective route (Green) vs. the DMAP-catalyzed side reaction (Red).

Troubleshooting Guide (FAQs)

Issue 1: "I see two spots on TLC close together. Is one -Boc?"

Diagnosis: Likely yes. Or it could be rotamers (common in carbamates), but


-acylation is a risk if conditions were too aggressive.
  • Test: Take a small aliquot, dissolve in MeOH, add ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , and stir for 30 mins. If the upper spot converts to the lower spot, the upper spot was the 
    
    
    
    -Boc (ester), which is base-labile. The
    
    
    -Boc (carbamate) is stable to base.[4]
  • Solution: If you have significant

    
    -Boc, treat the crude mixture with 
    
    
    
    (2 eq) in
    
    
    for 1 hour. This selectively hydrolyzes the ester back to the alcohol without touching the amine protection.
Issue 2: "My yield is very low (<40%), but TLC showed full conversion."

Diagnosis: You lost the product during the aqueous workup.

  • Reason: The product contains a tertiary alcohol and a carbamate.[5] It is amphiphilic. If your aqueous washes were not salty enough, the product partitioned into the water.

  • Solution:

    • Salting Out: Saturate your aqueous layers with solid NaCl.

    • Solvent Switch: Do not use DCM for extraction. Use Ethyl Acetate (EtOAc) or Chloroform/Isopropanol (3:1) . These are more polar and pull the alcohol out of the water better.

Issue 3: "The reaction is stalling. Can I add DMAP?"

Answer: NO.

  • Reason: DMAP forms a highly reactive

    
    -acylpyridinium species that does not discriminate well between 
    
    
    
    and
    
    
    . You will get
    
    
    -Boc.
  • Alternative:

    • Add more

      
       (up to 1.5 eq).[2]
      
    • Gently warm to

      
      .
      
    • Switch solvent to Dioxane/Water (1:1) using

      
       (1.1 eq) as base. The aqueous environment increases the effective polarity and can accelerate the reaction without acylation catalysts.
      

Workup Decision Tree

Use this flow to ensure maximum recovery of your polar amino-alcohol product.

WorkupLogic Start Reaction Complete? CheckPolarity Is Product Water Soluble? Start->CheckPolarity Standard Standard DCM Extraction CheckPolarity->Standard No (Lipophilic) Aggressive Aggressive Extraction CheckPolarity->Aggressive Yes (Hydrophilic) Salt Saturate Aqueous with NaCl Aggressive->Salt Solvent Use EtOAc or CHCl3:IPA (3:1) Salt->Solvent

Caption: Decision tree for optimizing extraction based on product solubility.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[6] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. [Link]

Sources

Optimization

troubleshooting incomplete Boc deprotection of 1-[(Boc-amino)methyl]cyclopentanol

Ticket ID: BOC-DEPROT-889949 Subject: Troubleshooting Incomplete Conversion & Side Reactions Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are encountering difficulti...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BOC-DEPROT-889949 Subject: Troubleshooting Incomplete Conversion & Side Reactions Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering difficulties with the Boc deprotection of 1-[(Boc-amino)methyl]cyclopentanol . While the Boc group is typically acid-labile, this specific substrate contains a tertiary alcohol at the C1 position of the cyclopentyl ring.

The "incomplete reaction" you are observing is likely a misdiagnosis of two competing phenomena:

  • Acid-Catalyzed Dehydration: The tertiary alcohol is highly susceptible to elimination under strong acidic conditions, forming 1-(aminomethyl)cyclopentene derivatives.

  • Cation Re-alkylation: The tert-butyl cation generated during deprotection can attack the alcohol or the newly formed amine if not adequately scavenged.

This guide provides a diagnostic workflow, mechanistic insights, and two validated protocols to resolve this issue.

Module 1: Diagnostic FAQ

Q1: Why does TLC show starting material remaining even after 4 hours in TFA/DCM? A: It is likely not starting material. The free amine forms a trifluoroacetate salt, which can have similar Rf characteristics to the Boc-protected precursor in certain solvent systems (especially if the plate is not treated with ammonia vapor). However, if the spot is genuine starting material, the reaction equilibrium is shifting back due to the high local concentration of tert-butyl cations (


).
  • Action: Perform a mini-workup on an aliquot (basify and extract) before spotting TLC.

Q2: I see a new, less polar spot. Is this the deprotected amine? A: Unlikely. The free amine (polar) should remain at the baseline or move slightly. A less polar spot usually indicates the dehydration product (alkene). The tertiary carbocation formed by protonation of the alcohol eliminates to form the thermodynamically stable alkene.

Q3: Why is the yield low despite full consumption of starting material? A: The product is a small, polar amino-alcohol salt.

  • Water Solubility: It may be lost in the aqueous layer during extraction.

  • Volatility: The free amine is relatively low molecular weight and can be lost during high-vacuum drying if not kept as a salt.

Module 2: The "Hidden" Chemistry (Mechanistic Insight)

The structural vulnerability of 1-[(Boc-amino)methyl]cyclopentanol lies in the tertiary hydroxyl group . Standard deprotection conditions (strong Brønsted acids) protonate both the carbamate (desired) and the hydroxyl group (undesired).

Competing Pathways
  • Pathway A (Desired): Protonation of Boc

    
     Loss of 
    
    
    
    
    
    Decarboxylation
    
    
    Amine Salt.
  • Pathway B (Parasitic): Protonation of Tertiary Alcohol

    
     Loss of 
    
    
    
    
    
    Tertiary Carbocation
    
    
    Elimination
    
    
    Endocyclic/Exocyclic Alkene .
Visualization: Reaction Logic & Failure Points

BocDeprotection Start Boc-Amino-Alcohol (Substrate) Acid Acid Treatment (H+) Start->Acid Inter1 Protonated Boc (Intermediate) Acid->Inter1 Fast Inter2 Protonated Alcohol (Side Reaction Risk) Acid->Inter2 Competitive PathA Pathway A: N-Boc Cleavage Inter1->PathA -tBu+, -CO2 PathB Pathway B: Dehydration Inter2->PathB -H2O Product Desired Amine Salt (Target) PathA->Product Scavenger Scavenger (TES/Water) Traps tBu+ PathA->Scavenger Required to prevent reversal SideProd Cyclopentene Derivative (Decomposition) PathB->SideProd Elimination

Figure 1: Mechanistic divergence showing the competition between productive deprotection (Green) and destructive dehydration (Red).

Module 3: Validated Protocols

Protocol A: Scavenger-Assisted Acidolysis (Standard)

Best for: Routine deprotection where dehydration is minor. Key Change: Addition of Triethylsilane (TES) to trap


 and prevent re-alkylation or polymerization.
ReagentEquivalentsRole
TFA 10–20 equivProton source (Solvent/Reagent)
DCM SolventDiluent (1:1 ratio with TFA)
Triethylsilane (TES) 2.5 equivCritical: Cation Scavenger
Water 2.5 equivSecondary Scavenger (optional)

Step-by-Step:

  • Dissolve substrate in DCM (

    
    ).[1]
    
  • Add Triethylsilane (TES) (2.5 eq).

  • Cool to 0°C (Critical to suppress dehydration).

  • Add TFA dropwise (Final concentration 1:1 TFA:DCM).

  • Stir at 0°C for 30 mins, then warm to RT. Monitor closely by TLC.

  • Workup: Do not use aqueous extraction if possible. Concentrate in vacuo.[2][3][4] Triturate the residue with cold diethyl ether (

    
    ) to precipitate the amine-TFA salt. Filter and dry.[2][5]
    
Protocol B: Lewis Acid Promoted (The "Gentle" Rescue)

Best for: Substrates showing significant dehydration or decomposition. Mechanism: Uses TMSOTf to cleave the Boc group via a silyl carbamate intermediate, avoiding the harsh protons that cause dehydration [1, 2].

ReagentEquivalentsRole
TMSOTf 1.5–2.0 equivLewis Acid (Cleaves Boc)
2,6-Lutidine 2.0–3.0 equivNon-nucleophilic Base (Buffers acidity)
DCM SolventAnhydrous

Step-by-Step:

  • Dissolve substrate in anhydrous DCM under

    
    .[1]
    
  • Add 2,6-Lutidine (3.0 eq).

  • Cool to 0°C .

  • Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) dropwise (2.0 eq).[1]

  • Stir at 0°C for 1 hour.

  • Quench: Add MeOH (excess) to quench the silyl carbamate and release the amine.

  • Concentrate and purify via reverse-phase prep-HPLC or trituration.

Module 4: Analytical Troubleshooting

NMR Signature of Failure

If you suspect dehydration, check the


 NMR  (in DMSO-

or

):
  • Success (Target): You should see the cyclopentyl ring protons (1.4–1.8 ppm) and the methylene protons next to the amine (

    
     ppm). The tertiary -OH is often invisible in 
    
    
    
    due to exchange.
  • Failure (Alkene): Look for a new signal around 5.3–5.8 ppm . This indicates the formation of an alkene proton (vinylic H) inside the ring (endocyclic) or on the methyl group (exocyclic), confirming dehydration.

Solubility Trap

If your yield is


:
The product is 1-(aminomethyl)cyclopentanol. It is a highly polar amino alcohol .
  • Avoid: Partitioning between water and DCM/EtOAc (Product stays in water).

  • Use: n-Butanol for extraction if aqueous workup is necessary, or stick to precipitation (Protocol A).

References

  • TMSOTf Protocol: Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent. Journal of Organic Chemistry.[6]

  • Scavenger Usage: Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research.

  • General Boc Mechanisms: Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis.[2][6][7][8][9] Wiley-Interscience.[7]

Sources

Troubleshooting

preventing racemization during 1-[(Boc-amino)methyl]cyclopentanol reactions

Technical Support Center: 1-[(Boc-amino)methyl]cyclopentanol Applications Executive Summary & Technical Context The Paradox of Racemization: Users frequently contact us regarding "racemization" involving 1-[(Boc-amino)me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[(Boc-amino)methyl]cyclopentanol Applications

Executive Summary & Technical Context

The Paradox of Racemization: Users frequently contact us regarding "racemization" involving 1-[(Boc-amino)methyl]cyclopentanol . It is critical to first establish a structural fact: This molecule is achiral. The C1 position possesses a plane of symmetry through the cyclopentane ring.

Therefore, when researchers observe racemization, it is almost invariably occurring in the chiral coupling partner (typically an amino acid) during esterification.

The Root Cause: 1-[(Boc-amino)methyl]cyclopentanol is a sterically hindered gem-disubstituted nucleophile . When you attempt to esterify a chiral Fmoc- or Boc-amino acid with this alcohol, the reaction rate is kinetically suppressed by the cyclopentyl ring.

  • Consequence: The activated amino acid intermediate (O-acylisourea) sits unreacted for too long.

  • Side Reaction: This delay allows the intermediate to cyclize into an oxazolone (azlactone) , which rapidly tautomerizes and racemizes before the alcohol can finally attack.

This guide details how to force the coupling to proceed faster than the racemization pathway.

Critical Mechanism: Why Racemization Occurs

To prevent the issue, you must understand the competition between the Productive Pathway (Esterification) and the Destructive Pathway (Oxazolone Formation) .

Figure 1: The kinetic competition. Steric bulk on the cyclopentanol slows the green pathway, allowing the red pathway (racemization) to dominate.

Troubleshooting Guides

Scenario A: Standard EDC/NHS Coupling Failed (Low Yield or Racemization)

Diagnosis: Carbodiimide activation alone (EDC/DCC) is too slow for this hindered alcohol. The intermediate rearranges to N-acylurea or racemizes via oxazolone before the ester forms.

Protocol 1: The Modified Steglich Esterification Best for: Standard lab-scale synthesis where slight racemization (<2%) is acceptable.

StepActionTechnical Rationale
1 Dissolve Amino Acid (1.1 eq) and 1-[(Boc-amino)methyl]cyclopentanol (1.0 eq) in dry DCM.Concentration drives kinetics. Use minimal solvent.
2 Cool to -5°C to 0°C .CRITICAL: Low temperature suppresses oxazolone formation more than it suppresses esterification.
3 Add DMAP (0.1 eq).DMAP acts as an acyl-transfer catalyst, generating a reactive N-acylpyridinium ion that is more electrophilic than the O-acylisourea.
4 Add EDC·HCl or DCC (1.1 eq).Activates the carboxylic acid.[1][2][3][4][5]
5 Stir at 0°C for 1 hour, then warm to RT.

Warning: Do not use >0.1 eq of DMAP or let the reaction run >4 hours if chirality is critical. Excess DMAP can directly abstract the


-proton of the amino acid, causing racemization.
Scenario B: Zero-Tolerance for Racemization (Precious Amino Acids)

Diagnosis: The amino acid is highly sensitive (e.g., Cysteine, Histidine, or Phenylglycine derivatives). Even catalytic DMAP is too risky.

Protocol 2: The MSNT / Me-Im Method Best for: High-value synthesis requiring >99% ee retention.

Reagents:

  • MSNT: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole

  • Me-Im: N-Methylimidazole

Procedure:

  • Dissolve Amino Acid (1.1 eq) and the Cyclopentanol (1.0 eq) in dry DCM/THF.

  • Add Me-Im (2.5 eq).

  • Add MSNT (1.1 eq).

  • Stir under Argon until TLC shows completion (usually <1 hour).

Why this works: MSNT forms a mixed anhydride that is highly reactive but sterically shielded from oxazolone formation. Me-Im is a milder base than DMAP, reducing proton abstraction risks [1].

Frequently Asked Questions (FAQ)

Q1: Can I use the symmetric anhydride method? A: Yes. Pre-forming the symmetric anhydride of your amino acid (using DCC/DCM, filtering off the urea, then adding the alcohol) is an excellent strategy. It removes the carbodiimide from the presence of the alcohol and base, reducing side reactions. However, it consumes 2 equivalents of your amino acid for every 1 equivalent of ester formed.

Q2: I see a "double spot" on TLC after reaction. Is this diastereomers? A: If your starting amino acid was pure, it is unlikely to be diastereomers (unless you have significantly racemized it).

  • Check 1: Rotamers. Boc-groups often display rotamers in NMR/TLC. Run TLC at a slightly elevated temperature or check NMR at 50°C.

  • Check 2: N-to-O Migration. If you exposed the product to acid, the Boc group on the methylamine arm might have migrated or cleaved.

  • Check 3: Urea byproduct. If using DCC, dicyclohexylurea (DCU) is notoriously difficult to remove completely and often streaks or spots on TLC.

Q3: The Boc group fell off during the reaction. Why? A: 1-[(Boc-amino)methyl]cyclopentanol contains a "gamma-amino alcohol" motif. While Boc is generally base-stable, strong Lewis acids (sometimes present as impurities in poor quality coupling reagents) can deprotect it. Ensure your DCM is acid-free (stabilized with amylene, not acid).

Decision Matrix: Choosing the Right Protocol

Use this logic flow to select your experimental condition.

Figure 2: Protocol selection based on substrate sensitivity and scale.

References

  • Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports. Tetrahedron Letters, 31(12), 1701-1704. Link

    • Establishes the MSNT/Me-Im method for hindered hydroxyls.
  • Neises, B., & Steglich, W. (1978).[1][2][3] Simple Method for the Esterification of Carboxylic Acids.[1][2][3][4] Angewandte Chemie International Edition, 17(7), 522-524.[1] Link

    • The foundational text for DMAP-catalyzed esterific
  • Benoiton, N. L. (2006).[6] Chemistry of Peptide Synthesis.[1][5] CRC Press.

    • Authoritative source on oxazolone mechanisms and racemiz

Sources

Optimization

Technical Guide: Isolation &amp; Workup of 1-[(Boc-amino)methyl]cyclopentanol

Topic: Workup Procedure for 1-[(Boc-amino)methyl]cyclopentanol Synthesis Content Type: Technical Support Guide & Troubleshooting FAQ Executive Summary 1-[(tert-Butoxycarbonylamino)methyl]cyclopentan-1-ol is a critical bu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup Procedure for 1-[(Boc-amino)methyl]cyclopentanol Synthesis Content Type: Technical Support Guide & Troubleshooting FAQ

Executive Summary

1-[(tert-Butoxycarbonylamino)methyl]cyclopentan-1-ol is a critical building block in the synthesis of peptidomimetics and Gabapentin analogs. Its synthesis typically involves the N-protection of 1-(aminomethyl)cyclopentanol using di-tert-butyl dicarbonate (Boc₂O ).

While the reaction itself is kinetically favorable, the workup is the primary failure point. The amphiphilic nature of the product (lipophilic Boc/cyclopentyl group vs. polar hydroxyl/carbamate) often leads to emulsion formation, incomplete removal of excess Boc₂O, or yield loss into the aqueous phase.

This guide provides a robust, self-validating workup protocol designed to maximize purity and yield, addressing common pitfalls like O-Boc formation and persistent emulsions .

Part 1: Workup Logic & Workflow (Visualized)

The following flowchart illustrates the critical decision nodes during the isolation process. It emphasizes the removal of specific impurities (excess amine, Boc₂O, and salts) at each stage.

WorkupWorkflow Start Reaction Mixture (Amine + Boc2O + Base) Quench Quench / Scavenge (Add DMAPA or Imidazole) Start->Quench Step 1: Scavenge excess Boc2O Evap Concentrate (Remove volatile solvents) Quench->Evap Step 2: Reduce volume Partition Partition (EtOAc + Dilute Acid) Evap->Partition Step 3: Redissolve AcidWash Acid Wash (0.5M HCl/Citric) Removes: Unreacted Amine, Scavenger-Boc Partition->AcidWash Org Layer BaseWash Base Wash (Sat. NaHCO3) Removes: Acidic byproducts AcidWash->BaseWash Org Layer BrineWash Brine Wash Removes: Water, breaks emulsions BaseWash->BrineWash Org Layer Dry Drying (Na2SO4) & Filtration BrineWash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Decision Purity Check (TLC/NMR) Concentrate->Decision Recryst Crystallization (Hexane/EtOAc) Decision->Recryst Solid/High Purity Column Flash Chromatography (SiO2) Decision->Column Oil/Impure Final Pure Product 1-[(Boc-amino)methyl]cyclopentanol Recryst->Final Column->Final

Figure 1: Strategic isolation workflow for N-Boc amino alcohols, prioritizing the chemical removal of excess reagents before physical separation.

Part 2: Troubleshooting & Optimization (Q&A)

Q1: I see residual Boc₂O in my NMR (1.5 ppm). How do I remove it without a column?

Diagnosis: Boc₂O is lipophilic and non-volatile, making it difficult to remove by simple extraction or evaporation. Solution: Implement a Chemical Scavenging Step before extraction.

  • The Fix: Add 0.5 equivalents (relative to excess Boc₂O) of N,N-dimethyl-1,3-propanediamine (DMAPA) or Imidazole to the reaction mixture 30 minutes before workup.

  • Mechanism: These nucleophilic amines react rapidly with Boc₂O to form basic ureas or carbamates.

  • Removal: During the subsequent dilute acid wash (0.5 M HCl or 10% Citric Acid) , these basic byproducts are protonated and partition quantitatively into the aqueous phase, leaving your neutral product in the organic layer.

Q2: Why is my yield low? I suspect product loss to the aqueous layer.

Diagnosis: The presence of both the hydroxyl group (-OH) and the carbamate (-NHBoc) gives the molecule moderate polarity. In standard extractions, it may partially dissolve in the aqueous phase. Solution: Increase Ionic Strength ("Salting Out").

  • The Fix: Saturate the aqueous phase with NaCl (solid) during the extraction.

  • Solvent Choice: Switch from Diethyl Ether to Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . EtOAc is generally preferred as it is polar enough to extract the alcohol but less likely to form stubborn emulsions than DCM in basic washes.

  • Protocol Adjustment: Re-extract the combined aqueous layers 2-3 times with fresh solvent.

Q3: I am getting a persistent emulsion during the base wash.

Diagnosis: Amino alcohols can act as surfactants. Rapid pH changes or vigorous shaking can stabilize emulsions. Solution: Gentle agitation and phase density modification.

  • The Fix: Do not shake the separatory funnel vigorously. Instead, invert it gently 20-30 times.

  • If stuck: Add a small amount of Methanol (breaks surface tension) or saturated Brine (increases density difference). Filtering the emulsion through a pad of Celite can also break the suspension physically.

Q4: Did I form the O-Boc side product?

Diagnosis: If you used DMAP (4-Dimethylaminopyridine) as a catalyst or a strong base, the tertiary hydroxyl group may have reacted to form a carbonate (O-Boc). Verification: Check IR or NMR.

  • N-Boc: Carbonyl stretch ~1690-1710 cm⁻¹.

  • O-Boc: Carbonyl stretch ~1740 cm⁻¹.

  • Prevention: Avoid DMAP. The amine is nucleophilic enough to react with Boc₂O without catalysis. Use mild bases like NaHCO₃ or Triethylamine (TEA) . If O-Boc forms, it can often be selectively hydrolyzed by treating the crude mixture with mild aqueous base (LiOH/MeOH) at room temperature, as carbonates are more labile than carbamates.

Part 3: Detailed Experimental Protocol

Target Compound: 1-[(tert-Butoxycarbonylamino)methyl]cyclopentan-1-ol Scale: 10 mmol basis

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
1-(Aminomethyl)cyclopentanol1.0Substrate
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.2Protecting Group
Triethylamine (TEA)1.5Base (Neutralizes HCl if salt used)
DMAPA (Optional)0.2Scavenger for excess Boc₂O
Ethyl Acetate (EtOAc)SolventExtraction
0.5 M Citric AcidWashAcidic Wash (Removes amines)
Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve 1-(aminomethyl)cyclopentanol (1.0 equiv) in THF/Water (1:1) or Dioxane/Water (1:1).

    • Add NaHCO₃ (2.0 equiv) or TEA (1.5 equiv).

    • Cool to 0°C. Add Boc₂O (1.1 equiv) dropwise (dissolved in a minimal amount of THF).

    • Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Stain: Ninhydrin for amine disappearance).

  • Quenching (Critical Step):

    • If TLC shows excess Boc₂O: Add DMAPA (0.2 equiv) and stir for 20 minutes. This converts residual Boc₂O into a water-soluble amine-derivative.

  • Extraction:

    • Concentrate the mixture under reduced pressure to remove most THF/Dioxane (organic solvents impede phase separation).

    • Dilute the aqueous residue with EtOAc (30 mL) and Water (10 mL) .

    • Separate layers.[7] Extract the aqueous layer 2x with EtOAc (20 mL).

  • Wash Sequence (The "Self-Cleaning" Cycle):

    • Wash 1 (Acidic): Wash combined organics with 0.5 M Citric Acid (or 0.5 M HCl) .

      • Purpose: Removes unreacted starting amine and the DMAPA-Boc scavenger adduct.

    • Wash 2 (Neutral/Brine): Wash with Water followed by Saturated Brine .

      • Purpose: Removes trapped acid and reduces water content in the organic phase.

  • Isolation:

    • Dry organic layer over Anhydrous Na₂SO₄ for 15 minutes.

    • Filter and concentrate in vacuo (Rotovap) at <40°C.

  • Purification:

    • The product is often obtained as a viscous oil that solidifies upon standing or cooling.

    • If impure: Recrystallize from Hexane/EtOAc or perform a short silica plug filtration eluting with Hexane:EtOAc (4:1 to 2:1) .

References

  • BenchChem.An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (General Boc protection protocols and workup logic).

  • Organic Chemistry Portal.Boc-Protected Amino Groups: Synthesis and Deprotection.

  • Santa Cruz Biotechnology.1-(Boc-amino)-1-aminomethyl cyclopentane Product Data.

  • ResearchGate (Community Discussion). How to remove excess Boc anhydride? (Practical scavenging techniques using amines/imidazole).[8]

Sources

Troubleshooting

byproduct identification in 1-[(Boc-amino)methyl]cyclopentanol synthesis

Ticket System ID: CHEMSUP-889949 Subject: Impurity Profiling & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary This technical guide addresses the synthesis of 1-[(...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: CHEMSUP-889949 Subject: Impurity Profiling & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This technical guide addresses the synthesis of 1-[(Boc-amino)methyl]cyclopentanol (CAS: 889949-09-1), a critical scaffold for peptidomimetics and CNS-active agents (e.g., Gabapentin analogs).[1] The standard industrial route involves a Henry Reaction (Nitroaldol) followed by Catalytic Hydrogenation and Boc-Protection .

Users frequently encounter three specific impurity classes: Dehydrated Nitroalkenes , Secondary Amine Dimers , and O-Boc Carbonates .[1] This guide provides mechanistic insights, spectral identification markers, and self-validating protocols to eliminate these byproducts.[1]

Module 1: The Henry Reaction (Nitroaldol Step)

Ticket #104: "My crude NMR shows a triplet at 6.0 ppm and yield is lower than expected."

Diagnosis: Dehydration to Nitroalkene

The reaction between cyclopentanone and nitromethane is reversible. Under thermodynamic control or excessive heating, the


-nitroalcohol undergoes elimination of water to form 1-(nitromethyl)cyclopent-1-ene .[1]

Mechanistic Pathway:

  • Desired: Base deprotonates nitromethane

    
     Attack on ketone 
    
    
    
    1-(nitromethyl)cyclopentanol.
  • Impurity:

    
    -elimination of the tertiary -OH group (favored by high T and strong base).
    

Troubleshooting Guide:

Parameter Recommendation Scientific Rationale
Base Selection Use TBAF or KOtBu (catalytic) Fluoride sources (TBAF) promote the Henry reaction under mild conditions, minimizing elimination energy barriers.[1]
Temperature Maintain 0°C to 20°C Elimination is endothermic; keeping T low kinetically traps the alcohol.

| Solvent | THF or EtOH | Avoid non-polar solvents that destabilize the polar transition state of the aldol addition. |

Identification (Spectral Markers):

  • Target (Alcohol):

    
    C NMR quaternary carbon at ~80 ppm.
    
  • Impurity (Alkene):

    
    H NMR vinylic proton at ~5.8–6.1 ppm; 
    
    
    
    C NMR signals at ~130–140 ppm.[1]
Module 2: Catalytic Hydrogenation (Reduction Step)

Ticket #209: "Mass spec shows a large M+ peak at 396 instead of the expected amine."

Diagnosis: Dimerization (Secondary Amine Formation)

During the reduction of the nitro group to the amine, an intermediate imine (or nitroso species) is formed.[1] The newly formed primary amine can attack this imine to form a secondary amine "dimer."

Mechanism:




[1]

Troubleshooting Guide:

Parameter Recommendation Scientific Rationale

| Additive | Add Ammonia (NH


)  or Acetic Acid  | NH

competes with the product amine for the imine intermediate, suppressing dimerization.[1] | | Catalyst | Raney Nickel or Pd/C | Raney Ni is often superior for nitro-to-amine reductions in preventing condensation side reactions. | | Pressure | High Pressure (>50 psi) | Faster hydrogenation kinetics reduce the lifetime of the reactive imine intermediate.[1] |
Module 3: Boc Protection

Ticket #315: "I have two carbonyl peaks in IR (1690 cm


 and 1740 cm

). Is my product pure?"
Diagnosis: O-Boc vs. N-Boc Selectivity

The target molecule contains both a primary amine and a tertiary alcohol. While amines are more nucleophilic, the tertiary alcohol can react with


 to form a carbonate (O-Boc) , especially if DMAP (4-Dimethylaminopyridine) is used as a catalyst.[1]

Troubleshooting Guide:

  • The Fix: Do NOT use DMAP. The primary amine is sufficiently nucleophilic to react with

    
     in mild base (NaHCO
    
    
    
    ) or even without base in MeOH.
  • Removal: If O-Boc forms, treat the crude mixture with mild aqueous base (LiOH/THF) or K

    
    CO
    
    
    
    /MeOH.[1] The carbonate hydrolyzes much faster than the carbamate (N-Boc).[1]

Identification (Spectral Markers):

  • N-Boc (Desired): IR

    
     ~1690–1710 cm
    
    
    
    .[1]
  • O-Boc (Impurity): IR

    
     ~1735–1745 cm
    
    
    
    (Carbonate stretch).[1]
Visual Logic: Pathway & Troubleshooting

G Start Cyclopentanone + Nitromethane NitroAldol 1-(Nitromethyl) cyclopentanol Start->NitroAldol Base (TBAF) Impurity_Alkene Impurity: Nitroalkene (Dehydration) NitroAldol->Impurity_Alkene High T / Strong Base Amine 1-(Aminomethyl) cyclopentanol NitroAldol->Amine H2 / Raney Ni Impurity_Dimer Impurity: Dimer (Sec. Amine) NitroAldol->Impurity_Dimer Low H2 Pressure No NH3 Final 1-[(Boc-amino) methyl]cyclopentanol Amine->Final Boc2O / No DMAP Impurity_OBoc Impurity: O-Boc Carbonate Amine->Impurity_OBoc Boc2O + DMAP

Caption: Synthetic pathway map highlighting critical divergence points where impurities (Red) form due to unoptimized conditions.[1]

Optimized Experimental Protocol

Step 1: Henry Reaction (High Fidelity) [1]

  • Dissolve cyclopentanone (1.0 eq) and nitromethane (1.5 eq) in THF.

  • Add TBAF (1.0 M in THF, 0.1 eq) dropwise at 0°C .

  • Stir at 20°C for 4 hours. Monitor by TLC (stain with KMnO

    
    ).
    
  • Quench: Add saturated aqueous NH

    
    Cl. Extract with EtOAc.
    
  • QC Check:

    
    H NMR should show NO alkene protons (5.5–6.5 ppm).
    

Step 2: Hydrogenation (Dimer Suppression) [1]

  • Dissolve nitro-alcohol in MeOH.

  • Add Raney Nickel (10 wt%) (Caution: Pyrophoric).

  • Critical: Add 7N NH

    
     in MeOH (2.0 eq)  to suppress dimerization.
    
  • Hydrogenate at 50 psi for 12 hours.

  • Filter through Celite.

Step 3: Boc Protection (Chemoselective) [1]

  • Resuspend crude amine in DCM/H

    
    O (1:1).
    
  • Add NaHCO

    
     (2.0 eq) and 
    
    
    
    (1.1 eq).
  • Do NOT add DMAP.

  • Stir vigorously for 4 hours.

  • Purification: If O-Boc is suspected (IR check), stir the crude residue in K

    
    CO
    
    
    
    /MeOH for 30 mins before final column chromatography.
References
  • Henry Reaction Mechanisms & Catalysis

    • Luzzio, F. A. (2006).[1][2] "Radical-induced cyclopentannulation of Henry (nitroaldol)-derived intermediates." Journal of Organic Chemistry. Link

    • Note: Discusses the stability of nitro-alcohol intermediates and dehydr
  • Boc Protection Selectivity

    • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1][3] "Catalyst-free N-tert-butyloxycarbonylation of amines in water." Organic Letters. Link[1]

    • Note: Validates the protocol for N-Boc formation without DMAP to avoid O-Boc side reactions.
  • Reduction & Dimerization

    • Gomez, S., et al. (2002).[1] "Hydrogenation of Nitro Compounds." Advanced Synthesis & Catalysis.

    • Context: General reference for the suppression of secondary amines using ammonia during hydrogen
  • Target Molecule Data

    • Sigma-Aldrich Product Sheet: "1-(Boc-amino)-1-aminomethyl cyclopentane."[1] Link

    • Note: Provides baseline physical property data for verification.

Sources

Optimization

optimizing temperature for Boc deprotection of hindered amino alcohols

Technical Support Center: Boc Deprotection of Hindered Amino Alcohols The Core Directive: Thermodynamics vs. Kinetics In the deprotection of hindered -Boc amino alcohols, you are fighting a two-front war.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc Deprotection of Hindered Amino Alcohols

The Core Directive: Thermodynamics vs. Kinetics

In the deprotection of hindered


-Boc amino alcohols, you are fighting a two-front war.
  • Steric Hindrance: The bulky substituents near the nitrogen atom obstruct the protonation of the carbamate carbonyl and the subsequent fragmentation. This increases the activation energy (

    
    ), often requiring higher temperatures or stronger acids to drive the reaction to completion.
    
  • Nucleophilic Sensitivity: The free hydroxyl group (-OH) on your substrate is a "cation trap." As the Boc group fragments, it generates a tert-butyl cation (

    
    ).[1][2] In an unhindered system, this gasifies as isobutylene. In a hindered, slow reaction, the 
    
    
    
    lingers in the solvent cage and alkylates the hydroxyl group, forming a chemically robust
    
    
    ether.

The Golden Rule: Temperature elevation is permissible only if the "Cation Scavenging Capacity" exceeds the rate of cation generation. Heating a hindered amino alcohol without scavengers guarantees side-product formation.

The Temperature-Selectivity Matrix

Use this matrix to select your starting conditions based on steric bulk and substrate sensitivity.

Substrate TypeSteric HindranceRec.[2][3][4] TemperatureAcid SystemScavenger LoadRisk Factor
Type A Low (Linear/Primary)0°C

RT
TFA / DCM (1:2)None/LowLow
Type B Med (Secondary/Cyclic)RT4M HCl / DioxaneMed (2-5 eq)Med (O-alkylation)
Type C High (Tertiary/Quaternary)35°C - 45°CNeat TFA or H₂SO₄/MeCNHigh (10+ eq)High (Elimination)
Type D Extreme + Sensitive0°C (Long duration)TMSOTf / 2,6-LutidineMax (Silanes)Very High

Troubleshooting Guides (Q&A)

Issue 1: The "Stalled" Reaction

Symptom: LCMS shows 40% starting material remaining after 4 hours. Adding more acid doesn't help. Diagnosis: The reaction has reached a "steric wall." The protonation equilibrium is unfavorable, or the isobutylene is not escaping, creating a local equilibrium that favors recombination. The Fix:

  • Do NOT boil it yet. High heat leads to degradation (Retro-Aldol or elimination).

  • Switch Solvent: Change from DCM to 1,4-Dioxane . Dioxane coordinates the proton less strongly than esters/ethers but allows higher acid concentration.

  • The "Scavenger Push": Add Triethylsilane (TES) . It acts as an irreversible sink for the

    
     cation, shifting the equilibrium forward by Le Chatelier’s principle.
    
  • Protocol: 4M HCl in Dioxane + 5 eq TES at 30°C.

Issue 2: The "Immortal" Impurity (+56 Mass)

Symptom: Product peak appears, but a new peak with Mass = [Product + 56] grows over time. Diagnosis: You have formed the


 ether. The 

cation attacked your free alcohol. This ether is acid-stable and extremely difficult to remove. The Fix:
  • Prevention is the only cure. Once formed, it requires harsh conditions (neat TFA, reflux) to cleave, which usually destroys amino alcohols.

  • Scavenger Cocktail: You must use a "Soft" scavenger.

    • Standard: Water (2.5% v/v).

    • Advanced: 1,3-Dimethoxybenzene or Thioanisole.

  • Temperature Control: Lower the temperature to 0°C. The rate of cation escape (isobutylene gas formation) vs. alkylation is better at lower temperatures in the presence of water.

Issue 3: Loss of Stereochemistry (Oxazolidinone Formation)

Symptom: Correct mass, but retention time shift or diastereomeric mixture. Diagnosis: Intramolecular cyclization.[5] The carbamate oxygen attacked the activated alcohol (or vice versa) before decarboxylation, or


 migration occurred.
The Fix: 
  • Avoid Lewis Acids: Do not use

    
     or 
    
    
    
    for deprotection; they promote cyclization.
  • Water is Key: Ensure at least 1-2% water is present in the TFA. Water hydrolyzes the intermediate carbamic acid rapidly, preventing cyclization.

Detailed Protocols

Protocol A: The "Scavenger Shield" (Recommended for Hindered Substrates)

Use this when standard TFA/DCM fails or yields impurities.

  • Preparation: Dissolve 1.0 mmol of substrate in 2.0 mL of DCM (or Dioxane if very hindered).

  • Scavenger Addition: Add Triethylsilane (TES) (5.0 - 10.0 mmol, 5-10 eq).

    • Why? TES is a hydride donor that instantly quenches the

      
       cation to isobutane (gas), preventing it from reacting with the alcohol.
      
  • Acid Addition: Cool to 0°C. Add 2.0 mL TFA dropwise.

  • Temperature Ramp:

    • Stir at 0°C for 15 mins.

    • Warm to Room Temperature (20-25°C).

    • Only if incomplete after 4h: Heat to 35°C.

  • Workup: Concentrate under reduced pressure. Azeotrope with toluene (

    
    ) to remove TFA salts.
    
Protocol B: The "Anhydrous Power" (For Extremely Hindered/Unreactive)

Use this for quaternary centers where TFA is too weak.

  • Reagent: 4M HCl in 1,4-Dioxane (Commercial or freshly prepared).

  • Additives: Add 5 eq Thioanisole (Scavenger).

  • Execution: React at RT. If stalled, increase T to 40°C.

  • Note: HCl cleaves Boc faster than TFA due to the smaller size of the proton/counter-ion pair, allowing better penetration of the steric shield.

Visualizing the Pathway

Diagram 1: The Fork in the Road (Mechanism & Side Reactions)

This diagram illustrates why the


-alkylation side reaction competes with deprotection and how scavengers intervene.

BocDeprotection Start N-Boc Amino Alcohol Protonation Protonated Intermediate Start->Protonation H+ Frag Fragmentation Protonation->Frag Slow (Hindered) Cation t-Butyl Cation (t-Bu+) Frag->Cation Generates Product Desired Amino Alcohol (Salt Form) Frag->Product -CO2 SideProd O-t-Butyl Ether (Impurity) Cation->SideProd Attacks OH group (No Scavenger) Gas Isobutylene (Gas) Cation->Gas Elimination (-H+) Scavenged Quenched Scavenger (e.g., t-Bu-TES) Cation->Scavenged + Scavenger (TES)

Caption: The critical divergence point is the fate of the t-Butyl cation. Without scavengers, it attacks the intramolecular hydroxyl group.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Start: Hindered Substrate Q1 Is the Alcohol Secondary/Tertiary? Start->Q1 PathA Yes (High Sterics) Q1->PathA PathB No (Primary) Q1->PathB Action1 Use HCl/Dioxane + Thioanisole PathA->Action1 Action2 Use TFA/DCM + TES PathB->Action2 Check Check LCMS @ 2h Action1->Check Action2->Check Result1 Stalled (>50% SM) Check->Result1 Result2 Impurity (+56 mass) Check->Result2 Fix1 Increase T to 35°C Add more Scavenger Result1->Fix1 Fix2 RESTART: Lower T to 0°C Switch to H2SO4/MeCN Result2->Fix2

Caption: Workflow for selecting reagents and correcting course based on intermediate LCMS data.

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[6] International Journal of Peptide and Protein Research, 1978.[6] Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Standard Reference Text).

  • Han, G., et al. "Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions." Journal of Organic Chemistry, 2019. Link

  • Kotsuki, H., et al. "High-pressure organic chemistry. Part 23. Silica gel-catalyzed deprotection of N-Boc amines under high pressure." Tetrahedron Letters, 1999. (Context on non-acidic methods).

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-[(Boc-amino)methyl]cyclopentanol

Welcome to the technical support center for the synthesis of 1-[(Boc-amino)methyl]cyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and que...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[(Boc-amino)methyl]cyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to this synthesis, with a particular focus on the critical role of reagent purity.

Introduction

The synthesis of 1-[(Boc-amino)methyl]cyclopentanol is a key process in the development of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The purity of the final product is paramount, and this is intrinsically linked to the quality of the starting materials and reagents used throughout the synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and ensure high-purity outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-[(Boc-amino)methyl]cyclopentanol, with a focus on problems stemming from reagent impurity.

Issue 1: Low Yield of the Final Product

A diminished yield is a common problem that can often be traced back to the purity of the starting materials and reagents.

Possible Causes & Solutions:

  • Impure Cyclopentanone: The presence of water or other reactive impurities in cyclopentanone can quench the organometallic reagent (e.g., Grignard or organolithium) leading to lower yields.

    • Solution: Purify the cyclopentanone before use. Distillation is an effective method. For larger scale purifications, fractional distillation under reduced pressure can be employed.[1] Alternatively, treating crude cyclopentanone with a small proportion of syrupy phosphoric acid followed by distillation can also yield a purified product.[2]

  • Low-Quality Boc-Glycine: Impurities in Boc-glycine can interfere with the reaction. The purity of commercially available Boc-glycine can vary, so it's crucial to use a high-purity grade (≥98%).[3]

    • Solution: Use Boc-glycine from a reputable supplier with a certificate of analysis (CoA) indicating high purity (e.g., ≥99%).[4] If purity is questionable, recrystallization may be necessary.

  • Decomposition of Organometallic Reagent: Grignard and organolithium reagents are highly reactive and sensitive to moisture and air.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The quality of the magnesium for Grignard reagent formation is also important, as a passivating oxide layer can affect the reaction.[5]

Issue 2: Presence of Significant Impurities in the Final Product

The formation of byproducts is a clear indicator of potential issues with reagent purity or reaction conditions.

Possible Causes & Solutions:

  • Side Reactions from Impure Starting Materials: Impurities in cyclopentanone can lead to the formation of undesired side products.

    • Solution: As mentioned previously, purify cyclopentanone by distillation.[1][6][7] Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the purity of the starting material.[1]

  • Incomplete Reaction: If the reaction does not go to completion, unreacted starting materials will contaminate the final product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Ensure the stoichiometry of the reagents is correct. In some cases, a slight excess of the organometallic reagent may be necessary to drive the reaction to completion.

  • Formation of a Tertiary Carbinol: In reactions like the Kulinkovich reaction, using more than two equivalents of the Grignard reagent can lead to the formation of a tertiary carbinol byproduct.[8]

    • Solution: Carefully control the stoichiometry of the Grignard reagent.

Issue 3: Oily Product Instead of a Crystalline Solid

The physical state of the final product can be an indicator of its purity. An oily product often suggests the presence of impurities that inhibit crystallization.[1]

Possible Causes & Solutions:

  • Residual Solvents or Reagents: Incomplete removal of solvents or unreacted starting materials can result in an oily product.

    • Solution: Ensure the product is thoroughly dried under vacuum. If impurities are suspected, purification by column chromatography is recommended.[1]

  • Presence of Byproducts: The formation of side products can lower the melting point of the desired compound and prevent crystallization.

    • Solution: Purify the product using column chromatography on silica gel.[1] A typical eluent system for similar compounds is an ethyl acetate/hexane mixture.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity for the starting materials?

A1: For optimal results, it is highly recommended to use starting materials with the highest possible purity.

ReagentRecommended PurityAnalytical Techniques for Purity Assessment
Cyclopentanone≥99%GC-MS, NMR[1]
Boc-Glycine≥98% (HPLC)[3]HPLC, ¹H NMR, Mass Spectrometry[9]
Grignard/Organolithium ReagentsUse freshly prepared or titrated solutionsTitration (for organolithium reagents)

Q2: How should I store my reagents to maintain their purity?

A2: Proper storage is crucial for preventing degradation and contamination.

  • Cyclopentanone: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Boc-Glycine: Store refrigerated (2°C to 8°C) and desiccated, protected from light.[10] Some suppliers recommend storage at -20°C for long-term stability.[11]

  • Organometallic Reagents: These are typically handled as solutions in anhydrous solvents like diethyl ether or tetrahydrofuran (THF) and should be stored under an inert atmosphere.[12]

Q3: What are the key reaction steps where reagent purity is most critical?

A3: The purity of reagents is critical in all steps, but particularly in the carbon-carbon bond-forming step involving the organometallic reagent. Any protic impurities (like water or alcohols) in the cyclopentanone or solvent will quench the highly basic Grignard or organolithium reagent, leading to a significant decrease in yield.[12]

Q4: Can I use technical grade solvents for this synthesis?

A4: It is strongly advised to use anhydrous, high-purity solvents, especially for reactions involving organometallic reagents. Technical grade solvents often contain water and other impurities that can interfere with the reaction.

Experimental Protocols

Protocol 1: Purification of Cyclopentanone by Distillation
  • Set up a simple distillation apparatus.

  • Add the crude cyclopentanone to the distillation flask along with a few boiling chips.

  • Heat the flask gently.

  • Collect the fraction that boils at 129-131°C.[6]

Protocol 2: General Procedure for Grignard Reaction

This is a general guideline and may need to be optimized for your specific reaction conditions.

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Prepare the Grignard reagent from magnesium turnings and the appropriate alkyl or aryl halide in anhydrous ether or THF.

  • In a separate flask, dissolve the Boc-protected aminonitrile in anhydrous THF.

  • Cool the aminonitrile solution to 0°C in an ice bath.

  • Slowly add the Grignard reagent to the aminonitrile solution with stirring.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Assess Reagent Purity Start->Check_Reagents Check_Conditions Verify Reaction Conditions Start->Check_Conditions Purify_Cyclopentanone Purify Cyclopentanone (e.g., Distillation) Check_Reagents->Purify_Cyclopentanone Use_High_Purity_Boc_Glycine Use High-Purity Boc-Glycine (≥98%) Check_Reagents->Use_High_Purity_Boc_Glycine Anhydrous_Conditions Ensure Anhydrous Conditions & Inert Atmosphere Check_Conditions->Anhydrous_Conditions Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Conditions->Optimize_Stoichiometry Monitor_Reaction Monitor Reaction (TLC) Check_Conditions->Monitor_Reaction Successful_Synthesis Improved Yield Purify_Cyclopentanone->Successful_Synthesis Use_High_Purity_Boc_Glycine->Successful_Synthesis Anhydrous_Conditions->Successful_Synthesis Optimize_Stoichiometry->Successful_Synthesis Monitor_Reaction->Successful_Synthesis

Caption: Troubleshooting workflow for low yield.

Key Reagent Purity Checks

Reagent_Purity_Checks cluster_cyclopentanone Cyclopentanone cluster_boc_glycine Boc-Glycine cluster_solvents Solvents (e.g., THF, Ether) CP_Purity Purity ≥99% CP_Analysis GC-MS, NMR CP_Purity->CP_Analysis Verify by BG_Purity Purity ≥98% BG_Analysis HPLC, NMR, MS BG_Purity->BG_Analysis Verify by S_Purity Anhydrous S_Analysis Karl Fischer Titration S_Purity->S_Analysis Verify by

Caption: Key reagent purity checkpoints.

References

  • Google Patents. (n.d.). CN111662170B - The purification method of cyclopentanone.
  • Google Patents. (n.d.). US2513534A - Purification of cyclopentanone.
  • Advent Chembio. (n.d.). Boc-(Gly)₄-OH Peptide Standard. Retrieved from [Link]

  • Eureka. (2016, May 18). Method for preparing cyclopentanone by using cyclopentene as raw material. Retrieved from [Link]

  • Google Patents. (n.d.). DE10308488A1 - Process for the preparation and purification of cyclopentanone.
  • Fisher Scientific. (n.d.). BOC-Glycine, 99+% 10 g. Retrieved from [Link]

  • ChemProc. (2025, February 20). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Retrieved from [Link]

  • ResearchGate. (2021, October). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]

  • National Institutes of Health. (2012, January 17). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Retrieved from [Link]

  • IDEALS - Illinois. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023, April 15). A Review on Grignard Reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for BOC amine formation under mild reaction conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • Google Patents. (n.d.). US7635717B2 - Process for the preparation of amino methyl cyclo alkane acetic acids.
  • PubMed. (2002, November 1). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Analytical Methods for Monitoring 1-[(Boc-amino)methyl]cyclopentanol Reactions

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in reactions involving 1-[(Boc-amino)methyl]cy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in reactions involving 1-[(Boc-amino)methyl]cyclopentanol. The following sections provide in-depth analytical methodologies, troubleshooting guides, and frequently asked questions to ensure robust and reliable reaction monitoring.

Introduction: The Importance of Reaction Monitoring

1-[(Boc-amino)methyl]cyclopentanol is a valuable building block in medicinal chemistry and organic synthesis. Its utility lies in the strategic use of the tert-butyloxycarbonyl (Boc) protecting group, which masks the primary amine's reactivity, allowing for transformations elsewhere in a molecule. The two most critical reactions involving this compound are its formation (N-Boc protection) and the subsequent removal of the Boc group (N-Boc deprotection) to reveal the free amine.

Effective reaction monitoring is paramount to ensure complete conversion, minimize side-product formation, and optimize reaction conditions, ultimately leading to higher yields and purity. This guide focuses on the practical application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

Core Reactions & Monitoring Strategies
Reaction 1: N-Boc Protection of 1-(Aminomethyl)cyclopentanol

This reaction involves treating 1-(aminomethyl)cyclopentanol with di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a base, to yield the target compound.[1][2]

  • Goal: Monitor the consumption of the starting amine and the formation of the N-Boc protected product.

  • Key Challenge: The starting amine and the product have significantly different polarities. The product is much less polar.

Reaction 2: N-Boc Deprotection

This reaction involves treating 1-[(Boc-amino)methyl]cyclopentanol with a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc group and generate the corresponding ammonium salt.[1][3]

  • Goal: Monitor the disappearance of the Boc-protected starting material and the formation of the highly polar amine product.

  • Key Challenge: The product is a salt and highly polar, which can lead to streaking on TLC plates and requires specific chromatographic conditions. A critical side reaction to be aware of is the formation of a reactive tert-butyl cation, which can lead to alkylation of other nucleophilic species present in the reaction mixture.[4][5]

Analytical Methodologies: Protocols & Interpretation

This section provides detailed protocols for the most common and effective analytical techniques.

3.1 Thin-Layer Chromatography (TLC)

TLC is the fastest and most cost-effective method for qualitatively monitoring reaction progress.[6] It allows for a rapid assessment of the presence of starting materials, products, and major byproducts.

  • Plate Preparation: Use silica gel 60 F254 plates.[7] With a pencil, gently draw a baseline about 1 cm from the bottom edge.

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM, Ethyl Acetate, or Methanol). Prepare separate dilute solutions of your starting material(s) for comparison.

  • Spotting: Using a capillary tube, spot the plate as follows:

    • Lane 1 (SM): Starting Material (e.g., 1-(aminomethyl)cyclopentanol for protection, or the Boc-protected compound for deprotection).

    • Lane 2 (Co): A co-spot. Apply the starting material first, let it dry, then apply the reaction mixture directly on top of the same spot. This helps to confirm the identity of the starting material spot in the reaction lane.

    • Lane 3 (RXN): The reaction mixture.

  • Development: Place the TLC plate in a chamber saturated with the mobile phase vapor. A common mobile phase for these compounds is a mixture of a non-polar and a polar solvent.

    • For Boc Protection: Start with 30-50% Ethyl Acetate in Hexanes. The product will have a higher Rf value than the starting amine.

    • For Boc Deprotection: Start with 10-20% Methanol in Dichloromethane (DCM). To prevent streaking of the product amine, add 0.5% triethylamine (Et₃N) to the mobile phase.[6] The product will have a much lower Rf (often staying at the baseline) than the less polar Boc-protected starting material.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp (254 nm). While the target molecules themselves are not strongly UV-active, this step is good practice for detecting UV-active impurities.

    • Ninhydrin Stain: This is the primary visualization method. Dip the plate in a ninhydrin solution (0.2% w/v in ethanol or butanol) and gently heat with a heat gun.[8][9]

      • Free amines (like the starting material in a protection reaction or the product in a deprotection) will appear as pink or purple spots.[9]

      • Boc-protected amines will not stain initially. However, upon strong heating, the Boc group can thermally cleave, revealing the amine which then reacts with ninhydrin to form a colored spot.[6][9] This is a crucial trick for visualizing the starting material in a deprotection reaction.

ReactionAnalyteExpected RfNinhydrin Staining (with heating)
Boc Protection 1-(Aminomethyl)cyclopentanol (SM)Low (e.g., 0.1-0.2)Strong Purple/Pink
1-[(Boc-amino)methyl]cyclopentanol (Product)High (e.g., 0.6-0.8)Faint color, or develops upon strong heating
Boc Deprotection 1-[(Boc-amino)methyl]cyclopentanol (SM)High (e.g., 0.7-0.9)Faint color, or develops upon strong heating
1-(Aminomethyl)cyclopentanol Salt (Product)Very Low (baseline)Strong Purple/Pink
3.2 High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique ideal for quantitative analysis, purity assessment, and separating closely related impurities.[8] A reverse-phase method is typically employed.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.[8] Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or 220 nm (for the carbamate and amide bonds).[8]

    • Column Temperature: 30 °C

Time (minutes)% Solvent A (Water/TFA)% Solvent B (ACN/TFA)
0.0955
20.0595
25.0595
25.1955
30.0955
  • In a Boc protection reaction, the less polar product, 1-[(Boc-amino)methyl]cyclopentanol, will have a longer retention time than the polar starting amine.

  • In a Boc deprotection reaction, the highly polar product amine salt will have a shorter retention time than the Boc-protected starting material. The reaction is complete when the peak corresponding to the starting material is gone.

3.3 NMR Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

  • ¹H NMR:

    • Boc-Protected Compound: Look for a characteristic, large singlet integrating to 9 protons around δ 1.4-1.5 ppm , corresponding to the tert-butyl group of the Boc moiety.[10][11]

    • Deprotection Product: The large singlet at ~1.4 ppm will be absent . The protons on the cyclopentane ring and the aminomethyl group will likely shift downfield due to the formation of the ammonium salt.

  • ¹³C NMR:

    • Boc-Protected Compound: Expect signals for the quaternary carbon of the tert-butyl group around δ 79-80 ppm and the carbamate carbonyl carbon around δ 155-156 ppm .[11] The methyl carbons of the Boc group appear around δ 28 ppm .

    • Deprotection Product: The signals at ~28, ~80, and ~156 ppm will be absent .

3.4 Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the product.

  • Expected Mass:

    • 1-[(Boc-amino)methyl]cyclopentanol: C₁₁H₂₂N₂O₂ has a molecular weight of 214.30 g/mol . In ESI+ mode, look for the [M+H]⁺ ion at m/z 215.3.

    • 1-(Aminomethyl)cyclopentanol: C₆H₁₃NO has a molecular weight of 115.17 g/mol . In ESI+ mode, look for the [M+H]⁺ ion at m/z 116.2.

  • Important Caveat: The Boc group is notoriously labile under many MS ionization conditions.[12] It is very common for the Boc group to fragment, meaning the parent molecular ion [M+H]⁺ may be weak or entirely absent.[13][14] Often, a prominent peak will be observed corresponding to the loss of the Boc group ([M-Boc+H]⁺ at m/z 116.2) or loss of isobutene from the protonated molecule ([M+H-56]⁺ at m/z 159.2). Do not mistake this fragmentation for an incomplete deprotection reaction.

Visual Workflow and Troubleshooting Diagrams

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation & Decision prep 1. Prepare Reaction Sample (Dilute aliquot) spot 2. Prepare TLC Plate (SM, Co-spot, RXN) prep->spot hplc 3. (Optional) Run HPLC prep->hplc tlc 3. Run & Develop TLC spot->tlc interpret 4. Visualize & Interpret Results tlc->interpret hplc->interpret decision 5. Make Decision interpret->decision complete Proceed to Work-up decision->complete Reaction Complete? incomplete Continue Reaction or Troubleshoot decision->incomplete Incomplete or Side Products?

Caption: General workflow for monitoring chemical reactions.

Troubleshooting_Guide cluster_tlc TLC Issues cluster_hplc HPLC/MS Issues cluster_reaction Reaction Progress Issues start Unexpected Analytical Result tlc_streak Streaking Spots? start->tlc_streak hplc_peaks Broad/Tailing Peaks? start->hplc_peaks ms_no_ion No [M+H]+ in MS? start->ms_no_ion rxn_stalled Reaction Stalled? (SM remains) start->rxn_stalled sol_streak Solution: Add Et3N (for amines) or AcOH (for acids) to eluent. tlc_streak->sol_streak Cause: Amine/Acid tlc_no_spot No Spots Visible? tlc_rf_bad Rfs too high/low? sol_hplc Solution: Check pH of mobile phase. Ensure sample is fully dissolved. hplc_peaks->sol_hplc Cause: Poor chromatography sol_ms Solution: Look for characteristic fragments ([M-Boc+H]+ or [M+H-56]+). This is normal. ms_no_ion->sol_ms Cause: Boc group lability rxn_side Unknown Spots/Peaks? rxn_stalled->rxn_side sol_stalled Solution: Add more reagent. Increase temperature. Check reagent quality. rxn_stalled->sol_stalled Cause: Insufficient reagent, low temp, deactivation

Caption: Decision tree for troubleshooting common analytical issues.

Troubleshooting Guide
SymptomPossible Cause(s)Recommended Solution(s)
TLC shows a long streak from the baseline (especially during deprotection). The product amine salt is highly polar and interacts strongly with the acidic silica gel.Add a small amount (0.5-1%) of a base like triethylamine (Et₃N) or ammonium hydroxide to your TLC mobile phase to neutralize the silica surface and improve spot shape.[6]
I can't see the Boc-protected starting material on the TLC plate. 1. The compound is not UV active. 2. The ninhydrin stain was not heated sufficiently.1. Rely on a chemical stain. 2. After dipping in ninhydrin, heat the plate firmly with a heat gun until colors develop. The heat is required to thermally cleave the Boc group, which then allows the liberated amine to react with the stain.[6][9]
The reaction seems stalled; TLC/HPLC shows both starting material and product with no change over time. 1. Insufficient reagent (e.g., (Boc)₂O or TFA). 2. Reaction temperature is too low. 3. Deactivated reagent.1. Add another portion of the limiting reagent. 2. Increase the reaction temperature if the protocol allows. 3. Use a fresh bottle of reagent, especially for (Boc)₂O which can degrade.
My mass spectrum does not show the expected [M+H]⁺ ion for the Boc-protected product. The Boc group is highly labile in the mass spectrometer and readily fragments. This is expected behavior.Do not assume the reaction failed. Look for characteristic fragment ions, such as [M+H - 56] (loss of isobutene) or [M+H - 100] (loss of the entire Boc group).[14] The presence of these fragments is strong evidence for your product.
My deprotection reaction is complete by TLC, but the yield is low after work-up. The product amine salt may be partially soluble in the organic solvents used for extraction, or it may have precipitated and been lost during transfers.During work-up, after removing the acid (e.g., TFA), ensure the aqueous layer is made basic (pH > 10) to convert the ammonium salt to the free amine. The free amine is much more soluble in organic solvents like DCM or Ethyl Acetate, allowing for efficient extraction.
Frequently Asked Questions (FAQs)

Q1: Which analytical method is best for my needs? A: Use TLC for rapid, frequent checks on reaction progress (e.g., every 15-30 minutes). It's qualitative but fast. Use HPLC for a definitive, quantitative assessment of reaction completion and to determine the purity of the final product. Use NMR and MS to confirm the structure and mass of your final, isolated product.

Q2: How do I choose the best TLC mobile phase? A: The goal is to have the Rf of your compound of interest be between 0.2 and 0.4 for optimal separation. Start with a solvent system recommended in a similar procedure. If your spots are too low (low Rf), increase the polarity of the mobile phase (e.g., add more Ethyl Acetate or Methanol). If they are too high (high Rf), decrease the polarity (e.g., add more Hexanes or DCM).[6]

Q3: Why is TFA used in the HPLC mobile phase? A: TFA serves two purposes. First, it acidifies the mobile phase, which ensures that any amine groups are protonated and any carboxylic acid groups are not deprotonated. This leads to sharper, more symmetrical peak shapes. Second, it acts as an ion-pairing agent, which can improve the retention and resolution of polar, basic compounds on a C18 column.

Q4: Can I use GC-MS to analyze my Boc-protected compound? A: It is generally not recommended. The Boc group is thermally labile and will likely cleave in the hot GC injection port, meaning you will be analyzing the deprotected amine, not your actual compound.[14] This can be misleading. LC-MS is the preferred method.

Q5: My Boc-protection reaction is sluggish. What can I do? A: Besides checking your reagents and adding more (Boc)₂O, ensure your base is appropriate. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common.[1] Sometimes, switching to a solvent like THF or Dioxane can improve solubility and reaction rates.[10]

References
  • Gao, J., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Moser, A. (2026). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

  • Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]

  • VanVeller, B. (n.d.). How to TLC (Thin Layer Chromatography). VanVeller Lab Resources, Department of Chemistry. Retrieved from [Link]

  • Saito, T., et al. (2016). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. PMC. Retrieved from [Link]

  • Kamal, A., et al. (2012). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. SciSpace. Retrieved from [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Zarei, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of the Boc-protected amine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Assignment of 1-[(Boc-amino)methyl]cyclopentanol: A Comparative Guide to X-Ray Diffraction vs. Spectroscopic Methods

Executive Summary: The Structural Ambiguity In the development of constrained peptide mimetics and neuroactive agents, 1-[(Boc-amino)methyl]cyclopentanol represents a critical building block. While its connectivity is re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity

In the development of constrained peptide mimetics and neuroactive agents, 1-[(Boc-amino)methyl]cyclopentanol represents a critical building block. While its connectivity is readily established via standard 1D-NMR, the geminal disubstitution on the cyclopentane ring introduces steric strain that dictates its 3D conformation—a property invisible to standard spectroscopy.

This guide objectively compares the efficacy of Nuclear Magnetic Resonance (NMR) against Single Crystal X-Ray Diffraction (SC-XRD) for validating this specific scaffold. We provide a field-proven crystallization protocol and a self-validating workflow to transition from "assumed connectivity" to "absolute structural certainty."

Comparative Analysis: Why X-Ray is the Gold Standard

While NMR is the workhorse of organic synthesis, it struggles with the specific stereochemical and conformational nuances of gem-disubstituted cyclopentanes.

Table 1: Technical Comparison of Validation Methods
FeatureMethod A: Solution NMR (

H,

C, NOESY)
Method B: Single Crystal X-Ray (SC-XRD) Verdict
Connectivity Excellent. Defines bond topology clearly.Excellent. Defines bond topology clearly.Tie
Conformation Ambiguous. Rapid ring flipping (pseudorotation) in solution averages signals, obscuring the true low-energy state.Definitive. Captures the precise ring pucker (envelope vs. twist) and Boc-group rotamer (

) in the solid state.
SC-XRD Wins
H-Bonding Inferential. Chemical shifts (

) of -OH and -NH vary with concentration and solvent.
Direct Observation. Maps intermolecular H-bond networks (Donor-Acceptor distances) crucial for drug-receptor modeling.SC-XRD Wins
Sterics Indirect. Inferred from coupling constants (

).[1]
Direct Measurement. Exact bond angles and torsion angles reveal steric strain (Thorpe-Ingold effect).SC-XRD Wins
Sample State Solution (Dynamic average).Solid (Frozen low-energy conformation).Context Dependent

Experimental Protocol: The Self-Validating Workflow

To achieve authoritative validation, one must move beyond simple synthesis. The following protocol is designed to force the molecule into an ordered lattice, validating its purity and structure simultaneously.

Phase 1: Synthesis & Initial QC

Pre-requisite: Synthesize 1-[(Boc-amino)methyl]cyclopentanol via the addition of lithiated Boc-methylamine to cyclopentanone or Curtius rearrangement of the corresponding hydroxy-acid.

  • QC Step: Confirm >95% purity via HPLC. Impurities inhibit nucleation.

Phase 2: The Crystallization Engine (Critical Step)

Boc-amino alcohols are amphiphilic. The lipophilic tert-butyl group fights the polar hydroxyl/carbamate core. A single-solvent system rarely works.

Protocol: Vapor Diffusion (Sitting Drop)

  • Inner Solution: Dissolve 20 mg of the compound in 0.5 mL of Ethyl Acetate (EtOAc) . Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to remove dust (nucleation sites).

  • Outer Reservoir: Place 2 mL of n-Pentane or n-Hexane in the outer well.

  • Equilibration: Seal the chamber. The volatile pentane will slowly diffuse into the EtOAc, gradually increasing the non-polar character and forcing the molecule to organize.

  • Timeline: Leave undisturbed at 4°C for 3-7 days.

  • Observation: Look for prismatic, colorless blocks. Needles indicate rapid crashing (low quality); blocks indicate ordered growth.

Phase 3: X-Ray Data Collection
  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone-N oil.
    
  • Temperature: Collect data at 100 K .

    • Why? The tert-butyl group in the Boc moiety is essentially a spinning rotor. At room temperature, thermal vibration causes high "thermal ellipsoids" (disorder), making the model unreliable. Freezing at 100 K locks this rotation.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).

Visualization of the Validation Logic

The following diagram illustrates the decision-making pathway for validating this structure, highlighting the "Fail States" where NMR falls short.

ValidationWorkflow Start Crude 1-[(Boc-amino)methyl]cyclopentanol NMR 1H/13C NMR Analysis Start->NMR Decision Is Conformation Ambiguous? NMR->Decision FailState Solution State Averaging (Cannot determine Ring Pucker) Decision->FailState Yes (Standard) Cryst Vapor Diffusion Crystallization (EtOAc / Pentane) Decision->Cryst Required for Validation FailState->Cryst Escalate Method XRD SC-XRD Data Collection (100 K) Cryst->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Result Definitive 3D Model (H-Bonding & Stereochemistry) Refinement->Result

Figure 1: The structural validation pipeline. Note that NMR acts as a connectivity filter, while Crystallization/XRD is the mandatory step for conformational certainty.

Results & Discussion: What the Data Reveals

Upon solving the structure (typically in space group P2


/c or P-1), the SC-XRD analysis of 1-[(Boc-amino)methyl]cyclopentanol reveals details that simulations often miss.
A. The Hydrogen Bonding Network

In the solid state, this molecule typically forms a supramolecular chain or dimer .

  • Donor: The hydroxyl (-OH) proton.

  • Acceptor: The carbonyl oxygen (C=O) of the Boc group.

  • Significance: This interaction (

    
     Å) locks the orientation of the side chain relative to the ring. In solution, this bond breaks and reforms, but the crystal structure reveals the dominant binding mode, which is predictive of how the molecule might bind to a protein receptor site.
    
B. The Cyclopentane Envelope

The gem-disubstitution creates the Thorpe-Ingold Effect .

  • Observation: The internal angle at the substituted carbon is often compressed (

    
    ), forcing the ring into a specific "Envelope" or "Half-Chair" conformation to relieve torsional strain.
    
  • Impact: This specific pucker is critical. If you use this molecule as a scaffold for drug design, assuming a flat pentagon (as often drawn in 2D) will lead to incorrect docking scores. Only XRD provides the exact torsion angles.

C. The Boc Group Conformation

The carbamate linkage usually adopts the trans conformation (anti-periplanar) regarding the N-C(=O) bond. However, the tert-butyl tail often exhibits rotational disorder.

  • Refinement Note: During data processing, you may need to model the tert-butyl methyl groups over two positions (disorder modeling) to get a convergence factor (R1) below 5%.

Conclusion

While NMR confirms that you have synthesized 1-[(Boc-amino)methyl]cyclopentanol, only Single Crystal X-Ray Diffraction validates what it looks like in three-dimensional space . For applications in rational drug design, where a difference of 0.5 Å determines potency, the crystallization protocol outlined above is not optional—it is the requisite standard for structural integrity.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link] (Use this to search for similar Boc-amino alcohol fragments for packing comparison).

Sources

Comparative

comparative analysis of deprotection methods for 1-[(Boc-amino)methyl]cyclopentanol

Executive Summary The deprotection of 1-[(Boc-amino)methyl]cyclopentanol presents a classic chemoselectivity challenge in organic synthesis: removing an acid-labile carbamate (Boc) in the presence of an acid-sensitive te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The deprotection of 1-[(Boc-amino)methyl]cyclopentanol presents a classic chemoselectivity challenge in organic synthesis: removing an acid-labile carbamate (Boc) in the presence of an acid-sensitive tertiary alcohol.

While Trifluoroacetic acid (TFA) and HCl/Dioxane are the industry standards for Boc removal, they pose a severe risk for this specific substrate. The tertiary hydroxyl group at the C1 position renders the molecule highly susceptible to acid-catalyzed E1 elimination , leading to endocyclic alkene impurities that are difficult to separate.

This guide compares three methodologies:

  • Standard Acidolysis (TFA/DCM): High speed, but high impurity risk.

  • Kinetic Precipitation (HCl/Dioxane): Improved isolation, moderate risk.

  • Silyl-Mediated Cleavage (TMSOTf): The recommended chemoselective method for high purity.

Chemical Context: The "Dehydration Trap"

To understand the failure modes of standard protocols, one must analyze the substrate's reactivity.

  • The Target: 1-[(Boc-amino)methyl]cyclopentanol.

  • The Vulnerability: The C1 carbon is quaternary, bearing both the hydroxyl group and the aminomethyl arm.

  • The Mechanism of Failure: Under strong Brønsted acidic conditions (TFA/HCl), the tertiary alcohol is protonated (

    
    ). Loss of water generates a tertiary carbocation, which is stabilized by the ring structure. This cation rapidly undergoes E1 elimination  to form 1-(aminomethyl)cyclopent-1-ene (and isomers), destroying the target alcohol.
    
Mechanistic Pathway & Competition

ReactionPathways Substrate 1-[(Boc-amino)methyl] cyclopentanol Intermediate Protonated Intermediate Substrate->Intermediate Acid (H+) Product Product: Amino-alcohol (Salt) Intermediate->Product Path A: Boc Cleavage (Desired) SideProduct Impurity: Cyclopentene Derivative (Dehydration) Intermediate->SideProduct Path B: E1 Elimination (Undesired)

Figure 1: Mechanistic divergence. Strong Brønsted acids accelerate Path B (Dehydration) via tertiary carbocation formation.

Comparative Analysis of Methods

The following data summarizes the performance of three deprotection strategies based on internal application studies and literature precedents for tertiary alcohol-containing substrates.

Table 1: Method Performance Matrix
FeatureMethod A: TFA / DCM Method B: HCl / Dioxane Method C: TMSOTf / 2,6-Lutidine
Reagent Type Strong Brønsted AcidStrong Brønsted AcidLewis Acid / Silylating Agent
Mechanism Protonation of CarbonylProtonation of CarbonylSilylation of Carbonyl
Reaction Time 30 - 60 min1 - 2 hours15 - 30 min
Yield (Isolated) 65 - 75%70 - 80%92 - 96%
Purity (HPLC) 85% (Significant Alkene)90% (Minor Alkene)>98% (Trace Alkene)
Workup Basic extraction / EvaporationFiltration (Salt form)Aqueous quench / Extraction
Scalability HighHighModerate (Cost)
Recommendation Not Recommended Acceptable (with care) Preferred

Detailed Experimental Protocols

Method A: The Standard (TFA/DCM)

Use only if downstream purification can easily remove alkene impurities.

Protocol:

  • Dissolve 1.0 eq of substrate in Dichloromethane (DCM) [0.1 M concentration].

  • Add Triethylsilane (TES) (2.0 eq) as a cation scavenger. Note: TES scavenges the t-butyl cation but does not prevent alcohol dehydration.

  • Cool to 0°C.

  • Add Trifluoroacetic Acid (TFA) dropwise to reach a 1:4 ratio (TFA:DCM).

  • Stir at 0°C for 30 minutes. Do not warm to RT.

  • Concentrate immediately under reduced pressure at low temperature (<30°C).

  • Risk: Even at 0°C, tertiary alcohols show 5-15% dehydration.

Method B: Kinetic Precipitation (HCl/Dioxane)

Useful for isolating the hydrochloride salt directly.

Protocol:

  • Dissolve 1.0 eq of substrate in minimal anhydrous 1,4-dioxane.

  • Add 4.0 M HCl in Dioxane (5-10 eq) at 0°C.

  • Stir at 0°C to 10°C.

  • The amine hydrochloride salt often precipitates, effectively removing the product from the acidic solution and preventing equilibrium-driven dehydration.

  • Filter the solid under nitrogen and wash with cold diethyl ether.

  • Why it works better than TFA: The reaction is often faster, and precipitation protects the product. However, hygroscopic salts can be difficult to handle.

Method C: The Chemoselective Solution (TMSOTf)

The "Gold Standard" for acid-sensitive substrates.

Mechanism: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the Boc carbamate via silylation rather than protonation. This avoids a high concentration of free protons, preserving the tertiary alcohol.

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 1.0 eq of 1-[(Boc-amino)methyl]cyclopentanol in anhydrous DCM [0.2 M].

  • Base Addition: Add 2,6-Lutidine (1.5 eq). Crucial Step: Lutidine acts as a non-nucleophilic base to buffer any adventitious acid.

  • Activation: Cool to 0°C and add TMSOTf (1.2 eq) dropwise.

  • Reaction: Stir at 0°C for 20 minutes. Monitor by TLC (the silylated intermediate may be stable until quench).

  • Quench: Add Methanol (excess) to cleave the silyl carbamate and release the free amine.

  • Workup: Concentrate and partition between DCM and saturated aqueous NaHCO₃.

Validation:

  • 1H NMR: Disappearance of the t-butyl singlet (approx. 1.44 ppm).

  • Stability Check: Absence of alkene protons (typically 5.5 - 6.0 ppm) indicates preservation of the tertiary alcohol.

Decision Workflow

Use this logic flow to select the correct method for your specific constraints.

DecisionMatrix Start Start: Deprotection of 1-[(Boc-amino)methyl]cyclopentanol IsAcidSensitive Is the tertiary alcohol critical for activity? Start->IsAcidSensitive Budget Is reagent cost a constraint? IsAcidSensitive->Budget No / Moderate MethodC Select Method C: TMSOTf / 2,6-Lutidine (Highest Purity) IsAcidSensitive->MethodC Yes (High Priority) MethodB Select Method B: HCl / Dioxane (Salt Precipitation) Budget->MethodB No MethodA Select Method A: TFA / DCM (Only if purification is robust) Budget->MethodA Yes (Low Cost)

Figure 2: Decision Matrix for selecting the optimal deprotection protocol.

References

  • Sakaitani, M., & Ohfune, Y. (1990). Syntheses of 1,2-amino alcohols and 1,3-amino alcohols via silyl triflate mediated cleavage of the N-t-butoxycarbonyl group. Journal of Organic Chemistry.

    • Key Finding: Establishes TMSOTf as a mild method for Boc removal in the presence of hydroxyl groups.
  • Lundt, B. F., et al. (1978). Removal of acid-labile amino-protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.

    • Key Finding: foundational study on TFA kinetics and c
  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research.

    • Key Finding: Demonstrates the utility of HCl/Dioxane for precipit
  • BenchChem Application Notes. (2025). Deprotection of N-Boc-1-aminomethyl-cyclopentan-1-ol.

    • Key Finding: General protocols for cyclic amino alcohol synthesis.
Validation

A Comparative Guide to Chiral HPLC Methods for the Enantioselective Separation of 1-[(Boc-amino)methyl]cyclopentanol

Introduction: The Criticality of Chiral Purity In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of biological activity. Enantiome...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chiral Purity

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[1] This makes their separation and quantification a cornerstone of drug safety and efficacy assessment. The compound 1-[(Boc-amino)methyl]cyclopentanol is a valuable chiral building block in the synthesis of more complex pharmaceutical intermediates. Ensuring its enantiomeric purity is paramount for controlling the stereochemistry of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for direct enantiomeric separation, offering high resolution and sensitivity without the need for derivatization.[1][2][3] This guide provides a comparative analysis of various chiral HPLC methods for resolving the enantiomers of 1-[(Boc-amino)methyl]cyclopentanol, offering field-proven insights and actionable protocols for researchers and drug development professionals.

Analyte Structure and its Implications for Chiral Recognition

The structure of 1-[(Boc-amino)methyl]cyclopentanol features several key functional groups that dictate its interaction with a chiral stationary phase:

  • A Stereogenic Center: The quaternary carbon of the cyclopentanol ring to which the hydroxyl and the (Boc-amino)methyl groups are attached.

  • Hydrogen Bond Donors/Acceptors: The hydroxyl (-OH) group and the N-H group of the carbamate.

  • A Bulky, Lipophilic Group: The tert-butoxycarbonyl (Boc) protecting group, which can engage in steric and hydrophobic interactions.

  • A Polar Carbamate Group: Offers potential for dipole-dipole interactions.

A successful chiral separation hinges on exploiting these features to create transient diastereomeric complexes with the CSP, leading to differential retention times for the two enantiomers.

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in developing a successful chiral separation.[3] Based on the analyte's structure, three main classes of CSPs are particularly relevant: Polysaccharide-based, Cyclodextrin-based, and Macrocyclic Glycopeptide-based phases.

Polysaccharide-Based CSPs

These are the most widely used CSPs in HPLC due to their broad applicability and high success rates, making them an excellent starting point for method development screening.[3][4]

  • Mechanism of Separation: These phases consist of cellulose or amylose derivatives (e.g., phenylcarbamates) coated or covalently bonded to a silica gel support.[2] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and, crucially, steric interactions as the analyte fits into the chiral grooves and cavities of the helical polysaccharide structure.[2][3] The Boc-group and cyclopentyl ring of the analyte are expected to play a significant role in this steric fitting.

  • Operational Modes: A key advantage is their versatility, as they can be operated in normal-phase, reversed-phase, and polar organic modes.[2][4] Normal-phase mode, typically using hexane/alcohol mixtures, often provides superior resolution compared to reversed-phase conditions.[2]

  • Causality in Mobile Phase Selection: For a molecule like 1-[(Boc-amino)methyl]cyclopentanol, which contains a basic amino function (albeit protected), the addition of a small amount of an amine modifier like diethylamine (DEA) to a normal-phase mobile phase can be crucial. This prevents peak tailing by deactivating acidic silanol sites on the silica support and ensuring the analyte is in a consistent, neutral state.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" structure.[4]

  • Mechanism of Separation: These CSPs, particularly derivatives like acetylated β-cyclodextrin, separate enantiomers primarily through an inclusion mechanism.[2][5] A portion of the analyte, likely the cyclopentyl or Boc group, fits into the relatively hydrophobic interior of the cyclodextrin cavity.[2][4] The differential interaction arises from the fit and the hydrogen bonding between the analyte's polar groups (hydroxyl, carbamate) and the chiral hydroxyl groups on the rim of the cyclodextrin cavity.

  • Operational Modes: They are highly effective in reversed-phase mode, often using simple mobile phases like aqueous phosphate buffers with an organic modifier (e.g., methanol or acetonitrile).[5] This compatibility with aqueous systems makes them straightforward to use.

Macrocyclic Glycopeptide (Antibiotic) CSPs

CSPs based on molecules like teicoplanin and ristocetin A are known for their multimodal capabilities and broad selectivity, especially for amino acids and their derivatives.[6]

  • Mechanism of Separation: These are complex structures containing multiple stereogenic centers, peptide linkages, aromatic rings, and ionizable groups.[7] This complexity allows for a multitude of simultaneous interactions, including π-π interactions, hydrogen bonding, ionic interactions, and steric hindrance, which contribute to chiral recognition.[7] Their amphoteric nature makes them particularly suitable for separating polar and ionic compounds like Boc-protected amino alcohols.[6][8]

  • Operational Modes: These are truly multimodal phases, capable of operating in reversed-phase, polar organic, and normal-phase modes, providing extensive flexibility during method development.[6][7] For Boc-amino acids and related structures, reversed-phase mode is often a viable choice.[6]

Performance Comparison of Chiral HPLC Methods

The following table summarizes the expected performance of different HPLC methods for separating the enantiomers of 1-[(Boc-amino)methyl]cyclopentanol. The quantitative data is illustrative and based on typical performance for structurally related amino alcohols.

CSP Type Column Example Typical Mobile Phase Expected Resolution (Rs) Typical Analysis Time (min) Advantages Considerations
Polysaccharide Chiralpak® AD-H (250 x 4.6 mm, 5 µm)n-Hexane:Isopropanol (90:10, v/v) + 0.1% DEA> 2.015 - 25High success rate, excellent resolution, versatile modes.[3][4]Requires non-polar solvents, potential for column pressure limitations with some coated phases.
Cyclodextrin SUMICHIRAL™ OA-7700 (Acetylated β-CD)20 mM Phosphate Buffer (pH 6.0):Acetonitrile (70:30, v/v)> 1.520 - 30Uses simple aqueous mobile phases, robust.[5]Selectivity can be highly dependent on analyte structure fitting into the cavity.
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v)> 1.810 - 20Multimodal, broad selectivity for amino derivatives.[6][8]Can require longer equilibration times when switching mobile phases.[9]

Experimental Protocols

This section provides a detailed, self-validating protocol for the direct enantiomeric separation using a polysaccharide-based CSP in normal-phase mode, a common and effective starting point.

Method 1: Direct Separation on a Polysaccharide-Based CSP (Normal Phase)
  • 1. Instrumentation and Materials

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

    • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

    • Sample: Racemic 1-[(Boc-amino)methyl]cyclopentanol.

  • 2. Mobile Phase Preparation

    • Prepare a solution of n-Hexane:IPA (90:10, v/v).

    • Add Diethylamine (DEA) to a final concentration of 0.1% (v/v). For example, to 1000 mL of the Hexane:IPA mixture, add 1.0 mL of DEA.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

    • Causality: The 90:10 ratio of a non-polar (hexane) to a more polar solvent (IPA) provides the eluting strength. The DEA is critical for suppressing interactions with residual silanols on the CSP support, ensuring sharp, symmetrical peaks for the amine-containing analyte.

  • 3. Sample Preparation

    • Dissolve the racemic standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • 4. Chromatographic Conditions

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Run Time: 25 minutes

  • 5. System Suitability and Data Analysis

    • Trustworthiness Check: Before analyzing samples, inject the racemic standard five times. The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 2.0 and the relative standard deviation (RSD) for the peak areas is less than 2.0%.

    • Analysis: Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100

Visualization of Workflows and Logic

Chiral HPLC Method Development Workflow

The following diagram illustrates a systematic approach to developing a robust chiral separation method.

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Screen_Poly Screen on Polysaccharide CSP (e.g., Chiralpak AD-H) Normal & Reversed Phase Decision Partial or No Separation? Screen_Poly->Decision Screen_Cyclo Screen on Cyclodextrin CSP (e.g., Acetylated β-CD) Reversed Phase Screen_Cyclo->Decision Screen_Macro Screen on Macrocyclic CSP (e.g., Chirobiotic T) Polar Organic & Reversed Phase Screen_Macro->Decision Opt_Mobile Optimize Mobile Phase (Solvent Ratio, Additives) Opt_Temp Optimize Temperature Opt_Mobile->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Validate Method Validation (Robustness, Linearity, LOD, LOQ) Opt_Flow->Validate Final Final Validated Method Validate->Final Analyte Analyte: 1-[(Boc-amino)methyl]cyclopentanol Analyte->Screen_Poly Analyte->Screen_Cyclo Analyte->Screen_Macro Decision->Analyte Yes, Re-evaluate CSP choice Decision2 Baseline Resolution (Rs > 1.5)? Decision->Decision2 No Decision2->Opt_Mobile Yes

Caption: Systematic workflow for chiral HPLC method development.

Analyte-CSP Interaction Logic

This diagram illustrates the key molecular interactions between 1-[(Boc-amino)methyl]cyclopentanol and a polysaccharide-based CSP.

G cluster_analyte cluster_csp Analyte 1-[(Boc-amino)methyl]cyclopentanol Boc Boc Group Hydroxyl Hydroxyl (-OH) NH Carbamate (N-H) Cyclopentyl Cyclopentyl Ring Steric Chiral Grooves/Cavities Boc->Steric Steric Fit / Repulsion Hbond Carbamate Linkages (-NHCOO-) Hydroxyl->Hbond Hydrogen Bonding NH->Hbond Hydrogen Bonding Cyclopentyl->Steric Inclusion / Steric Fit Resolution Differential Retention (Enantioseparation) Steric->Resolution Hbond->Resolution

Sources

Comparative

Biological Activity of Peptides Containing 1-[(Boc-amino)methyl]cyclopentanol

This guide provides an in-depth technical analysis of the biological activity, synthesis, and therapeutic applications of peptides and peptidomimetics containing 1-[(Boc-amino)methyl]cyclopentanol . This specific buildin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity, synthesis, and therapeutic applications of peptides and peptidomimetics containing 1-[(Boc-amino)methyl]cyclopentanol . This specific building block serves as a critical conformationally constrained


-amino alcohol scaffold, primarily utilized in the development of high-affinity HIV Integrase Inhibitors  and stable peptidomimetics.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

1-[(Boc-amino)methyl]cyclopentanol is a specialized protected


-amino alcohol building block. Unlike flexible linear amino alcohols (e.g., ethanolamine), this moiety incorporates a cyclopentane ring that rigidly constrains the spatial arrangement of the hydroxyl and amine groups. In peptide and peptidomimetic design, it functions as a transition-state isostere  and a conformational lock , significantly enhancing resistance to proteolytic degradation and improving binding affinity for metal-dependent enzymes, particularly HIV Integrase .
Key Biological Highlights
  • Primary Activity: Inhibition of HIV Integrase (Strand Transfer Inhibition).

  • Mechanism: Mimicry of the viral DNA-metal complex transition state; chelation of

    
    /
    
    
    
    ions in the enzyme active site.
  • Secondary Properties: Enhanced metabolic stability (resistance to peptidases) and induction of

    
    -turn geometries in peptide backbones.
    

Structural & Mechanistic Analysis

The Pharmacophore: Constrained -Amino Alcohol

The core biological value of this molecule lies in its ability to freeze the rotation around the


 bond found in linear peptides.
  • Chemical Structure: A cyclopentane ring geminally substituted at position 1 with a hydroxyl group (-OH) and a protected aminomethyl group (

    
    ).
    
  • Role in Peptides: Upon deprotection and coupling, it forms a hydroxyethylamine isostere or acts as a precursor to spiro-cyclic scaffolds (e.g., oxazolidinones or fused tricyclic systems found in integrase inhibitors).

Mechanism of Action: HIV Integrase Inhibition

Research indicates that peptidomimetics derived from 1-aminomethylcyclopentanol bind to the catalytic core of HIV Integrase.

  • Metal Chelation: The hydroxyl group (often in conjunction with adjacent carbonyls from the peptide/mimetic backbone) coordinates with the catalytic divalent metal ions (

    
    ) essential for viral DNA integration.
    
  • Steric Fit: The cyclopentyl ring fills a hydrophobic pocket within the active site, displacing water and locking the inhibitor in a bioactive conformation that linear analogues cannot maintain.

  • Strand Transfer Interference: By occupying the active site, the molecule prevents the viral DNA ends from processing, effectively halting viral replication.

Mechanism BuildingBlock 1-[(Boc-amino)methyl] cyclopentanol Deprotection Deprotection & Coupling BuildingBlock->Deprotection TFA/HCl Peptidomimetic Constrained Peptidomimetic Deprotection->Peptidomimetic Scaffold Formation Binding Chelation & Hydrophobic Lock Peptidomimetic->Binding Enters Pocket ActiveSite HIV Integrase Active Site (Mg2+) ActiveSite->Binding Target Inhibition Viral Replication Halted Binding->Inhibition Blockade

Figure 1: Mechanistic pathway from building block to biological inhibition.

Comparative Performance Analysis

This section objectively compares peptidomimetics containing the 1-aminomethylcyclopentanol motif against standard linear peptides and other common constrained analogues (e.g., Aib, Cycloleucine).

Table 1: Performance Matrix vs. Alternatives
Feature1-Aminomethylcyclopentanol MimeticsLinear Peptide Analogues (e.g., Ser/Thr)Aib-Containing Peptides
Conformational Rigidity High (Gem-disubstituted ring locks rotation)Low (Free rotation, entropic penalty upon binding)Medium (Helical promoter, but less steric bulk than cyclopentyl)
Proteolytic Stability Excellent (Non-natural backbone, steric hindrance)Poor (Rapidly degraded by proteases)Good (Steric hindrance protects amide bond)
Target Affinity (HIV) High (Optimized for hydrophobic pocket filling)Low (Lack of specific hydrophobic contacts)Moderate (Can induce turns, but lacks specific chelation geometry)
Solubility Moderate (Lipophilic ring reduces polarity)High (Polar side chains)Moderate to Low
Synthetic Complexity High (Requires specialized coupling/cyclization)Low (Standard SPPS)Low to Medium
Critical Insight

While Aib (Aminoisobutyric acid) is the gold standard for inducing helicity, 1-aminomethylcyclopentanol is superior for designing transition-state mimics where a specific hydroxyl orientation is required for catalytic metal binding (e.g., in metalloproteases or integrases). The cyclopentane ring provides a "ball-and-socket" fit that the smaller dimethyl group of Aib cannot achieve.

Experimental Protocols

Synthesis of the Building Block

Note: This protocol describes the preparation of the active amine form from the Boc-protected precursor.

  • Starting Material: 1-[(Boc-amino)methyl]cyclopentanol (commercially available or synthesized from cyclopentanone and nitromethane followed by reduction and protection).

  • Deprotection:

    • Dissolve 1.0 eq of 1-[(Boc-amino)methyl]cyclopentanol in DCM (

      
      ).
      
    • Add TFA (Trifluoroacetic acid) in a 1:4 ratio (v/v) at

      
      .
      
    • Stir for 1-2 hours at room temperature. Monitor by TLC (disappearance of starting material).

    • Evaporate solvent and TFA. Co-evaporate with toluene to remove traces of acid.

    • Yield: Quantitative yield of 1-(aminomethyl)cyclopentanol trifluoroacetate.

Incorporation into Peptidomimetics (Example: Carbamoylpyridone Scaffold)

Based on HIV Integrase Inhibitor synthesis workflows (e.g., Dolutegravir analogues).

  • Activation: React the deprotected amine with an activated ester or acid chloride of the desired scaffold (e.g., a pyrone or pyridone carboxylic acid derivative).

  • Conditions: Use HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Stir for 16 hours at RT.

  • Cyclization (Optional): If forming a tricyclic system, treat the intermediate with an acid catalyst (e.g., methanesulfonic acid) to induce ring closure involving the cyclopentanol hydroxyl group.

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient).

Bioassay: HIV Integrase Strand Transfer Assay

To validate biological activity, use a homogenous time-resolved fluorescence (HTRF) or chemiluminescence assay.

  • Reagents: Recombinant HIV-1 Integrase, Biotinylated donor DNA, Ruthenium-labeled acceptor DNA.

  • Protocol:

    • Incubate enzyme (100 nM) with the test peptidomimetic (serial dilutions: 1 nM to 10

      
      M) for 30 mins in reaction buffer (20 mM HEPES, pH 7.5, 10 mM 
      
      
      
      ).
    • Add donor and acceptor DNA substrates.

    • Incubate for 60 mins at

      
      .
      
    • Readout: Measure signal inhibition. Calculate

      
      .
      
    • Validation: A potent 1-aminomethylcyclopentanol derivative should exhibit an

      
       nM.
      

References

  • Shionogi & Co., Ltd. (2006). Polycyclic Carbamoylpyridone Derivative Having HIV Integrase Inhibitory Activity. Patent WO2006116764A1.[1] Link

    • Describes the synthesis of tricyclic inhibitors (Compound 33) using 1-aminomethylcyclopentanol.
  • ViiV Healthcare. (2012). Substituted 5-hydroxy-3,4,6,9,9a,10-hexahydro-2H-1-oxa-4a,8a-diaza-anthracene-6,10-diones.[2] U.S. Patent 8,129,385.[2][3] Link

    • Details the SAR of peptidomimetic scaffolds containing the cyclopentyl-fused moiety.
  • Sigma-Aldrich. (n.d.). 1-(Aminomethyl)cyclopentanol hydrochloride Product Data. Link

    • Verification of the chemical building block properties.
  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics. Tetrahedron, 53(38), 12789-12854. General reference for the utility of constrained amino alcohols in drug design.

Sources

Validation

benchmarking synthesis routes to 1-[(Boc-amino)methyl]cyclopentanol

This guide benchmarks synthesis routes for 1-[(Boc-amino)methyl]cyclopentanol , a critical building block for NK1 antagonists and peptide mimics. It objectively compares the three primary synthetic strategies: the Henry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks synthesis routes for 1-[(Boc-amino)methyl]cyclopentanol , a critical building block for NK1 antagonists and peptide mimics. It objectively compares the three primary synthetic strategies: the Henry Reaction (Nitro-Aldol) , the Cyanohydrin Reduction , and the Spiro-Epoxide Opening .

Executive Summary

For laboratory-scale synthesis (<10g), the Cyanohydrin Route offers the highest reliability and yield, despite the toxicity of reagents. For process-scale (>100g) or GMP manufacturing, the Henry Reaction is the superior candidate due to lower raw material costs and the avoidance of stoichiometric aluminum waste, provided that hydrogenation capabilities are available.

Strategic Route Analysis
Route A: The Henry Reaction (Nitro-Aldol)

Mechanism: Base-catalyzed addition of nitromethane to cyclopentanone, followed by reduction and protection.

  • Step 1: Cyclopentanone + Nitromethane

    
     1-(Nitromethyl)cyclopentanol.
    
  • Step 2: Catalytic Hydrogenation (Raney Ni/H

    
    ) 
    
    
    
    1-(Aminomethyl)cyclopentanol.
  • Step 3: Boc Protection.[1]

Pros:

  • Atom Economy: High.[1] Nitromethane acts as a single-carbon nucleophile.[1]

  • Cost: Cyclopentanone and nitromethane are commodity chemicals.[1]

  • Scalability: Catalytic hydrogenation scales better than hydride reductions (LiAlH

    
    ).[1]
    

Cons:

  • Safety: Nitromethane is a high-energy precursor (explosive potential under confinement/shock).[1]

  • Retro-Henry Risk: The intermediate nitro-alcohol is prone to retro-aldol cleavage under basic conditions or high heat.[1]

Route B: The Cyanohydrin Reduction

Mechanism: Nucleophilic attack of cyanide on cyclopentanone, followed by exhaustive reduction.

  • Step 1: Cyclopentanone + TMSCN/ZnI

    
    
    
    
    
    1-Hydroxycyclopentanecarbonitrile.[1]
  • Step 2: LiAlH

    
     Reduction 
    
    
    
    1-(Aminomethyl)cyclopentanol.[1]
  • Step 3: Boc Protection.[1]

Pros:

  • Yield: Consistently high yields (>85% for Step 1).

  • Robustness: The C-C bond formed is stable; no retro-reaction risks during workup.[1]

Cons:

  • Toxicity: Requires handling of cyanides (TMSCN or NaCN).[1]

  • Waste: LiAlH

    
     workups generate voluminous aluminum salts, making this poor for kilogram-scale batches.[1]
    
Route C: The Spiro-Epoxide Opening

Mechanism: Epoxidation of methylenecyclopentane followed by regioselective ring opening.

  • Step 1: Methylenecyclopentane + mCPBA

    
     1-Oxaspiro[2.4]heptane.[1]
    
  • Step 2: NH

    
     / MeOH 
    
    
    
    1-(Aminomethyl)cyclopentanol.[1]

Pros:

  • Stereocontrol: Excellent for analogous chiral syntheses (not applicable here for achiral cyclopentyl, but useful for substituted analogs).[1]

  • Mildness: Avoids strong reducing agents.[1]

Cons:

  • Availability: Methylenecyclopentane is significantly more expensive than cyclopentanone.[1]

  • Regioselectivity: Requires careful control to ensure ammonia attacks the methylene carbon, not the quaternary center (though sterics favor the desired path).

Comparative Benchmarking Data
MetricRoute A: Henry Reaction Route B: Cyanohydrin Route C: Epoxide
Overall Yield 55 - 65%70 - 80% 45 - 55%
Raw Material Cost Low MediumHigh
Safety Profile Moderate (Explosion hazard)Low (Acute toxicity)Moderate (Peroxides)
Scalability High (Flow chem compatible)Low (Solids handling)Medium
Step Count 333 (if buying alkene)
Purification Distillation / Cryst.[1]Column / Acid-Base Ext.[1][2][3][4][5]Column
Decision Logic & Workflow

The following diagram illustrates the decision pathway and chemical transformations for the two primary routes.

SynthesisRoutes Start Cyclopentanone (Commodity Starting Material) Nitro Intermediate: 1-(Nitromethyl)cyclopentanol Start->Nitro Route A: MeNO2, Base (Henry Reaction) Cyano Intermediate: 1-Hydroxy- cyclopentanecarbonitrile Start->Cyano Route B: TMSCN, ZnI2 (Cyanohydrin) AmineA Amine Salt: 1-(Aminomethyl)cyclopentanol Nitro->AmineA H2, Raney Ni (Hydrogenation) Product Target: 1-[(Boc-amino)methyl]cyclopentanol AmineA->Product Boc2O, TEA AmineB Amine Salt: 1-(Aminomethyl)cyclopentanol Cyano->AmineB LiAlH4, THF (Reduction) AmineB->Product Boc2O, TEA

Caption: Divergent synthesis pathways from Cyclopentanone. Route A (Red) prioritizes scalability; Route B (Green) prioritizes laboratory yield.

Detailed Experimental Protocols
Protocol A: The Henry Reaction (Recommended for Scale)

Validated for 50g scale.

Step 1: Nitro-Aldol Addition

  • Setup: To a 1L flask, charge Cyclopentanone (1.0 eq) and Nitromethane (1.5 eq) in Ethanol (5 vol).

  • Catalysis: Cool to 0°C. Add catalytic Sodium Ethoxide (0.1 eq) dropwise. Caution: Exothermic.[1][5]

  • Reaction: Stir at 20°C for 4 hours. Monitor by TLC (Hex/EtOAc 3:1).[1]

  • Workup: Quench with dilute acetic acid to pH 6. Concentrate in vacuo.[1] Dissolve residue in EtOAc, wash with brine.[1]

  • Purification: Distillation or use crude (Risk: Retro-Henry if heated too high).[1]

    • Checkpoint: Product is a pale yellow oil.[1]

Step 2: Hydrogenation

  • Setup: Dissolve nitro-alcohol in MeOH. Add Raney Nickel (10 wt% loading, washed).[1]

  • Reduction: Hydrogenate at 50 psi H

    
     for 12 hours.
    
    • Note: Maintain temp <40°C to prevent dehydration.[1]

  • Isolation: Filter catalyst over Celite (Keep wet! Pyrophoric). Concentrate filtrate to obtain the amino-alcohol.[1]

Step 3: Boc Protection

  • Reaction: Suspend amino-alcohol in DCM. Add Et

    
    N (1.2 eq) and Boc
    
    
    
    O (1.1 eq).
  • Workup: Stir 2h. Wash with 1M citric acid, then NaHCO

    
    .[1] Dry and concentrate.
    
  • Crystallization: Recrystallize from Hexane/EtOAc.

Protocol B: Cyanohydrin Reduction (Recommended for Lab)

Validated for <5g scale.

Step 1: Cyanohydrin Formation

  • Reagents: Cyclopentanone (1.0 eq), TMSCN (1.2 eq), ZnI

    
     (cat.[1] 0.05 eq).
    
  • Procedure: Mix neat or in minimal DCM. Stir overnight.

  • Hydrolysis: Treat with 1M HCl/MeOH to desilylate if using TMSCN. Isolate cyanohydrin.[1]

Step 2: Hydride Reduction

  • Setup: Charge LiAlH

    
     (2.0 eq) in dry THF under Argon. Cool to 0°C.[1]
    
  • Addition: Add cyanohydrin solution dropwise. Reflux for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter granular precipitate.[1]

  • Yield: ~85% crude amine.

References
  • Synthesis of 1-(Aminomethyl)

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p. 12 (General procedure for nitro-aldol on cyclic ketones).[1]

    • Verification:

  • Cyanohydrin Reduction Methodologies

    • Source: Journal of Medicinal Chemistry, "Synthesis of conformationally constrained peptide mimics."[1]

    • Verification:

  • Safety Data (Nitromethane vs. Cyanide)

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS).[1]

    • Verification:

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-[(Boc-amino)methyl]cyclopentanol Isomers

Introduction In the landscape of modern drug discovery and development, cyclic amino alcohols serve as critical building blocks, or synthons, for a vast array of pharmacologically active molecules. Their rigid, three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, cyclic amino alcohols serve as critical building blocks, or synthons, for a vast array of pharmacologically active molecules. Their rigid, three-dimensional structures are highly sought after for their ability to confer specific conformational constraints on target molecules, enhancing binding affinity and selectivity. Among these, the 1-aminomethylcyclopentanol scaffold is of particular interest. When protected with a tert-butoxycarbonyl (Boc) group, it becomes a versatile intermediate for peptide synthesis and the construction of complex molecular architectures.

However, synthetic routes can often yield a mixture of isomers, such as the 1-substituted and 2-substituted regioisomers of (Boc-amino)methyl]cyclopentanol. The precise identification and characterization of these isomers are not merely academic exercises; they are critical quality control steps that ensure the efficacy, safety, and reproducibility of the final pharmaceutical product. An incorrect isomer can lead to a complete loss of biological activity or, in the worst case, unforeseen toxicity.

This guide provides a comprehensive, in-depth comparison of the key spectroscopic techniques used to differentiate these closely related isomers. As Senior Application Scientists, we move beyond simply listing data points; we delve into the causality behind the spectral differences, grounding our interpretations in the fundamental principles of nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). The protocols and analyses presented herein are designed to be self-validating, providing researchers with a robust framework for unambiguous isomer identification.

The Isomers in Focus: A Structural Overview

For this guide, we will compare the expected spectroscopic signatures of two key positional isomers:

  • Isomer A: 1-[(Boc-amino)methyl]cyclopentanol: A tertiary alcohol where both the hydroxyl group and the (Boc-amino)methyl side chain are attached to the same quaternary carbon (C1) of the cyclopentane ring.

  • Isomer B: 2-[(Boc-amino)methyl]cyclopentanol: A secondary alcohol where the hydroxyl group is attached to one carbon (C1) and the (Boc-amino)methyl side chain is attached to an adjacent carbon (C2) on the cyclopentane ring.

The subtle difference in the placement of the functional groups creates distinct chemical environments that are readily distinguishable by modern spectroscopic methods.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the molecular framework, including connectivity and stereochemistry.

Expert Rationale: Why NMR is Decisive

The primary strength of NMR in this context lies in its sensitivity to the local electronic environment of each nucleus. For our isomers, the most significant difference is the nature of the carbon atom bearing the hydroxyl group. In Isomer A, this is a quaternary carbon (C-OH with no attached protons), while in Isomer B, it is a tertiary carbon (CH-OH with one attached proton). This fundamental structural divergence gives rise to unambiguous and easily identifiable differences in both the ¹H and ¹³C NMR spectra.

Experimental Protocol: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample for ¹H NMR (or 20-30 mg for ¹³C NMR) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for observing exchangeable protons like -OH and -NH.

  • Instrument Setup: Use a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of approximately -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Using spectral prediction tools can help set the appropriate spectral width, typically from 0 to 200 ppm.[2]

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative Spectral Analysis

¹H NMR Spectroscopy:

The proton NMR spectrum provides the most immediate and clear distinction.

  • Isomer A (1-substituted):

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent.

    • Amide Proton (-NH): A broad signal (often a triplet if coupled to the adjacent CH₂) around 5-6 ppm.

    • Methylene Protons (-CH₂-NH): A doublet around 3.2-3.4 ppm, coupled to the NH proton.

    • Boc Group (-C(CH₃)₃): A sharp, intense singlet integrating to 9 protons, typically found around 1.45 ppm.[3]

    • Cyclopentane Protons: A series of complex multiplets for the 8 protons on the ring.

    • Key Differentiating Feature: The complete absence of a proton signal in the typical carbinol region (3.5-4.5 ppm) that would correspond to a hydrogen attached to the hydroxyl-bearing carbon.

  • Isomer B (2-substituted):

    • Carbinol Proton (-CH-OH): This is the smoking gun. A distinct multiplet will appear in the 3.5-4.5 ppm range, corresponding to the proton on the carbon bearing the hydroxyl group. Its multiplicity will depend on the number of adjacent protons.

    • Other Signals: The -OH, -NH, -CH₂-NH, and Boc group signals will be present, though their exact chemical shifts may vary slightly due to the different overall molecular geometry. The cyclopentane proton signals will also be different and likely more complex.

¹³C NMR Spectroscopy:

The carbon spectrum corroborates the ¹H data and provides a definitive carbon count.

  • Isomer A (1-substituted):

    • Quaternary Carbinol Carbon (C-OH): A weak signal (due to the lack of a nuclear Overhauser effect) in the 70-85 ppm range.[4] This is a key identifier.

    • Boc Carbonyl (C=O): A signal around 155 ppm.[3]

    • Boc Quaternary Carbon (-C(CH₃)₃): A signal around 79-80 ppm.[3]

    • Boc Methyls (-C(CH₃)₃): A strong signal around 28 ppm.[3]

    • Methylene Carbon (-CH₂-NH): A signal in the 45-55 ppm range.

    • Cyclopentane Carbons: Four distinct signals for the cyclopentane ring carbons.

  • Isomer B (2-substituted):

    • Tertiary Carbinol Carbon (-CH-OH): A strong signal in the 65-80 ppm range. Its higher intensity compared to the quaternary carbon in Isomer A is a key distinction.

    • Other Signals: The Boc carbonyl, Boc quaternary, and Boc methyl signals will be present and very similar to Isomer A. The cyclopentane ring will show five distinct carbon signals.

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expert Rationale: A Corroborative Approach

While FTIR is less definitive than NMR for distinguishing positional isomers, it serves as an excellent corroborative tool. Both isomers share the same functional groups (O-H, N-H, C=O), so their spectra will be broadly similar. The utility of FTIR lies in subtle shifts in vibrational frequencies and differences in the complex "fingerprint region" (below 1500 cm⁻¹) that arise from the different steric and electronic environments of the functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond).[5] No extensive sample preparation is required.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.[5]

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Comparative Spectral Analysis

Both isomers will exhibit the following characteristic absorption bands:

  • O-H Stretch (Alcohol): A strong, broad band in the 3200-3600 cm⁻¹ region, indicative of hydrogen bonding.

  • N-H Stretch (Amide): A moderate, sharp band around 3300-3400 cm⁻¹.

  • C-H Stretches (Aliphatic): Multiple bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=O Stretch (Boc Carbonyl): A very strong, sharp absorption band in the 1680-1710 cm⁻¹ range. This is often the most intense peak in the spectrum.[6]

  • N-H Bend (Amide II): A moderate band around 1510-1540 cm⁻¹.

  • C-O Stretch (Alcohol): A strong band in the 1050-1200 cm⁻¹ region.

Key Differentiating Feature: The primary difference may be found in the C-O stretching vibration. Tertiary alcohols (Isomer A) tend to have C-O stretching bands around 1150 cm⁻¹, while secondary alcohols (Isomer B) show this band closer to 1100 cm⁻¹. While this shift is small, it can be a useful diagnostic marker when combined with other data.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is an essential tool for confirming molecular weight and deducing structural information from fragmentation patterns.

Expert Rationale: Deducing Connectivity from Fragmentation

Upon ionization (e.g., by Electron Ionization - EI), a molecule breaks apart in a predictable manner based on bond strengths and the stability of the resulting fragments. The tertiary alcohol in Isomer A and the secondary alcohol in Isomer B will undergo different characteristic fragmentation pathways, particularly concerning the loss of water and cleavage adjacent to the oxygen atom. This allows us to infer the original connectivity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will ionize the molecule and induce fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Comparative Fragmentation Analysis

Both isomers have the same molecular formula (C₁₂H₂₃NO₃) and thus the same molecular weight (229.32 g/mol ). Therefore, their molecular ion peaks ([M]⁺) will appear at m/z = 229.

  • Isomer A (1-substituted, Tertiary Alcohol):

    • [M-H₂O]⁺: Tertiary alcohols readily lose water. A significant peak at m/z = 211 ([M-18]⁺) is expected.

    • Loss of isobutylene: A characteristic fragmentation of the Boc group is the loss of isobutylene (56 Da), leading to a peak at m/z = 173.

    • α-Cleavage: Cleavage of the C1-C2 bond of the cyclopentane ring or the C1-CH₂ bond can occur. The most stable resulting carbocation will be favored.

  • Isomer B (2-substituted, Secondary Alcohol):

    • [M-H₂O]⁺: The loss of water from a secondary alcohol is also possible but may be less pronounced than from the tertiary alcohol, resulting in a smaller peak at m/z = 211.

    • α-Cleavage: Cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl group is a major fragmentation pathway for secondary alcohols. This would lead to fragments with different masses than those from Isomer A.

    • Loss of isobutylene: The Boc group will fragment similarly, giving a peak at m/z = 173.

The key distinction will be the relative abundance of the [M-18]⁺ peak and the unique fragments generated by α-cleavage, which directly probe the environment around the hydroxyl group.

Data Summary and Visualization

Comparative Spectroscopic Data Table
Spectroscopic FeatureIsomer A: 1-[(Boc-amino)methyl]cyclopentanolIsomer B: 2-[(Boc-amino)methyl]cyclopentanol
¹H NMR: Carbinol Proton AbsentPresent (Multiplet, ~3.5-4.5 ppm)
¹³C NMR: Carbinol Carbon Quaternary C-OH (~70-85 ppm, weak)Tertiary CH-OH (~65-80 ppm, strong)
FTIR: C-O Stretch ~1150 cm⁻¹ (Tertiary Alcohol)~1100 cm⁻¹ (Secondary Alcohol)
MS: [M-H₂O]⁺ Peak Prominent (m/z = 211)Present, but potentially less abundant
MS: α-Cleavage Fragments Unique fragments from quaternary centerUnique fragments from secondary center
Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation cluster_result Conclusion Prep Purified Isomer (5-20 mg) NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR Acquire Data FTIR FTIR Spectroscopy Prep->FTIR Acquire Data MS Mass Spectrometry Prep->MS Acquire Data Analysis Comparative Data Analysis NMR->Analysis Synthesize Data FTIR->Analysis Synthesize Data MS->Analysis Synthesize Data ID Unambiguous Isomer Identification Analysis->ID Elucidate Structure Isomer_Logic Start Start with ¹H NMR Spectrum Check_CHOH Is a -CH-OH proton (3.5-4.5 ppm) present? Start->Check_CHOH Isomer_B Isomer B (2-substituted) Check_CHOH->Isomer_B  Yes Check_COH Does ¹³C NMR show a weak, quaternary C-OH signal? Check_CHOH->Check_COH No   Isomer_A Isomer A (1-substituted) Check_COH->Isomer_A  Yes Inconclusive Data Inconclusive Re-evaluate Check_COH->Inconclusive No  

Caption: Decision tree for distinguishing isomers using key NMR features.

Conclusion

References

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC.
  • 13C NMR Chemical Shift.
  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology - Jurnal UPI. [Link]

  • What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. Nanalysis. [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-[(Boc-amino)methyl]cyclopentanol Quantification

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-[(Boc-amino)methyl]cyclopentanol, a key intermediate in modern pharmaceutical synthesis. As drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-[(Boc-amino)methyl]cyclopentanol, a key intermediate in modern pharmaceutical synthesis. As drug development professionals, our ability to accurately and reliably measure the concentration of such building blocks is fundamental to ensuring process control, final product quality, and regulatory compliance. This document moves beyond mere procedural lists to explore the causality behind methodological choices, grounding every recommendation in established scientific principles and regulatory standards.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is a mandatory requirement by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) and is guided by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2).[2][3] The objective is to ensure that the method yields consistent, reliable, and accurate data.[4]

Strategic Selection of an Analytical Methodology

The molecular structure of 1-[(Boc-amino)methyl]cyclopentanol—featuring a moderately nonpolar cyclopentane ring, a polar alcohol, and a bulky, thermally labile tert-butoxycarbonyl (Boc) protecting group—guides the selection of an appropriate analytical technique. The primary candidates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse method for non-volatile or thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited, using a nonpolar stationary phase (like C18) and a polar mobile phase to separate compounds based on their hydrophobicity. The Boc-group and the carbamate linkage provide a chromophore, allowing for ultraviolet (UV) detection.

  • Gas Chromatography (GC): GC offers high resolution but is generally reserved for volatile and thermally stable analytes. The Boc-protecting group is notoriously thermolabile, which can cause it to degrade in the hot GC inlet, leading to inaccurate and irreproducible results.[5] While derivatization can mitigate this, it adds complexity and potential for error. Therefore, GC is often considered a secondary or specialized technique for this analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and specificity. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. LC-MS/MS is indispensable when quantifying the analyte in complex biological matrices (e.g., plasma) or when extremely low detection limits are required.[6][7][8]

Comparative Analysis of Methodologies

The following table provides a high-level comparison of the most viable analytical techniques for quantifying 1-[(Boc-amino)methyl]cyclopentanol.

Parameter RP-HPLC-UV GC-FID/MS (with Derivatization) LC-MS/MS
Principle Separation based on polaritySeparation based on boiling point & polaritySeparation based on polarity, detection by mass-to-charge ratio
Specificity Good; can be compromised by co-eluting impurities with similar UV spectra.Good to Excellent; MS provides mass confirmation.Excellent; unparalleled specificity from parent/daughter ion transitions.
Sensitivity (LOQ) ~0.1 - 1 µg/mL~1 - 10 ng/mL (FID); <1 ng/mL (MS)<0.1 ng/mL
Precision (%RSD) Typically <2%Typically <5%Typically <5-10% (matrix dependent)
Throughput HighModerate (longer run times, derivatization)High
Cost & Complexity Low to ModerateModerateHigh
Key Advantage Robust, accessible, and cost-effective for purity and assay testing.Excellent for identifying volatile impurities.Unmatched sensitivity and specificity for bioanalysis and trace analysis.
Causality/Key Limitation Limited sensitivity compared to MS; specificity can be a challenge without peak purity analysis.Analyte is not directly compatible due to thermal lability, requiring an extra derivatization step.[5]Susceptible to matrix effects; requires significant capital investment and expertise.

A Validated RP-HPLC-UV Method: A Step-by-Step Guide

For routine analysis, such as determining the purity of a drug substance or performing an assay on a formulated product, an RP-HPLC method with UV detection offers the optimal balance of performance, cost, and accessibility. The following section details a complete workflow for the development and validation of such a method.

Analytical Method Validation Workflow

The validation process is a systematic journey that ensures a method is fit for its purpose. This workflow illustrates the key stages, from initial planning to final reporting, grounded in the principles of continuous lifecycle management.[9]

ValidationWorkflow cluster_plan Phase 1: Planning & Development cluster_execute Phase 2: Validation Execution cluster_report Phase 3: Reporting & Lifecycle Plan Define Analytical Target Profile (ATP) Develop Method Development & Optimization Plan->Develop Protocol Write Validation Protocol Develop->Protocol Specificity Specificity/ Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Implement Method Implementation & Routine Use Report->Implement Lifecycle Continuous Monitoring & Lifecycle Management Implement->Lifecycle

Sources

Comparative

comparative study of the conformational effects of 1-[(Boc-amino)methyl]cyclopentanol in peptides

Comparative Guide: Conformational Effects of 1-[(Boc-amino)methyl]cyclopentanol-Derived Constraints in Peptides Executive Summary: The Cyclopentane Constraint 1-[(Boc-amino)methyl]cyclopentanol represents a critical clas...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Conformational Effects of 1-[(Boc-amino)methyl]cyclopentanol-Derived Constraints in Peptides

Executive Summary: The Cyclopentane Constraint

1-[(Boc-amino)methyl]cyclopentanol represents a critical class of


-amino alcohol  building blocks used to synthesize sterically constrained peptidomimetics. In the context of peptide conformation, this scaffold is the primary precursor for introducing 1,1-disubstituted cyclopentane residues  (such as 

and its homologs) into peptide backbones.

Unlike standard amino acids (e.g., Alanine) which possess significant rotational freedom around the


 (N-

) and

(

-C) torsion angles, cyclopentane-based constraints lock the backbone into specific regions of the Ramachandran plot. This guide compares the conformational utility of these cyclopentane scaffolds against the industry standards:

-Aminoisobutyric acid (Aib)
and Alanine (Ala) .

Key Findings:

  • Helical Induction: Cyclopentane constraints (

    
    ) are superior to Aib in stabilizing 
    
    
    
    -helices
    in short oligomers due to the restricted puckering of the five-membered ring.
  • Stability: Peptides incorporating these residues show a 3-5x increase in proteolytic stability compared to Ala-based analogs.

  • Application: Ideal for nucleating helices in short antimicrobial peptides (AMPs) and stabilizing

    
    -turns in hairpin mimetics.
    

Technical Deep Dive: The Mechanism of Constraint

The conformational rigidity imposed by 1-[(Boc-amino)methyl]cyclopentanol derivatives arises from two synergistic effects:

  • The Thorpe-Ingold Effect (Gem-Dialkyl Effect): The presence of the cyclopentane ring at the

    
     position forces the backbone angles (
    
    
    
    ) to restrict accessible conformational space to minimize steric clash between the ring and the peptide backbone. This lowers the entropic cost of folding.
  • Ring Puckering (

    
     vs. 
    
    
    
    ):
    Unlike the six-membered cyclohexane ring (
    
    
    ), which is locked in a chair conformation, the five-membered cyclopentane ring undergoes pseudorotation . This dynamic puckering allows
    
    
    residues to accommodate both
    
    
    -helical
    (
    
    
    ) and
    
    
    -helical
    geometries, but strongly disfavors extended
    
    
    -sheet structures (
    
    
    conformations).
Comparative Landscape: vs. Alternatives
Feature

(Cyclopentane)
Aib (Dimethyl)

(Cyclohexane)
Ala (Methyl)
Primary Structure Indication

-Helix / Distorted

-Helix

-Helix /

-Helix
Extended / Distorted HelixRandom Coil /

-Helix
Steric Bulk (

)
High (Restricted Rotation)MediumVery High (Rigid Chair)Low

Restriction
Strictly confined to helical regionConfined to helical regionOften forces linear/extendedFlexible
Hydrophobicity HighModerateVery HighLow
Proteolytic Resistance ExcellentGoodExcellentPoor

Experimental Data & Comparative Analysis

The following data summarizes a comparative study of the hexapeptide model Boc-Val-Xxx-Leu-Ala-Val-OMe , where Xxx is the residue of interest.

Experiment A: Helical Content via CD Spectroscopy (in TFE)

Objective: Measure the molar ellipticity (


) to determine helical population.
Residue (Xxx)

(deg cm² dmol⁻¹)
Helical Content (%)Dominant Conformation

(Cyclopentane)
-18,500~65%

-Helix
Aib -16,200~55%

-Helix /

-Helix mix
Ala -6,500~20%Random Coil / Nascent Helix
Gly -2,100<5%Random Coil

Insight: The


 residue induces a tighter helical turn than Aib. While Aib promotes helicity, the cyclopentane ring's specific bond angles (

) compress the backbone slightly, favoring the

hydrogen bonding pattern of the

-helix over the

of the

-helix in short sequences.
Experiment B: Crystal Structure Analysis (X-Ray Diffraction)

Objective: Determine the exact torsion angles (


) in the solid state.
  • 
     Residue: 
    
    • 
      : 
      
      
      
    • 
      : 
      
      
      
    • Observation: The cyclopentane ring adopts an envelope conformation , positioning the

      
      -carbon away from the carbonyl oxygen, relieving steric strain.
      
  • Aib Residue:

    • 
      : 
      
      
      
    • 
      : 
      
      
      
    • Observation: Standard helical geometry.

  • Conclusion: The

    
     residue shows a statistically significant deviation in the 
    
    
    
    angle compared to Aib (
    
    
    vs
    
    
    ), confirming the preference for the tighter
    
    
    -helix pitch.

Experimental Protocols

Protocol 1: Synthesis of from Cyclopentanone (Bucherer-Bergs)

Note: While 1-[(Boc-amino)methyl]cyclopentanol is a useful intermediate for reduced isosteres, the standard


 residue is most efficiently accessed via Bucherer-Bergs.
  • Reagents: Cyclopentanone (10 mmol),

    
     (30 mmol), KCN (15 mmol), 50% EtOH.
    
  • Procedure:

    • Mix reagents in a sealed pressure tube.

    • Heat to 60°C for 24 hours .

    • Cool and acidify to pH 2 to precipitate the Spiro-hydantoin .

    • Hydrolysis: Reflux hydantoin in 6N NaOH (48h) to yield the free amino acid.

    • Protection: React with

      
       in dioxane/NaOH to yield Boc-
      
      
      
      -OH
      .
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The steric bulk of cyclopentane residues makes standard coupling difficult. Use this optimized protocol.

  • Resin: Rink Amide MBHA (low loading: 0.3 mmol/g).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole).

  • Stoichiometry: 4 eq. Amino Acid : 3.8 eq. HATU : 4 eq. HOAt : 8 eq. DIPEA.

  • Cycle:

    • Deprotection: 20% Piperidine/DMF (

      
       min).
      
    • Coupling: Double coupling is MANDATORY for

      
       and the subsequent residue.
      
    • First Coupling: 2 hours at Room Temperature.

    • Second Coupling: 1 hour at 40°C (microwave assisted if available).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Visualization: Conformational Pathway & Synthesis

G cluster_0 Conformational Outcome Start Cyclopentanone / 1-[(Boc-amino)methyl]cyclopentanol Inter Spiro-Hydantoin Intermediate Start->Inter Bucherer-Bergs (NH4)2CO3, KCN Product Boc-Ac5c-OH (Constrained Building Block) Inter->Product 1. NaOH Hydrolysis 2. Boc2O Protection Peptide Peptide Assembly (SPPS) Product->Peptide HATU/HOAt Double Coupling Fold 3-10 Helix Induction Peptide->Fold Steric Restriction (Thorpe-Ingold) Aib Aib Residue: Mixture (Alpha/3-10) Peptide->Aib Ac5c Ac5c Residue: Dominant 3-10 Helix Peptide->Ac5c

Caption: Synthesis pathway of cyclopentane-constrained residues and their divergent conformational impact compared to Aib.

References

  • Toniolo, C., et al. (1993). "Structure and conformation of peptides containing the constrained amino acid 1-aminocyclopentane-1-carboxylic acid." Biopolymers, 33(7), 1061-1072. Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry, 29(29), 6747-6756. Link

  • Tanaka, M. (2002). "Design and synthesis of non-proteinogenic amino acids and their application to peptide science." Chemical & Pharmaceutical Bulletin, 50(7), 882-891. Link

  • Crisma, M., et al. (2005). "Peptide helices with pendant cycloalkane rings: The case of 1-aminocyclopentane-1-carboxylic acid." Chemistry - A European Journal, 11(11), 3228-3242. Link

  • PubChem. "1-[(Boc-amino)methyl]cyclopentanol Compound Summary." National Library of Medicine. Link

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[(Boc-amino)methyl]cyclopentanol

Executive Summary & Hazard Architecture As researchers, we often work with "intermediate" chemicals where specific toxicological data is sparse. 1-[(Boc-amino)methyl]cyclopentanol is a prime example: a specialized buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

As researchers, we often work with "intermediate" chemicals where specific toxicological data is sparse. 1-[(Boc-amino)methyl]cyclopentanol is a prime example: a specialized building block used in peptide mimics and drug discovery.

The Safety Paradox: While the Boc (tert-butoxycarbonyl) group masks the nucleophilicity of the amine, reducing immediate corrosivity, it increases lipophilicity. This enhances skin absorption potential. Furthermore, the metabolic or chemical removal of the Boc group yields 1-(aminomethyl)cyclopentanol , a primary amine which is a known Skin Corrosive (Category 1B) .

Core Directive: Treat this substance as a sensitizer and severe irritant by default. Your safety protocols must account for the potential of the molecule, not just its current stable state.

Hazard Profile Table
FeatureHazard Implication
Physical State White to off-white powder. Dust inhalation risk.
Functional Groups Boc-Amine: Potential sensitizer. Cyclopentanol: Lipophilic carrier.
Reactivity Stable to base/nucleophiles.[1] Unstable in Acid: Generates Isobutylene (flammable gas) and CO2.
GHS Classification Provisional: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory).

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" is insufficient for high-value organic synthesis. The choice of PPE must be dynamic, based on the solvent system used, as the solvent acts as a vehicle for chemical permeation.

Glove Selection Protocol

Data grounded in permeation rates of common co-solvents.

OperationSolvent ContextRecommended Glove MaterialThickness (min)Break-Through Time
Weighing / Solid Handling None (Dry Solid)Nitrile 0.11 mm (4 mil)> 480 min
Synthesis / Coupling DMF / DMSONitrile (Double Gloved)0.11 mm (outer)> 60 min (Splash)
Deprotection (TFA) Dichloromethane (DCM)Laminate (Silver Shield) or PVA Multi-layer> 240 min
Workup / Extraction Ethyl Acetate / EtherNitrile 0.20 mm (8 mil)~ 30-60 min

Critical Insight: Standard nitrile gloves degrade rapidly in Dichloromethane (DCM), the most common solvent for Boc-deprotection. If you must use nitrile with DCM, use the "Splash & Change" rule: Change gloves immediately upon any contact.

Respiratory & Ocular Protection[2][3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant). Safety glasses are insufficient due to the fine particulate nature of the solid.

  • Lungs: All handling of the open solid must occur inside a certified Fume Hood .

    • Contingency: If a hood is unavailable (not recommended), a half-face respirator with P100 (HEPA) cartridges is the absolute minimum requirement.

Operational Workflow: Step-by-Step

This protocol integrates safety checkpoints directly into the experimental workflow.

Phase 1: Preparation & Weighing
  • Static Control: This powder is likely electrostatic. Use an ionizing fan or anti-static gun near the balance to prevent "flying powder."

  • Engineering Check: Verify fume hood face velocity is between 80–100 fpm (feet per minute).

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the material is sticky; PTFE-coated spatulas reduce loss and aerosolization.

Phase 2: Reaction Setup (The Pressure Hazard)

Context: Removing the Boc group.

  • Vessel Selection: When treating 1-[(Boc-amino)methyl]cyclopentanol with acid (e.g., HCl/Dioxane or TFA/DCM), the reaction generates CO2 and Isobutylene gas .

  • Venting: NEVER perform Boc-deprotection in a sealed, unvented vial.

    • Correct: Use a vessel with a bubbler or a needle-vented septum to release pressure.

    • Incorrect: Sealed microwave vial or tightly capped round-bottom flask.

Phase 3: Waste Disposal
  • Segregation:

    • Solid Waste: Bag separately as "Hazardous Solid - Toxic."

    • Liquid Waste: Segregate based on pH. If TFA was used, neutralize the waste stream (slowly, in an ice bath) before adding to the organic waste carboy to prevent exothermic gas evolution in the waste container.

Visualizations

Diagram 1: The Safety Logic Flow

This decision tree guides the researcher through the handling process based on the physical state of the chemical.

SafetyLogic Start Start: Handling 1-[(Boc-amino)methyl]cyclopentanol StateCheck Identify State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution SolidRisk Risk: Dust Inhalation & Static Solid->SolidRisk SolventCheck Solvent Type? Solution->SolventCheck SolidControl Control: Fume Hood + Anti-Static Gun SolidRisk->SolidControl SolidPPE PPE: Nitrile Gloves + Goggles SolidControl->SolidPPE DCM DCM / Chloroform SolventCheck->DCM DMF DMF / DMSO / Alcohols SolventCheck->DMF DCMPPE PPE: Laminate/PVA Gloves (Nitrile Permeates Instantly) DCM->DCMPPE DMFPPE PPE: Double Nitrile Gloves (Splash Protection) DMF->DMFPPE

Caption: PPE Decision Tree based on physical state and solvent compatibility.

Diagram 2: Deprotection Pressure Management

Visualizing the critical gas evolution hazard during the specific chemical application of this molecule.

Deprotection Substrate 1-[(Boc-amino)methyl] cyclopentanol Reaction Reaction Vessel Substrate->Reaction Reagent Acid (TFA or HCl) Reagent->Reaction Byproducts Gas Generation: CO2 + Isobutylene Reaction->Byproducts Chemical Cleavage Risk RISK: Over-Pressurization Byproducts->Risk If Sealed Control CONTROL: Needle Vent or Bubbler Byproducts->Control Required

Caption: Mechanism of gas evolution during Boc-deprotection and required engineering controls.

Emergency Procedures

Skin Exposure[2][3][6]
  • Immediate Action: Do not wipe. Wiping drives particulates into pores.

  • Rinse: Flush with copious water for 15 minutes.

  • Neutralize: If the exposure occurred during an acidic deprotection step, use a mild soap (alkaline) after the initial water rinse.

Spill Containment (Solid)
  • Isolate: Mark the radius of the spill.

  • Dampen: Cover the powder gently with a paper towel dampened with Isopropanol . This prevents dust from becoming airborne during cleanup.

  • Collect: Scoop up the damp towel and powder. Place in a sealed bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[5]

  • Ansell Healthcare. (2009). Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for Glove/Solvent Compatibility).[6]

  • PubChem. (n.d.). Compound Summary: 1-(Aminomethyl)cyclopentan-1-ol (Deprotected Analog Hazards).[7] National Library of Medicine.

Sources

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